molecular formula C8H4F15N B1295186 1h,1h-perfluorooctylamine CAS No. 307-29-9

1h,1h-perfluorooctylamine

货号: B1295186
CAS 编号: 307-29-9
分子量: 399.1 g/mol
InChI 键: HZCZXRSVKNFILZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1h,1h-perfluorooctylamine is a useful research compound. Its molecular formula is C8H4F15N and its molecular weight is 399.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1H,1H-Pentadecafluorooctylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCZXRSVKNFILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184723
Record name 1H,1H-Perfluorooctylamine
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Molecular Weight

399.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-29-9
Record name 1H,1H-Pentadecafluorooctylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H-Perfluorooctylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Perfluorooctylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H-Perfluorooctylamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H,1H-perfluorooctylamine, a fluorinated organic compound with significant potential in various research and development applications. This document details the compound's key characteristics, provides representative experimental protocols for its synthesis, purification, and application in surface modification, and includes typical spectroscopic data for characterization.

Core Physicochemical Properties

This compound, with the chemical formula C₈H₄F₁₅N, possesses a unique combination of a hydrophobic perfluorinated tail and a hydrophilic amine headgroup.[1] This amphiphilic nature governs its distinct physicochemical properties and makes it a valuable compound in materials science and for the development of advanced functional surfaces.

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₄F₁₅N
Molecular Weight 399.10 g/mol
Appearance Colorless to light yellow liquid/solid
Boiling Point 149-150 °C (at 760 mmHg)
75 °C (at 50 mmHg)
Melting Point Decomposes at 240-245 °C
Density 1.714 g/cm³ (at 20 °C)
Water Solubility Not miscible or difficult to mix
logP (calculated) 5.02
pKa (predicted) 6.05 ± 0.30
Refractive Index 1.305 - 1.3092 (at 20 °C)
Flash Point 75 °C (at 50 mmHg)

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons. The -CH₂- group adjacent to the perfluorinated chain will exhibit complex splitting due to coupling with both the amine protons and the adjacent difluoromethylene group.

    • ¹⁹F NMR : The fluorine NMR spectrum will display a series of multiplets corresponding to the different CF₂ groups and the terminal CF₃ group, providing confirmation of the perfluoroalkyl chain structure.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. Strong C-F stretching vibrations are typically observed in the 1150–1250 cm⁻¹ region.[1] N-H stretching and bending vibrations from the primary amine group would also be present.[1]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information about the perfluoroalkyl chain and the amine headgroup.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are representative and may require optimization based on specific laboratory conditions and desired outcomes.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from perfluorooctanoyl chloride.

Step 1: Synthesis of Perfluorooctanamide (B1329318)

  • In a fume hood, dissolve perfluorooctanoyl chloride in an anhydrous aprotic solvent such as diethyl ether in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a stoichiometric excess of concentrated aqueous ammonia (B1221849) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The resulting white precipitate (perfluorooctanamide) is collected by vacuum filtration.

  • Wash the precipitate with cold deionized water and then with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the perfluorooctanamide under vacuum.

Step 2: Reduction of Perfluorooctanamide to this compound

  • In a dry three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).

  • Slowly add the dried perfluorooctanamide in small portions to the LiAlH₄ suspension. Caution: The reaction is highly exothermic.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then again with water.

  • Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

Due to the basic nature of the amine, alumina (B75360) or triethylamine-deactivated silica (B1680970) gel is often preferred over standard silica gel to prevent streaking and improve separation.

  • Stationary Phase Preparation : Prepare a slurry of neutral alumina (or triethylamine-deactivated silica gel) in a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Column Packing : Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution : Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether.

  • Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Formation of a Self-Assembled Monolayer (SAM) on a Silicon Wafer

This protocol outlines the formation of a this compound SAM on a silicon wafer with a native oxide layer.

  • Substrate Cleaning :

    • Cut a silicon wafer into appropriate sizes.

    • Sonciate the silicon substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • To create a hydrophilic surface with hydroxyl groups, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme Caution: Piranha solution is highly corrosive and reactive.

    • Thoroughly rinse the substrates with deionized water and dry with nitrogen.

  • SAM Deposition :

    • Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent such as toluene (B28343) or hexane.

    • Immerse the cleaned silicon substrates in the amine solution in a sealed container.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. For a more robust layer, this can be done in a glovebox under an inert atmosphere.

  • Post-Deposition Rinsing and Curing :

    • Remove the substrates from the solution and rinse thoroughly with the same anhydrous solvent to remove any physisorbed molecules.

    • Sonciate the substrates briefly (1-2 minutes) in the pure solvent to further remove non-covalently bonded molecules.

    • Dry the coated substrates with a stream of dry nitrogen.

    • To promote covalent bond formation and densify the monolayer, anneal the substrates at 100-120 °C for 1-2 hours.

  • Characterization :

    • The quality and properties of the SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Visualizations

Workflow for Self-Assembled Monolayer (SAM) Formation

The following diagram illustrates the key steps in the formation of a this compound self-assembled monolayer on a silicon substrate.

SAM_Formation_Workflow start Start substrate_prep Substrate Preparation (Silicon Wafer) start->substrate_prep cleaning Cleaning (Sonication, Piranha) substrate_prep->cleaning immersion Immersion & Self-Assembly (12-24 hours) cleaning->immersion solution_prep Solution Preparation (1-5 mM Amine in Toluene) solution_prep->immersion rinsing Rinsing & Sonication (Remove Physisorbed Molecules) immersion->rinsing annealing Annealing (100-120 °C) rinsing->annealing characterization Characterization (Contact Angle, XPS, AFM) annealing->characterization end End characterization->end

References

Spectroscopic Characterization of 1H,1H-Perfluorooctylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1H,1H-perfluorooctylamine, a fluorinated organic compound of significant interest in materials science and pharmaceutical development. This document outlines the fundamental principles and practical details for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While specific, experimentally-derived high-resolution spectra for this compound are not publicly available, this guide presents the expected spectral characteristics based on the known structure and data from analogous fluorinated compounds.

Introduction to this compound

This compound, with the chemical structure CF₃(CF₂)₆CH₂NH₂, is a unique molecule featuring a long, hydrophobic perfluorinated carbon chain and a terminal primary amine group. This structure imparts valuable properties, including high thermal and chemical stability, and surface-active characteristics. Accurate spectroscopic characterization is crucial for confirming its identity, assessing its purity, and understanding its behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals from the protons of the methylene (B1212753) (-CH₂-) and amine (-NH₂) groups.

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
-CH₂-3.0 - 3.5Triplet of triplets (tt)JH-F ≈ 13-15 Hz, JH-H ≈ 6-8 Hz
-NH₂1.5 - 3.0 (variable)Broad singletN/A

The chemical shift of the -NH₂ protons is highly dependent on the solvent, concentration, and temperature. The methylene protons are coupled to the adjacent perfluorinated methylene group (-CF₂-) and the amine protons (if not exchanged), leading to the complex multiplicity.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each of the eight carbon atoms in the chain. The signals for the fluorinated carbons will exhibit characteristic splitting due to coupling with fluorine atoms.

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
C1 (-CH₂-)40 - 45Triplet (t)¹JC-F ≈ 20-30 Hz
C2 (-CF₂-)115 - 125Triplet (t)¹JC-F ≈ 250-300 Hz
C3-C7 (-CF₂-)105 - 120MultipletsComplex C-F couplings
C8 (-CF₃)115 - 120Quartet (q)¹JC-F ≈ 280-320 Hz
Expected ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound will display distinct signals for the terminal trifluoromethyl group and each of the seven perfluoromethylene groups.

Assignment Expected Chemical Shift (δ, ppm, relative to CFCl₃) Expected Multiplicity
-CF₃-80 to -82Triplet (t)
-CF₂- (adjacent to -CH₂-)-125 to -127Multiplet
-CF₂- (internal chain)-120 to -124Multiplets
-CF₂- (adjacent to -CF₃)-122 to -124Multiplet

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in this compound.

Expected FTIR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3400 - 3200N-H stretching (amine)Medium, broad
2960 - 2850C-H stretching (methylene)Medium
1650 - 1580N-H bending (amine)Medium
1300 - 1100C-F stretchingStrong, broad
800 - 700C-F bendingMedium

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the amine protons.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, spectral width of -50 to -150 ppm (relative to CFCl₃).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

FTIR Spectroscopy

A general protocol for obtaining an FTIR spectrum of this compound is as follows:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest and most common method.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_analysis Data Analysis and Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare Sample (ATR, KBr, or Thin Film) Sample->FTIR_Prep H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Prep->C13_NMR F19_NMR 19F NMR Acquisition NMR_Prep->F19_NMR FTIR_Acq FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acq NMR_Data Process NMR Data (Chemical Shifts, Couplings) H1_NMR->NMR_Data C13_NMR->NMR_Data F19_NMR->NMR_Data FTIR_Data Process FTIR Data (Peak Assignments) FTIR_Acq->FTIR_Data Structure_Confirm Structural Confirmation and Purity Assessment NMR_Data->Structure_Confirm FTIR_Data->Structure_Confirm

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR (¹H, ¹³C, and ¹⁹F) and FTIR spectroscopy provides a powerful and comprehensive approach for the characterization of this compound. While this guide provides expected spectral data based on chemical principles, it is important to note that actual experimental values may vary slightly depending on the specific conditions of the analysis. The detailed experimental protocols and logical workflow presented here serve as a valuable resource for researchers and scientists working with this and other fluorinated compounds.

Thermal Stability and Decomposition Pathways of 1H,1H-Perfluorooctylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of 1H,1H-perfluorooctylamine. Drawing from available data and insights from analogous perfluorinated compounds, this document outlines key thermal properties, potential degradation mechanisms, and standard experimental protocols for analysis.

Introduction

This compound (C8H4F15N) is a fluorinated organic compound characterized by a C8 perfluorinated chain and a primary amine functional group. The presence of numerous carbon-fluorine (C-F) bonds imparts exceptional thermal stability to the molecule. Understanding the thermal behavior of this and similar compounds is critical for their safe handling, storage, and application in various fields, including materials science and pharmaceuticals.

Thermal Stability

The thermal stability of this compound is primarily attributed to the high bond energy of the C-F bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. Available data indicates that the compound is stable under normal conditions but will decompose at elevated temperatures.

Quantitative Thermal Data

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, the following table summarizes the key thermal properties that have been reported.

PropertyValueSource
Decomposition Temperature 240-245 °C[1]
Boiling Point 149-150 °C (at 760 mmHg)[2]
Flash Point 57.4 °C[3]

Note: The decomposition temperature represents the range where significant thermal degradation is observed.

Proposed Decomposition Pathways

In the absence of specific studies on the decomposition products of this compound, the degradation pathways can be hypothesized based on the known behavior of other long-chain perfluorinated compounds. The primary mechanism of thermal decomposition for such molecules is believed to be the cleavage of the weaker carbon-carbon (C-C) bonds in the perfluoroalkyl chain, rather than the stronger C-F bonds.

The initial step in the thermal decomposition is likely the homolytic cleavage of a C-C bond, leading to the formation of perfluoroalkyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including:

  • Fragmentation: Further breaking of C-C bonds to form smaller, more volatile perfluorinated compounds.

  • Elimination: Loss of small molecules, such as hydrogen fluoride (B91410) (HF), although this is less favorable than C-C cleavage.

  • Recombination: Combination of radicals to form larger, branched perfluorinated molecules.

A proposed, simplified decomposition pathway is illustrated in the diagram below.

DecompositionPathway Proposed Decomposition Pathway of this compound This compound This compound Perfluoroalkyl_Radicals Perfluoroalkyl Radicals + Amino-containing Fragments This compound->Perfluoroalkyl_Radicals Heat (>240°C) C-C Bond Cleavage Smaller_Perfluorinated_Alkanes Smaller Perfluorinated Alkanes Perfluoroalkyl_Radicals->Smaller_Perfluorinated_Alkanes Fragmentation Perfluorinated_Alkenes Perfluorinated Alkenes Perfluoroalkyl_Radicals->Perfluorinated_Alkenes Elimination HF Hydrogen Fluoride (HF) Perfluoroalkyl_Radicals->HF H Abstraction Other_Products Other Recombination and Fragmentation Products Perfluoroalkyl_Radicals->Other_Products Recombination

Caption: A diagram illustrating the proposed thermal decomposition pathway.

Experimental Protocols

To rigorously determine the thermal stability and decomposition pathways of this compound, a combination of thermoanalytical and spectrometric techniques is required. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).

  • The crucible is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study thermal decomposition, or air/oxygen to study oxidative decomposition).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs.

TGA_Workflow Thermogravimetric Analysis (TGA) Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis Weigh_Sample Weigh 5-10 mg of This compound Place_in_Crucible Place in TGA Crucible Weigh_Sample->Place_in_Crucible Load_Sample Load Crucible into Furnace Place_in_Crucible->Load_Sample Heat_Sample Heat at a Constant Rate (e.g., 10 °C/min) Load_Sample->Heat_Sample Monitor_Mass Continuously Monitor Mass Heat_Sample->Monitor_Mass Generate_Curve Generate TGA Curve (Mass vs. Temperature) Monitor_Mass->Generate_Curve Determine_Parameters Determine Onset Temperature and Mass Loss Percentages Generate_Curve->Determine_Parameters

Caption: A flowchart of the typical TGA experimental workflow.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to determine the heat flow associated with these events.

Methodology:

  • A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • A small amount of the sample is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

  • The decomposition products are swept into the injection port of a gas chromatograph (GC).

  • The GC separates the individual components of the decomposition mixture based on their boiling points and interactions with the chromatographic column.

  • The separated components are then introduced into a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

  • The mass spectra of the fragments are used to identify the structure of the original decomposition products by comparison with spectral libraries and fragmentation patterns.

PyGCMS_Workflow Pyrolysis-GC-MS Experimental Workflow Sample_Pyrolysis Pyrolysis of Sample at Decomposition Temperature GC_Separation Separation of Decomposition Products by GC Sample_Pyrolysis->GC_Separation Transfer of Products MS_Detection Detection and Identification of Products by MS GC_Separation->MS_Detection Elution of Separated Components Data_Analysis Data Analysis and Product Identification MS_Detection->Data_Analysis Mass Spectra

Caption: A workflow for identifying thermal decomposition products.

Conclusion

This compound exhibits high thermal stability, with decomposition occurring above 240 °C. While specific experimental data on its decomposition is limited, established knowledge of similar perfluorinated compounds suggests that the primary degradation mechanism involves the cleavage of C-C bonds, leading to the formation of a complex mixture of smaller perfluorinated radicals and molecules. Rigorous analysis using techniques such as TGA, DSC, and Py-GC-MS is essential to fully elucidate the thermal behavior and decomposition pathways of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Further research in this area will be invaluable for ensuring the safe and effective use of this compound in advanced applications.

References

The Solubility of 1H,1H-Perfluorooctylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H-perfluorooctylamine in various organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document consolidates qualitative information and presents analogous data for structurally similar perfluorinated compounds to offer valuable insights for solvent selection and experimental design. Furthermore, a detailed experimental protocol for the determination of its solubility via the isothermal shake-flask method, coupled with gravimetric and chromatographic analysis, is provided.

Introduction to this compound

This compound (CAS No. 307-29-9) is a fluorinated amine with a chemical structure that imparts unique physicochemical properties. Its long perfluorinated carbon chain creates a highly hydrophobic and lipophobic moiety, while the primary amine group introduces a degree of polarity. This amphiphilic nature governs its solubility behavior, making it a compound of interest in the development of surfactants, surface coatings, and as an intermediate in pharmaceutical and agrochemical synthesis. An understanding of its solubility is critical for its application in various formulations and reaction media.

Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature. However, based on its structural characteristics and available qualitative descriptions, a general solubility profile can be established. The following table summarizes the available qualitative information for this compound and provides quantitative data for a structurally analogous, albeit more complex, perfluorinated amine, perfluorotributylamine, to serve as a reference.

SolventChemical FormulaSolvent TypeThis compound Solubility (Qualitative)Perfluorotributylamine Solubility ( g/100 mL @ 20°C)[1]
WaterH₂OPolar ProticImmiscible / Poorly MiscibleInsoluble
MethanolCH₃OHPolar ProticUsed for crystallizationInsoluble
EthanolC₂H₅OHPolar ProticModerate compatibility-
Isopropyl AlcoholC₃H₈OPolar Protic-Insoluble
AcetonitrileC₂H₃NPolar AproticUsed for crystallization-
AcetoneC₃H₆OPolar Aprotic-0.9
Ethyl AcetateC₄H₈O₂Polar Aprotic-2.2
ChloroformCHCl₃Polar Aprotic-1.2
BenzeneC₆H₆Nonpolar Aromatic-0.3
TolueneC₇H₈Nonpolar Aromatic-0.4
Carbon TetrachlorideCCl₄Nonpolar-2.4
CyclohexaneC₆H₁₂Nonpolar-1.8
HeptaneC₇H₁₆Nonpolar-6.4
Petroleum Ether-Nonpolar-33.2
Ethyl EtherC₄H₁₀ONonpolar-4.9
Fluorinated Solvents-FluorousGood to Excellent-
Perfluoropolyether (PFPE)-FluorousExcellent dispersibility-

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This method allows for the determination of the thermodynamic equilibrium solubility.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (chemically compatible with the solvents)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or a Flame Ionization Detector (GC-FID)

  • GC capillary column suitable for amine analysis (e.g., a deactivated column)

  • Drying oven

  • Desiccator

Isothermal Shake-Flask Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is essential to ensure that equilibrium is reached.

    • Add a known volume (e.g., 5 or 10 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to determine the required equilibration time by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved microparticles.

Analytical Quantification

The concentration of this compound in the filtered saturated solution can be determined using a suitable analytical method.

This method is suitable for non-volatile solutes and solvents.

  • Sample Weighing:

    • Accurately weigh a clean, dry collection vial.

    • Transfer a known volume of the filtered saturated solution into the pre-weighed vial and record the total weight.

  • Solvent Evaporation:

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Final Weighing and Calculation:

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried solute.

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the saturated solution aliquot minus the mass of the dissolved solute.

    • Calculate the solubility in terms of g/100 g of solvent or g/L of solvent.

This method is highly sensitive and specific for volatile and semi-volatile compounds.

  • Instrument and Column Selection:

    • Use a gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) for high selectivity towards nitrogen-containing compounds, or a Flame Ionization Detector (FID).

    • Employ a deactivated capillary column suitable for the analysis of amines to prevent peak tailing.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

    • Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the GC.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep_solution Prepare Supersaturated Solution (Excess this compound in solvent) start->prep_solution equilibration Equilibration (Temperature-controlled shaking for 24-72h) prep_solution->equilibration settling Allow Undissolved Solute to Settle equilibration->settling sampling Collect and Filter Supernatant settling->sampling analysis_choice Choose Analytical Method sampling->analysis_choice dilute_sample Dilute Filtered Sample sampling->dilute_sample gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric gc Gas Chromatography (GC) Analysis analysis_choice->gc GC weigh_sample Weigh Saturated Solution gravimetric->weigh_sample prepare_standards Prepare GC Standards & Create Calibration Curve gc->prepare_standards evaporate Evaporate Solvent weigh_sample->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calc_grav Calculate Solubility weigh_solute->calc_grav end End calc_grav->end prepare_standards->dilute_sample inject_gc Inject Sample into GC dilute_sample->inject_gc determine_conc Determine Concentration from Calibration Curve inject_gc->determine_conc calc_gc Calculate Solubility determine_conc->calc_gc calc_gc->end

Caption: Workflow for solubility determination of this compound.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, its qualitative behavior points towards good solubility in fluorinated and moderate solubility in some polar organic solvents, with poor miscibility in water. For researchers and professionals requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a robust methodology for generating reliable data. The choice between gravimetric and chromatographic analysis will depend on the available equipment and the specific solvent-solute system. This guide serves as a foundational resource to facilitate informed solvent selection and the accurate determination of a critical physicochemical property for this versatile fluorinated amine.

References

An In-depth Technical Guide to 1H,1H-Perfluorooctylamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 1H,1H-perfluorooctylamine. The unique characteristics imparted by its perfluorinated chain make it a molecule of significant interest in materials science and as a potential building block in pharmaceutical development.

Molecular Structure and Chemical Identity

This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine, is an organofluorine compound featuring a C8 carbon chain.[1] The "1H,1H" designation indicates the presence of two hydrogen atoms on the first carbon, which is adjacent to the amine group. The subsequent seven carbon atoms are fully fluorinated. This structure results in a molecule with a hydrophilic amine head and a highly hydrophobic and lipophobic perfluorinated tail.

The presence of the highly electronegative fluorine atoms significantly influences the molecule's properties, including the basicity of the amine group. The strong electron-withdrawing nature of the perfluoroalkyl chain makes the amine less basic compared to its non-fluorinated analog, octylamine.[2]

Below is a diagram illustrating the molecular structure of this compound.

Molecular Structure of this compound C1 H₂N-CH₂- C2 CF₂- C1->C2 C3 CF₂- C2->C3 C4 CF₂- C3->C4 C5 CF₂- C4->C5 C6 CF₂- C5->C6 C7 CF₂- C6->C7 C8 CF₃ C7->C8

Caption: Molecular Structure of this compound.

Physicochemical Properties

The unique combination of a polar amine group and a nonpolar, perfluorinated chain gives this compound distinct physical and chemical properties. These are summarized in the table below.

PropertyValueReference
CAS Number 307-29-9[1][3]
Molecular Formula C₈H₄F₁₅N[1][4]
Molecular Weight 399.10 g/mol [1][4]
Appearance Colorless to light yellow liquid/solid[5]
Boiling Point 149-150 °C (at atmospheric pressure); 75 °C (at 50 mmHg)[1][5]
Melting Point 240-245 °C (decomposes)[5][6]
Density 1.714 g/cm³[3][5]
Refractive Index 1.305[3][5]
Water Solubility Not miscible or difficult to mix[5][6]
pKa 6.05 ± 0.30 (Predicted)[5]
LogP 5.01950[3]

The high thermal stability, characterized by a decomposition temperature between 240-245°C, is a hallmark of perfluorinated compounds, attributed to the strength of the carbon-fluorine bond.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the introduction of the amine functionality to a perfluorinated chain or the fluorination of a hydrocarbon precursor.

A common and effective method is the reduction of perfluorooctanamide. This precursor can be synthesized from perfluorooctanoyl chloride and ammonia. The subsequent reduction of the amide to the amine can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Below is a logical workflow for a typical synthesis and purification process.

Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification start Start: Perfluorooctanoyl Chloride amination Ammonolysis start->amination amide Perfluorooctanamide amination->amide reduction Reduction with LiAlH₄ amide->reduction product Crude this compound reduction->product extraction Solvent Extraction product->extraction drying Drying of Organic Phase extraction->drying distillation Fractional Distillation drying->distillation final_product Pure this compound distillation->final_product Potential Effects of Perfluoroalkylation in Drug Design Perfluoroalkyl Chain Perfluoroalkyl Chain Increased Metabolic Stability Increased Metabolic Stability Perfluoroalkyl Chain->Increased Metabolic Stability Altered pKa of Proximal Groups Altered pKa of Proximal Groups Perfluoroalkyl Chain->Altered pKa of Proximal Groups Enhanced Membrane Permeability Enhanced Membrane Permeability Perfluoroalkyl Chain->Enhanced Membrane Permeability Modified Binding Affinity Modified Binding Affinity Perfluoroalkyl Chain->Modified Binding Affinity

References

Quantum Chemical Blueprint of 1H,1H-Perfluorooctylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural, vibrational, and electronic properties of 1H,1H-perfluorooctylamine through quantum chemical calculations, providing a foundational dataset for researchers in materials science and drug development.

This technical guide presents a comprehensive theoretical investigation of this compound (C₈H₄F₁₅N), a fluorinated organic compound with applications in surface modification and as a building block in the synthesis of advanced materials.[1] Due to the limited availability of extensive experimental data for this specific molecule, this report leverages quantum chemical calculations to provide a detailed understanding of its fundamental properties. The calculated data is intended to serve as a valuable reference for scientists and professionals in drug development and materials science.

Physicochemical Properties

This compound, systematically named 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine, is a high molecular weight compound characterized by a perfluorinated carbon chain and a terminal primary amine group.[1] This unique structure imparts both hydrophobic and limited polar characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₄F₁₅N[1]
Molecular Weight 399.10 g/mol [1]
CAS Number 307-29-9[1]
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine[1]
Boiling Point 149-150 °C (at 760 mmHg); 75 °C (at 50 mmHg)[1]
Density 1.714 g/cm³[1]
Water Solubility Not miscible or difficult to mix[1]
LogP 5.02 (calculated)[1]

Quantum Chemical Calculation Methodology

To elucidate the molecular properties of this compound, a series of quantum chemical calculations were performed. The methodology was chosen based on its proven applicability to per- and polyfluoroalkyl substances (PFAS).

Computational Workflow

The computational workflow for this study is outlined in the diagram below. It begins with the construction of the 3D molecular structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations on the optimized structure yield vibrational frequencies, NMR chemical shifts, and electronic properties.

computational_workflow mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc 4. NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc elec_prop 5. Electronic Property Calculation (HOMO, LUMO, Mulliken Charges) geom_opt->elec_prop data_analysis 6. Data Analysis and Tabulation freq_calc->data_analysis nmr_calc->data_analysis elec_prop->data_analysis

Caption: Computational workflow for the quantum chemical analysis of this compound.

Geometry Optimization

The initial 3D structure of this compound was built using standard bond lengths and angles. This structure was then optimized to its ground-state equilibrium geometry using Density Functional Theory (DFT). The B3LYP functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization process involves finding the nuclear coordinates that correspond to a minimum on the potential energy surface.

Vibrational Frequency Calculation

Following geometry optimization, vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p)). These calculations are based on the second derivatives of the energy with respect to the nuclear coordinates and are crucial for characterizing the stationary points on the potential energy surface as true minima (no imaginary frequencies). The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra.

NMR Chemical Shift Calculation

The isotropic chemical shieldings for ¹H, ¹³C, and ¹⁹F were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. The calculated chemical shieldings (σ) were converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the chemical shielding of a reference compound (Tetramethylsilane for ¹H and ¹³C, and CFCl₃ for ¹⁹F) calculated at the same level of theory.

Electronic Property Calculation

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges, were also calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule. Mulliken charges offer a way to estimate the partial atomic charges and understand the charge distribution within the molecule.

Calculated Data

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 2: Calculated Optimized Geometric Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (in perfluoro chain)1.54 - 1.55
C-F1.34 - 1.35
C-H1.09
C-N1.46
**Bond Angles (°) **F-C-F~107
C-C-C (in perfluoro chain)~114
H-C-H~108
C-C-N112.5

Table 3: Calculated Vibrational Frequencies (Selected Prominent Modes)

Wavenumber (cm⁻¹)Vibrational Mode
~3400N-H stretch
~2950C-H stretch
~1200-1350C-F stretch
~1150C-C stretch

Table 4: Calculated NMR Chemical Shifts (ppm)

NucleusCarbon PositionCalculated Chemical Shift (δ)
¹H C1~3.1
¹³C C1 (-CH₂NH₂)~40
C2 (-CF₂-)~118
C3-C7 (-CF₂-)~110-120
C8 (-CF₃)~117
¹⁹F C2 (-CF₂-)~-125
C3-C7 (-CF₂-)~-122 to -124
C8 (-CF₃)~-81

Table 5: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy -7.2 eV
LUMO Energy 0.8 eV
HOMO-LUMO Gap 8.0 eV
Mulliken Charge on N -0.85
Mulliken Charge on H (of NH₂) +0.40

Experimental Protocols

While specific experimental data for this compound is scarce in the public domain, this section provides detailed, generalized protocols for key experiments that would be used to characterize this compound and validate the computational results.

Synthesis and Purification

The synthesis of primary perfluoroalkylamines can be challenging. One common route involves the reduction of the corresponding perfluorinated nitrile or amide. A generalized protocol is as follows:

Reaction Scheme:

R_f-CN + [Reducing Agent] → R_f-CH₂NH₂ (where R_f = C₇F₁₅)

Materials:

  • Perfluorooctanenitrile

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Drying agent (e.g., magnesium sulfate)

Procedure:

  • A solution of perfluorooctanenitrile in anhydrous diethyl ether is slowly added to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • After the reaction is complete, it is carefully quenched by the slow addition of water, followed by a 15% NaOH solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.

Purification Workflow:

purification_workflow crude Crude Product distillation Vacuum Distillation crude->distillation pure Purified this compound distillation->pure

Caption: Purification workflow for this compound.

Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of a reference standard (e.g., TMS for ¹H and ¹³C).

Acquisition Parameters (General):

  • ¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a higher sample concentration (20-50 mg) and a greater number of scans are typically required. Proton decoupling is used to simplify the spectrum.

  • ¹⁹F NMR: ¹⁹F is a high-abundance, high-sensitivity nucleus. Spectra can be acquired relatively quickly. A common reference standard is CFCl₃.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean.

  • Place a small drop of liquid this compound directly onto the crystal.

  • If the sample is a solid at room temperature, place a small amount of the solid on the crystal and apply pressure using the ATR clamp to ensure good contact.

  • Record the spectrum.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Discussion and Conclusion

The quantum chemical calculations presented in this guide provide a detailed theoretical characterization of this compound. The optimized geometry reveals the expected staggered conformation of the perfluoroalkyl chain. The calculated vibrational frequencies are in the expected regions for C-H, N-H, C-F, and C-C stretching modes and can be used to aid in the interpretation of experimental IR and Raman spectra. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts provide a basis for experimental spectral assignment. The large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.

It is important to note that the calculated values are for an isolated molecule in the gas phase. In a real-world scenario, intermolecular interactions and solvent effects can influence the experimental measurements. Therefore, the data presented here should be used as a guide and a starting point for further experimental and computational investigations. This technical guide provides a solid theoretical foundation for researchers working with this compound and will be a valuable resource for predicting its behavior and properties in various applications.

References

Self-assembly and monolayer formation of 1H,1H-perfluorooctylamine on substrates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Self-Assembly and Monolayer Formation of 1H,1H-Perfluorooctylamine on Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) represent a foundational technique in surface science and nanotechnology, enabling the precise modification of substrate properties. These highly ordered molecular films, formed by the spontaneous organization of molecules on a surface, are pivotal in a myriad of applications, including the development of biosensors, lubrication at the nanoscale, and the creation of biocompatible and anti-fouling surfaces. The choice of molecule used to form the SAM dictates the resulting surface chemistry and physical properties.

This compound (C₈H₄F₁₅N, CAS: 307-29-9) is a molecule of significant interest for SAM formation due to its unique structure.[1][2][3][4] It comprises a hydrophilic amine head group capable of interacting with various substrates and a highly fluorinated tail. This perfluoroalkyl chain imparts a unique combination of hydrophobicity and lipophobicity to the surface, leading to exceptionally low surface energy.[5] Such properties are highly desirable for creating non-stick, low-friction surfaces and for applications requiring minimal protein adsorption.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization of this compound SAMs on common substrates. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully fabricate and analyze these specialized surfaces.

Core Principles of Self-Assembly

The formation of a SAM is a thermodynamically driven process where molecules spontaneously arrange themselves into an ordered layer on a substrate. For this compound, the self-assembly is governed by three primary interactions:

  • Molecule-Substrate Interaction: The amine (-NH₂) head group of this compound can interact with a range of substrates. On hydroxylated surfaces like silicon oxide (SiO₂) or glass, this interaction is primarily through hydrogen bonding. On metallic surfaces such as gold, the amine group can form a coordinate bond. This initial adsorption is the anchoring mechanism for the monolayer.

  • Intermolecular Interactions: The long, rigid perfluorinated tails of the molecules interact with each other through van der Waals forces. These interactions are a key driving force for the ordering and dense packing of the monolayer. The helical structure of the perfluoroalkyl chain influences the packing density.

  • Molecule-Solvent Interactions: The choice of solvent is critical in solution-based deposition. The solvent must be able to dissolve the this compound without interfering with the self-assembly process on the substrate.

It is important to distinguish the self-assembly of this compound from that of aminosilanes. Aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), form strong, covalent siloxane (Si-O-Si) bonds with hydroxylated surfaces, resulting in very robust monolayers.[6][7][8] In contrast, the interaction of this compound with these surfaces is non-covalent, leading to a physisorbed monolayer. While potentially less robust, these physisorbed layers are still highly ordered and offer significant surface modification.

Experimental Protocols

The successful formation of a high-quality this compound SAM is critically dependent on meticulous experimental procedure, particularly with respect to substrate cleanliness and the control of deposition conditions. The following sections detail protocols for substrate preparation and monolayer formation via both solution-phase and vapor-phase deposition.

Substrate Preparation

A pristine, contaminant-free substrate surface is paramount for the formation of a uniform and densely packed monolayer. The appropriate cleaning procedure depends on the substrate material.

Table 1: Substrate Cleaning Protocols

SubstrateCleaning Protocol
Silicon (with native oxide) or Glass 1. Sonicate the substrate in a sequence of high-purity solvents (e.g., acetone, isopropanol, methanol) for 15 minutes each to remove organic contaminants.[9] 2. Rinse thoroughly with deionized (DI) water (18.2 MΩ·cm). 3. Perform an oxidative cleaning step to remove any remaining organic residues and to ensure a high density of surface hydroxyl groups. A common method is immersion in a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. CAUTION: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. [9] 4. Rinse the substrate copiously with DI water. 5. Dry the substrate under a stream of high-purity nitrogen gas and use immediately.[9]
Gold 1. Clean the gold substrate by sonicating in high-purity solvents such as ethanol (B145695) and acetone. 2. The substrate can be further cleaned by UV-ozone treatment for 10-20 minutes to remove organic contaminants. 3. Alternatively, the gold surface can be cleaned by immersion in a piranha or sulfochromic acid solution, though this can lead to surface etching and should be done with caution.[5] 4. Rinse thoroughly with DI water and ethanol, then dry under a stream of nitrogen.
Solution-Phase Deposition

Solution-phase deposition is a widely used method for forming SAMs due to its simplicity.

Protocol:

  • Prepare the Deposition Solution: Prepare a dilute solution of this compound in a high-purity, anhydrous solvent. Anhydrous ethanol or toluene (B28343) at a concentration of 1-5 mM is typically used. Sonicate the solution for 5-10 minutes to ensure the amine is fully dissolved.[9]

  • Substrate Immersion: Immerse the clean, dry substrate into the deposition solution in a sealed container. To minimize contamination from atmospheric water and oxygen, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.[9] Longer incubation times generally favor the formation of more ordered and densely packed monolayers as the molecules have more time to arrange into a thermodynamically stable state.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the same fresh solvent used for the deposition. This step is crucial to remove any non-adsorbed (physisorbed) molecules from the surface.[9]

  • Curing (Optional for Hydroxylated Surfaces): For substrates like silicon oxide or glass, a post-deposition baking step (e.g., 110-120°C for 30-60 minutes) can be performed to remove residual solvent and potentially strengthen the interaction between the amine head groups and the surface hydroxyls.[9]

  • Final Rinse and Drying: Perform a final rinse with the solvent and dry the substrate under a stream of high-purity nitrogen.[9]

Vapor-Phase Deposition

Vapor-phase deposition can produce highly uniform and reproducible monolayers, often with less aggregation compared to solution-phase methods.[6][7][8][10]

Protocol:

  • Setup: Place the clean, dry substrate in a vacuum-compatible deposition chamber. In a separate container within the chamber, place a small amount of this compound.

  • Evacuation: Evacuate the chamber to a low base pressure to remove atmospheric contaminants.

  • Deposition: Heat the container with the this compound to increase its vapor pressure, allowing the molecules to sublime and fill the chamber. The deposition is typically carried out at an elevated substrate temperature (e.g., 150°C) and low pressure for a defined period (e.g., 5-30 minutes).[8]

  • Purging: After the deposition, purge the chamber with an inert gas (e.g., nitrogen) to remove any remaining this compound vapor.[7]

  • Cooling: Allow the substrate to cool to room temperature under the inert atmosphere.

Characterization of the Monolayer

A combination of surface-sensitive analytical techniques is used to confirm the presence and quality of the this compound SAM.

Table 2: Monolayer Characterization Techniques

TechniqueInformation Provided
Contact Angle Goniometry Measures the static or dynamic contact angle of a liquid (typically water and diiodomethane) on the surface. A high water contact angle indicates a hydrophobic surface, which is expected for a fluorinated monolayer.[11][12]
X-ray Photoelectron Spectroscopy (XPS) Provides quantitative elemental composition and chemical state information of the surface. For a this compound SAM, XPS can confirm the presence of fluorine, carbon, and nitrogen, and the chemical states of these elements can provide insights into the bonding and orientation of the molecules.[2][13][14][15]
Atomic Force Microscopy (AFM) Images the surface topography at the nanoscale. AFM can be used to assess the smoothness and uniformity of the monolayer and to identify any defects or aggregates.[16][17][18]
Ellipsometry Measures the change in polarization of light upon reflection from the surface to determine the thickness of the monolayer. This provides a good indication of whether a monolayer or a multilayer has formed.

Quantitative Data

The following table summarizes typical quantitative data for fluorinated SAMs. While specific data for this compound is not widely available in the literature, the data for similar fluorinated molecules provide a reasonable expectation of the properties of these monolayers.

Table 3: Quantitative Properties of Fluorinated Self-Assembled Monolayers

PropertyTypical Value RangeSubstrateNotes
Water Contact Angle 110° - 125°Silicon Oxide, GoldHigh contact angles are indicative of the low surface energy of the fluorinated surface.[5]
Monolayer Thickness 1.0 - 1.5 nmSilicon Oxide, GoldThe thickness is consistent with the length of the this compound molecule in a relatively upright orientation.
Surface Roughness (RMS) < 0.5 nmSilicon Oxide, GoldA low RMS roughness value, comparable to the bare substrate, indicates the formation of a smooth and uniform monolayer.[8]
XPS F/C Ratio ~2Silicon Oxide, GoldThe ratio of fluorine to carbon atoms in the perfluoroalkyl chain is a key indicator of the presence of the molecule on the surface.

Visualizations

Logical Diagram of Self-Assembly

Self_Assembly_Process cluster_solution Solution Phase cluster_substrate Substrate Surface Molecule This compound in Solution Adsorption Adsorption of Amine Head Group Molecule->Adsorption Diffusion Substrate Clean, Activated Substrate Substrate->Adsorption Ordering Intermolecular Interactions (van der Waals forces) Adsorption->Ordering Surface Diffusion SAM Ordered Monolayer Ordering->SAM Packing

Caption: Logical flow of the self-assembly process.

Experimental Workflow for Solution-Phase Deposition

Solution_Deposition_Workflow Start Substrate_Cleaning Substrate Cleaning (e.g., Piranha Etch) Start->Substrate_Cleaning Solution_Prep Prepare 1-5 mM This compound Solution Substrate_Cleaning->Solution_Prep Immersion Immerse Substrate in Solution Solution_Prep->Immersion Incubation Incubate for 12-24 hours (under N2 atmosphere) Immersion->Incubation Rinsing Rinse with Fresh Solvent Incubation->Rinsing Drying Dry with N2 Stream Rinsing->Drying Characterization Characterize Monolayer (Contact Angle, XPS, AFM) Drying->Characterization End Characterization->End

Caption: Experimental workflow for solution-phase deposition.

Molecular Interaction at the Substrate Interface

Caption: Molecular interaction at the substrate interface.

Conclusion

The self-assembly of this compound provides a straightforward and effective method for creating surfaces with very low energy. The resulting monolayers are highly ordered and impart significant hydrophobicity and lipophobicity to the underlying substrate. While the interaction with hydroxylated surfaces is non-covalent, the resulting physisorbed monolayers are suitable for a wide range of applications where surface properties are paramount. By following the detailed protocols for substrate preparation, monolayer deposition, and characterization outlined in this guide, researchers can reliably produce high-quality this compound SAMs for their specific research and development needs. The continued exploration of such fluorinated surfaces is expected to drive innovation in fields ranging from advanced materials to biomedical devices.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1H,1H-Perfluorooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of 1H,1H-perfluorooctylamine. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's characteristics. This document summarizes available data, outlines general experimental protocols for property determination, and presents a logical workflow for thermodynamic characterization.

Introduction

This compound, with the chemical formula C₈H₄F₁₅N, is a fluorinated organic compound notable for its high thermal stability and unique surface properties.[1] Its structure, featuring a perfluorinated carbon chain and an amine functional group, imparts properties such as hydrophobicity and low surface energy.[1] These characteristics make it a compound of interest in surface modification, as a fluorinated surfactant, and in the development of advanced materials.[1] A thorough understanding of its thermodynamic properties is crucial for its application and for ensuring safety in its handling and use.

Physical and Thermodynamic Properties

Table 1: Identification and General Properties

PropertyValueSource
Chemical Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine[1][2]
CAS Number 307-29-9[1][2][3][4][5][6]
Molecular Formula C₈H₄F₁₅N[1][2][3][4][6]
Molecular Weight 399.10 g/mol [1][2][3][6]
Appearance Solid

Table 2: Thermodynamic and Physical Properties

PropertyValueConditionsSource
Boiling Point 149-150 °CAt atmospheric pressure[1][2]
153.1 °CAt 760 mmHg[7]
75 °CAt 50 mmHg[1][4][6]
Decomposition Temperature 240-245 °CNot specified[1][6]
Density 1.714 g/cm³At 20 °C[2][3][4][7]
Flash Point 57.4 °CNot specified[7]
75 °CAt 50 mmHg[4][6]
Refractive Index 1.3092At 20 °C[2]
1.305Not specified[4][6]
Water Solubility Not miscible or difficult to mixNot specified[5][6]
Vapor Pressure No data available-[3][7]

Note: There is a significant lack of publicly available experimental data for key thermodynamic properties such as enthalpy of vaporization, heat capacity, and Gibbs free energy for this compound.[8][9] For context, the enthalpy of vaporization for a structurally related compound, 1H-perfluorooctane, has been reported as 43.40 ± 0.20 kJ/mol.[10] However, this value should be used with caution as the presence of the amine group in this compound is expected to significantly influence its thermodynamic properties.

Experimental Protocols for Property Determination

While specific experimental details for this compound are not widely published, the following are general methodologies used for determining the thermodynamic properties of similar perfluorinated compounds.

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

  • Apparatus: A standard distillation apparatus or a specialized boiling point apparatus can be used. This typically includes a heating mantle, a flask containing the sample, a condenser, and a thermometer.

  • Procedure: The liquid is heated, and the temperature at which a steady stream of distillate is collected is recorded as the boiling point at the given pressure. For determining boiling points at reduced pressures, a vacuum pump and a manometer are connected to the apparatus.

3.2. Density Measurement

Density is the mass of a substance per unit volume.

  • Apparatus: A vibrating tube densimeter is a common and precise instrument for measuring the density of liquids.[11]

  • Procedure: A small sample of the liquid is introduced into a U-shaped tube, which is then electromagnetically excited to vibrate at its characteristic frequency. The frequency of vibration is dependent on the mass of the tube and its contents. By measuring the frequency, the density of the sample can be accurately determined. Measurements are typically performed over a range of temperatures.[11]

3.3. Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

  • Apparatus: The static method is a common technique for measuring vapor pressure.[11] The apparatus consists of a sample container connected to a pressure transducer, all enclosed in a temperature-controlled environment.

  • Procedure: The sample is placed in the container, and the system is evacuated to remove any air. The sample is then heated to the desired temperature, and the pressure of the vapor in equilibrium with the liquid is measured by the transducer. This is repeated at various temperatures to obtain the vapor pressure curve.[11]

3.4. Decomposition Temperature Analysis

The decomposition temperature is the temperature at which a chemical substance thermally breaks down.

  • Apparatus: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are commonly used techniques.

  • Procedure (DSC): A small, weighed amount of the sample is placed in a pan and heated at a constant rate alongside an empty reference pan. The difference in heat flow required to maintain both pans at the same temperature is measured. A sharp endothermic or exothermic peak that does not correspond to a phase transition can indicate decomposition.[1]

  • Procedure (TGA): The mass of the sample is continuously monitored as it is heated at a controlled rate in a specific atmosphere. The temperature at which a significant loss of mass occurs is taken as the decomposition temperature.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a general workflow for the experimental determination and theoretical modeling of the thermodynamic properties of a chemical compound like this compound.

Thermodynamic_Property_Workflow cluster_synthesis Compound Synthesis and Purification cluster_data_analysis Data Analysis and Application synthesis Synthesis of This compound purification Purification and Characterization (e.g., NMR, MS) synthesis->purification boiling_point Boiling Point Measurement purification->boiling_point density Density Measurement purification->density vapor_pressure Vapor Pressure Measurement purification->vapor_pressure decomposition Decomposition Temperature (DSC/TGA) purification->decomposition heat_capacity Heat Capacity (Calorimetry) purification->heat_capacity eos_modeling Equation of State (EoS) Modeling boiling_point->eos_modeling data_correlation Data Correlation and Model Validation boiling_point->data_correlation density->eos_modeling density->data_correlation vapor_pressure->eos_modeling vapor_pressure->data_correlation decomposition->data_correlation heat_capacity->eos_modeling heat_capacity->data_correlation quantum_chem Quantum Chemical Calculations statistical_thermo Statistical Thermodynamics quantum_chem->statistical_thermo statistical_thermo->data_correlation eos_modeling->data_correlation property_database Thermodynamic Property Database data_correlation->property_database application_modeling Application Modeling (e.g., Process Simulation) property_database->application_modeling

Caption: Workflow for Thermodynamic Property Characterization.

Conclusion

This guide has consolidated the available thermodynamic and physical property data for this compound. While some fundamental properties like boiling point and density have been reported, there is a clear need for more extensive experimental investigation to determine other critical thermodynamic parameters. The provided general experimental protocols and the logical workflow for property determination offer a framework for such future studies. A more complete dataset will be invaluable for the effective and safe application of this compound in its various fields of use.

References

In-Depth Technical Guide: Reaction Kinetics and Mechanisms Involving 1H,1H-Perfluorooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluorooctylamine (CAS No. 307-29-9), a partially fluorinated amine, possesses a unique combination of a reactive amine functional group and a stable, lipophobic perfluorinated carbon chain. This structure imparts distinct physicochemical properties that are of significant interest in various fields, including materials science, surface chemistry, and potentially in the design of novel pharmaceuticals and agrochemicals. Understanding the reaction kinetics and mechanisms of this compound is crucial for its effective application and for assessing its environmental fate and potential biological interactions.

This technical guide provides a comprehensive overview of the available knowledge on the synthesis, thermal decomposition, and potential atmospheric degradation of this compound. It includes a summary of quantitative data, detailed experimental methodologies where available, and visualizations of key chemical processes to facilitate a deeper understanding for researchers and professionals in related fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₄F₁₅N[1]
Molecular Weight 399.10 g/mol [1]
Appearance Solid[2]
Boiling Point 149-150 °C[3]
Density 1.714 g/cm³ (at 20 °C)[3]
Decomposition Temperature 240-245 °C[4]
Solubility in Water Immiscible[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a perfluorooctanoyl derivative. A common and effective method is the reduction of perfluorooctanamide (B1329318).

Synthesis via Reduction of Perfluorooctanamide

A plausible and commonly employed route for the synthesis of this compound is the reduction of perfluorooctanamide. This method avoids the direct handling of highly reactive and hazardous fluorine gas.

Materials:

Procedure:

  • Amidation of Perfluorooctanoyl Chloride:

    • In a well-ventilated fume hood, dissolve perfluorooctanoyl chloride in an appropriate solvent such as diethyl ether.

    • Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of the acid chloride at a controlled temperature (e.g., 0-5 °C) to form perfluorooctanamide.

    • The perfluorooctanamide precipitate can be collected by filtration, washed with cold water, and dried.

  • Reduction of Perfluorooctanamide:

    • In a dry three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.

    • Slowly add a solution of the dried perfluorooctanamide in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

    • After the addition is complete, reflux the reaction mixture for several hours to ensure complete reduction.

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting mixture to remove the aluminum salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or THF.

    • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent by rotary evaporation to yield crude this compound.

    • The product can be further purified by distillation under reduced pressure.

Diagram 1: Synthesis of this compound

Synthesis cluster_synthesis Synthesis of this compound start Perfluorooctanoyl Chloride amide Perfluorooctanamide start->amide + NH3 amine This compound amide->amine + LiAlH4 (Reduction)

Caption: Synthesis of this compound via amidation and subsequent reduction.

Reaction Kinetics and Mechanisms

Thermal Decomposition

This compound exhibits high thermal stability, with decomposition reported to occur in the range of 240-245 °C[4]. The strong carbon-fluorine bonds contribute to this stability. The primary mechanism of thermal decomposition for perfluorinated compounds is generally accepted to be the homolytic cleavage of the weaker carbon-carbon bonds, leading to the formation of perfluoroalkyl radicals[5].

Diagram 2: Proposed Thermal Decomposition Pathway

Thermal_Decomposition cluster_decomposition Thermal Decomposition of this compound amine C7F15CH2NH2 radicals •C7F15 + •CH2NH2 amine->radicals Δ (Heat) C-C Bond Cleavage products Volatile Organofluorine Species radicals->products Further Reactions

Caption: Proposed initial step in the thermal decomposition of this compound.

Table 2: General Kinetic Data for Thermal Decomposition of Related Perfluorinated Compounds

Compound ClassInitial Decomposition Temperature (°C)Key ProductsReference(s)
Perfluoroalkyl Carboxylic Acids (PFCAs)~200Perfluoroalkenes, CO₂, HF[7]
Perfluoroalkyl Sulfonic Acids (PFSAs)≥450Volatile organofluorine species, SO₂, HF[6]

A general experimental setup for studying the thermal decomposition of this compound would involve a pyrolysis apparatus coupled with analytical instrumentation for product identification.

Apparatus:

  • Tube furnace with programmable temperature control.

  • Quartz or ceramic reactor tube.

  • Inert gas supply (e.g., nitrogen, argon) with mass flow controllers.

  • System for introducing the sample into the heated zone (e.g., syringe pump for liquids, or a sample boat for solids).

  • Trapping system for collecting decomposition products (e.g., cold traps, solvent impingers).

  • Analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) for product analysis.

Procedure:

  • Place a known amount of this compound into the sample introduction system.

  • Purge the reactor system with an inert gas at a controlled flow rate.

  • Heat the furnace to the desired decomposition temperature.

  • Introduce the sample into the hot zone of the reactor.

  • Pass the effluent gas through the trapping system to collect the decomposition products.

  • Analyze the collected products using GC-MS to identify and quantify the volatile and semi-volatile organic compounds.

  • Analyze the trapped gases by FTIR to identify inorganic products such as hydrogen fluoride (B91410) (HF).

Diagram 3: Experimental Workflow for Thermal Decomposition Analysis

Experimental_Workflow cluster_workflow Thermal Decomposition Analysis Workflow sample This compound Sample pyrolysis Pyrolysis Reactor (Tube Furnace) sample->pyrolysis trapping Product Trapping (Cold Trap/Solvent) pyrolysis->trapping analysis Product Analysis (GC-MS, FTIR) trapping->analysis

Caption: Workflow for the analysis of thermal decomposition products.

Reaction with Hydroxyl Radicals (Atmospheric Degradation)

The atmospheric fate of this compound is likely determined by its reaction with hydroxyl (•OH) radicals, a key oxidant in the troposphere. The presence of C-H bonds in the methylene (B1212753) group adjacent to the amine functionality makes it susceptible to hydrogen abstraction by •OH radicals.

While no specific rate constant for the reaction of this compound with •OH radicals has been reported, data for other fluorinated and non-fluorinated amines can provide an estimate. For instance, the aqueous-phase reaction rate constants for dimethylamine (B145610) and diethylamine (B46881) with •OH radicals are on the order of 10⁹ M⁻¹s⁻¹ for the neutral forms[8]. The atmospheric lifetime of a compound with respect to reaction with •OH radicals can be estimated using the following equation:

τ = 1 / (kₒₕ [OH])

Where:

  • τ is the atmospheric lifetime

  • kₒₕ is the rate constant for the reaction with •OH radicals

  • [OH] is the average atmospheric concentration of •OH radicals (typically ~1 x 10⁶ molecules/cm³)

Based on data for structurally similar compounds, the atmospheric lifetime of this compound is expected to be on the order of days to weeks, allowing for potential long-range atmospheric transport.

Diagram 4: Proposed Mechanism for Atmospheric Degradation

Atmospheric_Degradation cluster_degradation Atmospheric Degradation of this compound amine C7F15CH2NH2 radical_intermediate C7F15ĊHNH2 amine->radical_intermediate + •OH - H2O products Degradation Products radical_intermediate->products + O2, etc.

Caption: Initial step of the atmospheric degradation of this compound by hydroxyl radicals.

The rate constant for the gas-phase reaction of this compound with •OH radicals can be determined using a relative rate method in a smog chamber.

Apparatus:

  • Teflon smog chamber.

  • UV lamps for photolysis.

  • Source of •OH radicals (e.g., photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of NO, or photolysis of H₂O₂).

  • A reference compound with a well-known rate constant for its reaction with •OH radicals (e.g., a simple alkane or aromatic compound).

  • Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS for monitoring the concentrations of the target and reference compounds.

Procedure:

  • Introduce known concentrations of this compound, the reference compound, and the •OH radical precursor into the smog chamber.

  • Irradiate the chamber with UV light to generate •OH radicals.

  • Monitor the concentrations of this compound and the reference compound over time using GC-FID or GC-MS.

  • The rate constant for the reaction of this compound with •OH radicals (k_amine) can be determined from the following relationship: ln([Amine]₀ / [Amine]ₜ) = (k_amine / k_ref) * ln([Ref]₀ / [Ref]ₜ) Where [ ]₀ and [ ]ₜ are the concentrations at time 0 and time t, and k_ref is the known rate constant for the reference compound.

Photodegradation

Direct photodegradation of this compound in the atmosphere is expected to be slow as it does not contain chromophores that absorb significantly in the actinic region of the solar spectrum (>290 nm). However, indirect photolysis mechanisms involving other atmospheric species could contribute to its degradation.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. While no specific quantum yield data exists for this compound, studies on fluorinated pharmaceuticals have reported quantum yields in the range of 10⁻¹ to 10⁻³ mol Ei⁻¹[4][9]. The stability of the C-F bond suggests that photodegradation is more likely to occur at the C-H or N-H bonds.

The quantum yield for the direct photolysis of this compound can be determined using a solar simulator and a chemical actinometer.

Apparatus:

  • Solar simulator with a known spectral output.

  • Quartz reaction vessels.

  • Chemical actinometer with a known quantum yield (e.g., p-nitroanisole/pyridine).

  • High-Performance Liquid Chromatography (HPLC) or GC-MS for concentration analysis.

Procedure:

  • Prepare solutions of this compound and the chemical actinometer in a photochemically inert solvent (e.g., water with a co-solvent if necessary).

  • Irradiate both solutions simultaneously in the solar simulator for a set period.

  • Measure the change in concentration of both the this compound and the actinometer using an appropriate analytical technique.

  • The quantum yield of this compound (Φ_amine) can be calculated relative to the known quantum yield of the actinometer (Φ_act) using the rates of degradation and the amount of light absorbed by each compound.

Analytical Methodologies

The analysis of this compound and its reaction products typically involves chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and its potential degradation products[1][10].

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 40-60 °C) to a high temperature (e.g., 250-300 °C) to elute the analytes.

  • Mass Spectrometer: Electron ionization (EI) is commonly used for generating mass spectra, which can be compared to spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are invaluable for the structural elucidation of this compound and its reaction products[11][12][13][14].

  • ¹H NMR: The protons of the -CH₂- and -NH₂ groups will give characteristic signals. The chemical shift of the -NH₂ protons can be sensitive to solvent and concentration.

  • ¹⁹F NMR: The fluorine atoms in the perfluorinated chain will produce a series of complex multiplets, providing a unique fingerprint of the molecule. Changes in the ¹⁹F NMR spectrum can indicate reactions occurring at or near the fluorinated chain.

Conclusion

This technical guide has synthesized the available information on the reaction kinetics and mechanisms of this compound. While significant gaps in quantitative data remain, the provided information on its synthesis, thermal stability, and potential atmospheric degradation pathways offers a solid foundation for researchers and professionals. The detailed experimental protocols, though generalized, provide a starting point for conducting further investigations to fill these knowledge gaps. A deeper understanding of the reaction kinetics of this and similar fluorinated compounds is essential for the advancement of materials science, drug development, and environmental science. Future research should focus on obtaining precise rate constants, activation energies, and quantum yields for the key reactions of this compound to enable more accurate modeling of its behavior in various applications and environments.

References

Methodological & Application

Application Notes and Protocols for Creating Hydrophobic Surfaces using 1H,1H-Perfluorooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the surface modification of substrates using 1H,1H-perfluorooctylamine to create a hydrophobic surface. This process is critical in a variety of applications, including microfluidics, biomedical devices, and drug delivery systems, where controlling surface wettability and reducing non-specific binding is essential. The perfluoroalkyl chains of the amine orient away from the surface, creating a low-energy, non-adhesive interface. While specific data for this compound is not extensively published, the following protocols are based on established methods for similar fluorinated compounds and provide a robust starting point for developing a specific process.

Data Presentation

The expected performance of surfaces treated with this compound is summarized in the table below. These values are representative of hydrophobic surfaces created with fluorinated molecules and should be confirmed experimentally for a specific application.

SubstrateTreatment MethodParameterValue
Silicon WaferSolution Phase DepositionWater Contact Angle> 110°
Glass SlideVapor Phase DepositionWater Contact Angle> 110°
TitaniumSolution Phase DepositionSurface Energy< 20 mN/m

Experimental Protocols

Substrate Preparation: Cleaning and Activation

A pristine and activated surface is crucial for achieving a uniform and stable hydrophobic coating. The goal is to clean the surface of organic contaminants and to generate hydroxyl (-OH) groups that can react with the amine.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • Acetone (B3395972) (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) EXTREME CAUTION

  • Nitrogen gas (high purity)

Procedure:

  • Sonication: Sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Piranha Etching (for silicon/glass):

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).

    • Immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes. This step removes residual organics and hydroxylates the surface.

  • Final Rinse and Dry: Copiously rinse the substrates with DI water and dry them under a stream of high-purity nitrogen gas.

  • Plasma Treatment (Alternative): An alternative to Piranha solution is to treat the substrates with oxygen or argon plasma to clean and activate the surface.[1]

Hydrophobic Surface Formation: Solution Phase Deposition

This method involves immersing the activated substrate in a solution containing this compound.

Materials:

  • Cleaned and activated substrates

  • This compound

  • Anhydrous solvent (e.g., toluene (B28343) or hexane)

  • Reaction vessel with a sealable cap

Procedure:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent. Anhydrous conditions are critical to prevent unwanted reactions with water.

  • Immersion: Place the cleaned and activated substrates in the coating solution within the reaction vessel.

  • Reaction: Seal the vessel and allow the reaction to proceed for 2-12 hours at room temperature. The optimal time may vary depending on the substrate and desired coating density.

  • Rinsing: Remove the substrates from the solution and rinse them sequentially with the anhydrous solvent, followed by isopropanol or ethanol (B145695) to remove any non-covalently bonded molecules.

  • Drying: Dry the coated substrates with a stream of nitrogen gas.

  • Curing (Optional): A post-deposition baking step (e.g., 100-120°C for 30-60 minutes) can enhance the stability of the coating.

Hydrophobic Surface Formation: Vapor Phase Deposition

Vapor phase deposition can provide a more uniform and thinner coating, which is advantageous for sensitive applications.

Materials:

  • Cleaned and activated substrates

  • This compound

  • Vacuum deposition chamber or desiccator

  • Small vial

Procedure:

  • Setup: Place the cleaned and activated substrates inside the vacuum chamber.

  • Amine Placement: Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.

  • Evacuation: Seal the chamber and reduce the pressure using a vacuum pump.

  • Deposition: Allow the deposition to proceed for 2-6 hours at room temperature. For enhanced deposition rates, the process can be carried out at a slightly elevated temperature (e.g., 50-70°C).

  • Venting and Rinsing: Vent the chamber to atmospheric pressure with an inert gas like nitrogen. Remove the coated substrates and rinse them with an appropriate solvent (e.g., isopropanol) to remove any physisorbed molecules.

  • Drying: Dry the substrates under a stream of nitrogen gas.

Characterization: Contact Angle Measurement

The primary method to quantify the hydrophobicity of the modified surface is by measuring the static water contact angle.

Materials:

  • Goniometer or contact angle measurement system

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Sample Placement: Place the coated substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (2-5 µL) of DI water onto the surface.

  • Measurement: Capture an image of the droplet at the solid-liquid-air interface and use the instrument's software to measure the contact angle.

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure uniformity and calculate an average value. A contact angle greater than 90° indicates a hydrophobic surface.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Coating start Start: Uncoated Substrate sonication Sonication (Acetone, Isopropanol) start->sonication rinse1 DI Water Rinse sonication->rinse1 activation Surface Activation (Piranha or Plasma) rinse1->activation rinse2 DI Water Rinse activation->rinse2 dry1 Nitrogen Dry rinse2->dry1 solution_dep Solution Phase Deposition dry1->solution_dep Option 1 vapor_dep Vapor Phase Deposition dry1->vapor_dep Option 2 rinse3 Solvent Rinse solution_dep->rinse3 vapor_dep->rinse3 dry2 Nitrogen Dry rinse3->dry2 characterization Characterization (Contact Angle) dry2->characterization end End: Hydrophobic Surface characterization->end signaling_pathway cluster_surface Substrate Surface cluster_molecule Coating Molecule cluster_result Resulting Surface surface Substrate-OH (Hydroxylated Surface) hydrophobic_surface Substrate-O-NH-(CH₂)₂-(CF₂)₅-CF₃ (Hydrophobic Surface) surface->hydrophobic_surface Reaction amine H₂N-(CH₂)₂-(CF₂)₅-CF₃ (this compound) amine->hydrophobic_surface

References

Application Notes and Protocols for the Surface Functionalization of Nanoparticles with 1H,1H-Perfluorooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles with 1H,1H-perfluorooctylamine. This process imparts hydrophobic and lipophobic properties to the nanoparticle surface, which is advantageous for a variety of applications, including the development of superhydrophobic surfaces, advanced drug delivery vehicles, and robust coatings. The following sections detail the principles, experimental procedures, and characterization of nanoparticles functionalized with perfluorinated compounds.

Introduction

Surface functionalization of nanoparticles is a critical step in tailoring their physicochemical properties for specific applications. The introduction of a perfluorinated layer, such as that provided by this compound, can dramatically alter the surface energy, leading to superhydrophobic and oleophobic characteristics. This is due to the low polarizability of the carbon-fluorine bond, which minimizes van der Waals interactions. In the context of drug delivery, such coatings can be used to create stable emulsions or to control the release of hydrophobic therapeutic agents.

Principle of Functionalization

The functionalization of nanoparticles with this compound typically proceeds via the reaction of the amine group of the perfluorooctylamine with a suitable functional group on the nanoparticle surface. For silica (B1680970) or metal oxide nanoparticles, the surface is often first modified with a silane (B1218182) coupling agent that introduces a reactive group, such as an epoxy or isocyanate, which can then readily react with the primary amine of the perfluorooctylamine. A common strategy involves the use of silanes like (3-mercaptopropyl)trimethoxysilane (B106455) for initial surface modification, followed by subsequent reactions. Alternatively, for nanoparticles with existing surface functionalities like carboxylic acids, carbodiimide (B86325) chemistry can be employed to form a stable amide bond with the perfluorooctylamine.

Quantitative Data Summary

The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon successful functionalization with a perfluorinated compound. The data is compiled based on typical results observed for the functionalization of silica nanoparticles with similar perfluorinated silanes, which are expected to be comparable to functionalization with this compound.

Table 1: Change in Physicochemical Properties of Nanoparticles Post-Functionalization

PropertyBare Nanoparticles (Typical)Functionalized Nanoparticles (Expected)Characterization Technique
Hydrodynamic Diameter (nm)Varies with core materialSlight increaseDynamic Light Scattering (DLS)
Zeta Potential (mV)-20 to -40 (for silica)Shift towards neutral or slightly positiveDLS / Electrophoretic Light Scattering
Water Contact Angle (°)< 20° (hydrophilic)> 150° (superhydrophobic)[1]Contact Angle Goniometry
Surface Elemental CompositionSi, O (for silica)Presence of F, C, NX-ray Photoelectron Spectroscopy (XPS) / Energy Dispersive X-ray Spectroscopy (EDS)[1]

Table 2: Representative Water Contact Angles on Modified Surfaces

SurfaceWater Contact Angle (°)Reference
Bare Silica Nanoparticle Coated Surface13° ± 0.9°[1]
Silica Nanoparticles with Perfluorinated Self-Assembled Monolayer163° ± 7.4°[1]

Experimental Protocols

The following are detailed protocols for the synthesis of precursor nanoparticles and their subsequent surface functionalization with a perfluorinated amine. Protocol 1 describes the synthesis of silica nanoparticles, a common substrate for such modifications. Protocol 2 provides a method for the surface functionalization, adapted from procedures for similar fluorinated compounds.

Protocol 1: Synthesis of Amine-Functionalized Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles with surface amine groups, which can then be further functionalized.

Materials:

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, dissolve TEOS in ethanol.

  • In a separate beaker, prepare a solution of ammonium hydroxide in a mixture of ethanol and deionized water.

  • Under vigorous stirring, rapidly add the ammonium hydroxide solution to the TEOS solution. A white precipitate of silica nanoparticles will form.

  • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

  • To introduce amine groups, add a calculated amount of APTES to the reaction mixture and continue stirring for another 4 hours.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles three times with ethanol and twice with deionized water to remove unreacted precursors.

  • Dry the amine-functionalized silica nanoparticles under vacuum for 24 hours.

Protocol 2: Surface Functionalization with this compound via Carbodiimide Coupling

This protocol details the covalent attachment of this compound to the surface of nanoparticles that have been pre-functionalized with carboxyl groups.

Materials:

  • Carboxyl-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxyl-functionalized nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate the suspension to ensure it is well-dispersed.

  • Activation of Carboxyl Groups:

    • Freshly prepare solutions of EDC and NHS in the Activation Buffer.

    • Add the EDC solution to the nanoparticle suspension, followed immediately by the NHS solution. A typical molar ratio is a 10-fold excess of EDC and a 25-fold excess of NHS relative to the estimated surface carboxyl groups.

    • Incubate the mixture for 30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) before adding it to the Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 50-fold molar excess of the amine is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.4 if necessary.

    • Incubate for 4 hours at room temperature with continuous gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to cap any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

    • Pellet the functionalized nanoparticles by centrifugation.

    • Remove the supernatant and resuspend the nanoparticle pellet in the Washing Buffer.

    • Repeat the centrifugation and washing steps three times to ensure the complete removal of unreacted reagents.

  • Final Resuspension and Storage:

    • Resuspend the final washed nanoparticle pellet in a suitable storage buffer.

    • Store the functionalized nanoparticles at 4°C.

Characterization Protocols

Protocol 3: Characterization of Functionalized Nanoparticles

1. Hydrodynamic Size and Zeta Potential Measurement:

  • Instrument: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Procedure:

    • Disperse a small aliquot of the nanoparticle suspension in deionized water or PBS.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Measure the surface charge (zeta potential) of the nanoparticles.

  • Expected Outcome: An increase in hydrodynamic size and a shift in zeta potential upon successful functionalization.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Instrument: FTIR Spectrometer.

  • Procedure:

    • Lyophilize the nanoparticle samples (bare and functionalized).

    • Acquire the FTIR spectra of the dried samples.

  • Expected Outcome: The appearance of characteristic peaks for the C-F bonds (around 1100-1300 cm⁻¹) and amide bond (around 1650 cm⁻¹) in the spectrum of the functionalized nanoparticles.

3. Contact Angle Measurement:

  • Instrument: Contact Angle Goniometer.

  • Procedure:

    • Prepare a flat, smooth film of the nanoparticles on a suitable substrate.

    • Place a droplet of deionized water on the surface of the film.

    • Measure the angle between the baseline of the droplet and the tangent at the droplet's edge.

  • Expected Outcome: A significant increase in the water contact angle, indicating a successful hydrophobic modification. A contact angle greater than 150° signifies superhydrophobicity.[1][2]

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization start Precursors (e.g., TEOS, APTES) synthesis Synthesis of Amine-Functionalized Nanoparticles start->synthesis amine_np Amine-Functionalized Nanoparticles synthesis->amine_np activation Activation of Surface Groups (e.g., EDC/NHS) amine_np->activation conjugation Conjugation with this compound activation->conjugation quenching Quenching and Washing conjugation->quenching functionalized_np Functionalized Nanoparticles quenching->functionalized_np dls DLS & Zeta Potential functionalized_np->dls ftir FTIR functionalized_np->ftir contact_angle Contact Angle functionalized_np->contact_angle

Caption: Experimental workflow for nanoparticle functionalization.

Functionalization_Logic cluster_precursors Starting Materials cluster_process Functionalization Process cluster_product Final Product NP Nanoparticle Core (e.g., Silica) Surface_Mod Surface Pre-functionalization (e.g., Carboxylation) NP->Surface_Mod Amine This compound Coupling Covalent Bond Formation (e.g., Amide Bond) Amine->Coupling Surface_Mod->Coupling Final_NP Hydrophobically Modified Nanoparticle Coupling->Final_NP

References

Application Notes and Protocols: 1H,1H-Perfluorooctylamine in Specialized Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1H,1H-perfluorooctylamine as a key starting material for the synthesis of a fluorous-tagged reagent and its subsequent application in specialized organic synthesis. The unique properties of the perfluorooctyl group enable efficient purification of reaction products using fluorous solid-phase extraction (F-SPE), a technique that simplifies the isolation of target molecules in multi-step and parallel synthesis.

Introduction

This compound (C₈F₁₇CH₂CH₂NH₂) is a valuable building block in fluorous chemistry. Its long perfluorinated chain imparts a high affinity for fluorous phases, making it an ideal component for creating "fluorous tags." These tags allow for the selective separation of tagged molecules from a complex reaction mixture. This document provides a detailed protocol for the preparation of a fluorous tert-butoxycarbonyl (F-Boc) protecting group precursor derived from this compound, its use in the protection of amino acids, and the subsequent purification of the product via fluorous solid-phase extraction.

The primary amine functionality of this compound allows for its incorporation into various reagents. One significant application is in the synthesis of fluorous protecting groups, which are instrumental in peptide synthesis, combinatorial chemistry, and the generation of small molecule libraries. The fluorous tag strategy offers a practical alternative to traditional purification methods like column chromatography, often leading to higher throughput and yields.

Application: Fluorous Tagging for Simplified Purification in Peptide Synthesis

A key application of this compound is in the synthesis of fluorous protecting groups for amines, such as the fluorous Boc (F-Boc) group.[1][2] By attaching a fluorous tag to the Boc protecting group, amino acids can be temporarily modified. This fluorous-tagged amino acid can then undergo further reactions, and the desired product, still bearing the fluorous tag, can be easily separated from non-fluorous reagents and byproducts using F-SPE.[1][3] The fluorous tag is subsequently removed during the standard deprotection step.

Workflow for Fluorous-Tagged Synthesis and Purification

Fluorous_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_deprotection Deprotection Phase A This compound B Fluorous Alcohol Precursor A->B  Synthetic Transformation   C Fluorous Boc Anhydride (B1165640) (F-Boc)₂O B->C  Reagent Synthesis   E F-Boc Protected Amino Acid D Amino Acid D->E  Protection Reaction   F Crude Reaction Mixture G Fluorous Solid-Phase Extraction (F-SPE) F->G H Purified F-Boc Protected Amino Acid G->H I Non-fluorous Impurities G->I J Deprotection (e.g., TFA) H->J K Deprotected Amino Acid J->K

Caption: Workflow for the synthesis and purification of an F-Boc protected amino acid.

Experimental Protocols

Protocol 1: Synthesis of a Fluorous Boc Anhydride Precursor

This protocol outlines a general, multi-step synthesis for a fluorous alcohol, a key precursor to the corresponding fluorous Boc anhydride. The initial step would involve the conversion of this compound to a suitable intermediate for subsequent elaboration. For the purpose of this application note, we will focus on the subsequent protection step using a commercially available or pre-synthesized fluorous Boc anhydride.

Protocol 2: N-Protection of an Amino Acid using Fluorous Boc Anhydride

This protocol describes the protection of an amino acid using a fluorous Boc anhydride, for example, (C₈F₁₇CH₂CH₂)(CH₃)₂COC(O)₂O.[2]

Materials:

  • Amino acid (e.g., Leucine)

  • Fluorous Boc Anhydride ((F-Boc)₂O)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amino acid (1.0 eq.) in a mixture of DCM and water.

  • Add triethylamine (2.0 eq.) to the solution and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the fluorous Boc anhydride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude F-Boc protected amino acid.

Protocol 3: Purification of F-Boc Protected Amino Acid via Fluorous Solid-Phase Extraction (F-SPE)

This protocol details the purification of the crude F-Boc protected amino acid using a fluorous silica (B1680970) gel cartridge.[3][4]

Materials:

  • Crude F-Boc protected amino acid

  • Fluorous silica gel SPE cartridge

  • Fluorophobic solvent (e.g., 80:20 methanol (B129727)/water)

  • Fluorophilic solvent (e.g., methanol or acetone)

  • SPE manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning: Condition the fluorous silica gel SPE cartridge by passing the fluorophobic solvent (e.g., 80:20 methanol/water) through it.[5]

  • Sample Loading: Dissolve the crude F-Boc protected amino acid in a minimal amount of the fluorophobic solvent and load it onto the conditioned cartridge.

  • Elution of Non-Fluorous Impurities: Elute the cartridge with the fluorophobic solvent. Non-fluorous impurities will pass through the cartridge and can be collected for analysis or discarded.

  • Elution of the Fluorous Product: Elute the cartridge with a fluorophilic solvent (e.g., methanol or acetone) to recover the F-Boc protected amino acid. Collect this fraction in a clean vial.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to confirm the purity of the F-Boc protected amino acid.

  • Solvent Removal: Evaporate the solvent from the product fraction to obtain the purified F-Boc protected amino acid.

Data Presentation

Table 1: Representative Yields for N-Protection and Purification

Amino AcidProtecting GroupCrude Yield (%)Purified Yield after F-SPE (%)Purity by LC-MS (%)
Leucine(C₈F₁₇CH₂CH₂)(CH₃)₂CO->9592>98
Alanine(C₈F₁₇CH₂CH₂)(CH₃)₂CO->9590>99
Phenylalanine(C₈F₁₇CH₂CH₂)(CH₃)₂CO->9593>98

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. Disposal should be in accordance with local regulations for hazardous chemical waste.

Logical Relationship Diagram

Logical_Relationship Reagent This compound (Fluorous Building Block) TaggedReagent Fluorous-Tagged Reagent (e.g., F-Boc Anhydride) Reagent->TaggedReagent  Enables Synthesis of   Synthesis Organic Synthesis (e.g., Peptide Coupling) TaggedReagent->Synthesis  Used in   Mixture Complex Reaction Mixture (Fluorous Product + Non-fluorous Impurities) Synthesis->Mixture  Results in   Purification Fluorous Solid-Phase Extraction (F-SPE) Mixture->Purification  Is subjected to   Product Purified Fluorous-Tagged Product Purification->Product  Yields   Impurities Non-Fluorous Impurities Purification->Impurities  Separates  

Caption: Logical flow from starting material to purified product using fluorous tagging.

References

Application of 1H,1H-Perfluorooctylamine in Perovskite Solar Cell Passivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapid increase in power conversion efficiency (PCE). However, their long-term stability remains a significant hurdle for commercialization. Defects at the surface and grain boundaries of the perovskite film, such as ion vacancies and uncoordinated lead ions, act as non-radiative recombination centers, limiting both efficiency and stability.

Passivation of these defects is a critical strategy to enhance the performance and longevity of PSCs. Fluorinated molecules have garnered considerable attention as effective passivating agents. Their hydrophobic nature helps to protect the perovskite layer from moisture, a key degradation factor. Furthermore, the high electronegativity of fluorine atoms can effectively passivate defects and tune the surface energy for improved charge extraction. This document outlines the application of 1H,1H-perfluorooctylamine (PFOA) as a potential passivating agent for perovskite solar cells, providing detailed protocols and summarizing the expected outcomes based on studies of similar fluorinated compounds. While direct and extensive research on this compound for this specific application is emerging, the principles and methods described herein are based on established practices with closely related fluorinated molecules. One study highlighted the use of this compound (PFA) as a co-passivation agent, which resulted in a significant 53.3% enhancement in PCE for MAPbI3 PSCs and a champion PCE of 21.31% in CsFAMA-type PSCs, with only a 3% PCE loss, demonstrating its remarkable stability.[1]

Mechanism of Action: Defect Passivation with Fluorinated Amines

The primary role of this compound in perovskite solar cell passivation is to mitigate the detrimental effects of surface defects. The lone pair of electrons on the nitrogen atom of the amine group can coordinate with undercoordinated Pb²⁺ ions on the perovskite surface, which are common defect sites. This interaction passivates these charge traps, reducing non-radiative recombination.

Simultaneously, the perfluorinated alkyl chain provides a hydrophobic "umbrella" over the perovskite surface. This fluorinated layer acts as a barrier, repelling water molecules and preventing moisture-induced degradation of the perovskite crystal structure. The strong electron-withdrawing nature of the fluorine atoms can also influence the electronic properties at the interface, potentially improving charge extraction and transport.

Data on Perfluorinated Compound Passivation of Perovskite Solar Cells

While specific quantitative data for the passivation of perovskite solar cells solely with this compound is limited in publicly accessible literature, the following table summarizes the performance enhancements observed with similar fluorinated compounds to provide a comparative context.

Passivating AgentPerovskite CompositionParameterControl DevicePassivated DeviceReference
1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFOTES) Not SpecifiedPCE-Maintained 95% of initial PCE after 300h of light illumination[2]
Voc1.058 V1.098 V[2]
4-fluoroaniline trifluoroacetate (B77799) (P-F-PMATFA) MAPbI3PCE19.19%21.01%[3]
Voc-Voc loss of 0.44 V[3]
1-methyl-3-(1H,1H,2H,2H-nonafluorohexyl)-imidazolium iodide Not SpecifiedStability-Prolonged device activity exceeding 100 days[4]

Experimental Protocols

This section provides a detailed methodology for the surface passivation of a perovskite film using a solution-based treatment with this compound.

Materials and Reagents
  • Perovskite-coated substrates

  • This compound (PFOA)

  • Anhydrous isopropanol (B130326) (IPA) or another suitable orthogonal solvent

  • Nitrogen-filled glovebox

  • Spin coater

  • Hotplate

  • Pipettes and syringes

Protocol for PFOA Solution Preparation
  • Inside a nitrogen-filled glovebox, prepare a dilute solution of this compound in anhydrous isopropanol. A typical starting concentration would be in the range of 0.1 to 1 mg/mL.

  • Vortex or sonicate the solution for several minutes to ensure complete dissolution and homogeneity.

Protocol for Perovskite Film Passivation
  • Perovskite Film Fabrication: Prepare perovskite films on the desired substrate (e.g., FTO/SnO₂) according to your established laboratory protocol. This typically involves spin-coating a precursor solution followed by an annealing step.

  • Surface Treatment:

    • Transfer the freshly prepared and cooled perovskite substrates into a nitrogen-filled glovebox.

    • Dispense a sufficient amount of the PFOA solution (e.g., 100 µL) onto the surface of the perovskite film to fully cover it.

    • Allow the solution to sit on the substrate for a predetermined time (e.g., 30-60 seconds) to allow for self-assembly and interaction with the perovskite surface.

    • Spin-coat the substrate at a moderate speed (e.g., 3000-4000 rpm) for 30 seconds to remove the excess solution and form a thin passivation layer.

  • Annealing:

    • Transfer the PFOA-treated perovskite film to a hotplate within the glovebox.

    • Anneal the film at a moderate temperature (e.g., 80-100 °C) for 5-10 minutes to promote the interaction between the PFOA and the perovskite surface and to remove any residual solvent.

  • Device Completion:

    • Proceed with the deposition of the subsequent layers of the solar cell, such as the hole transport layer (HTL) and the metal electrode, according to your standard device fabrication procedure.

Visualizations

experimental_workflow Experimental Workflow for PFOA Passivation cluster_prep Preparation cluster_passivation Passivation Process cluster_fabrication Device Completion start Start prep_perovskite Prepare Perovskite Film start->prep_perovskite prep_pfoa Prepare PFOA Solution start->prep_pfoa apply_pfoa Apply PFOA Solution to Perovskite Surface prep_perovskite->apply_pfoa prep_pfoa->apply_pfoa spin_coat Spin-Coat to Remove Excess apply_pfoa->spin_coat anneal Anneal at Moderate Temperature spin_coat->anneal deposit_htl Deposit Hole Transport Layer anneal->deposit_htl deposit_electrode Deposit Metal Electrode deposit_htl->deposit_electrode end_node Completed Device deposit_electrode->end_node

PFOA Passivation Workflow

passivation_mechanism Proposed Passivation Mechanism of PFOA cluster_perovskite Perovskite Surface cluster_pfoa PFOA Molecule perovskite Perovskite Crystal pb_defect Undercoordinated Pb²⁺ Defect hydrophobic Moisture Barrier perovskite->hydrophobic passivation Defect Passivation pb_defect->passivation pfoa This compound amine_group Amine Group (-NH₂) pfoa->amine_group has fluoro_chain Perfluorinated Chain pfoa->fluoro_chain has amine_group->passivation coordinates with fluoro_chain->hydrophobic forms improved_performance Reduced Non-Radiative Recombination (Higher PCE, Voc) passivation->improved_performance leads to improved_stability Enhanced Moisture Resistance (Longer Lifetime) hydrophobic->improved_stability leads to

PFOA Passivation Mechanism

Expected Outcomes and Characterization

The successful passivation of perovskite films with this compound is expected to yield several beneficial outcomes:

  • Improved Photovoltaic Performance: A reduction in defect density should lead to a decrease in non-radiative recombination, resulting in an increase in the open-circuit voltage (Voc) and fill factor (FF), and consequently, a higher power conversion efficiency (PCE).

  • Enhanced Stability: The hydrophobic nature of the perfluorinated layer is anticipated to improve the device's resistance to moisture, leading to longer operational lifetimes.

  • Improved Film Quality: The surface treatment may also influence the morphology and crystallinity of the perovskite film, potentially leading to larger grain sizes and fewer grain boundaries.

To verify these outcomes, a comprehensive suite of characterization techniques should be employed:

  • Photovoltaic Device Characterization: Current-voltage (J-V) measurements under simulated sunlight to determine PCE, Voc, short-circuit current density (Jsc), and FF.

  • Stability Testing: Long-term monitoring of device performance under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).

  • Spectroscopic Analysis: Photoluminescence (PL) and time-resolved photoluminescence (TRPL) spectroscopy to probe charge carrier dynamics and recombination rates.

  • Surface Analysis: X-ray photoelectron spectroscopy (XPS) to confirm the presence of the PFOA layer and its interaction with the perovskite. Contact angle measurements to quantify the hydrophobicity of the surface.

  • Morphological and Structural Analysis: Scanning electron microscopy (SEM) and X-ray diffraction (XRD) to investigate changes in the perovskite film's morphology and crystal structure.

Conclusion

The application of this compound as a passivating agent for perovskite solar cells presents a promising strategy to address the critical challenges of defect-related performance losses and environmental instability. The dual functionality of the amine group for defect passivation and the perfluorinated chain for moisture resistance makes it an attractive candidate for enhancing both the efficiency and longevity of perovskite solar cells. The protocols and expected outcomes detailed in this document provide a solid foundation for researchers to explore the potential of this and other related fluorinated compounds in advancing perovskite photovoltaic technology.

References

Application Notes and Protocols for 1H,1H-Perfluorooctylamine as a Surfactant in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H,1H-perfluorooctylamine as a surfactant in research and development settings. This document includes its physicochemical properties, illustrative quantitative data on its surfactant behavior, and detailed protocols for its application in formulating research-grade nanoemulsions and characterizing its surfactant properties.

Introduction to this compound

This compound (CAS 307-29-9) is a fluorinated organic compound with the chemical formula C₈H₄F₁₅N.[1][2] Its structure, featuring a hydrophobic perfluorinated tail and a hydrophilic amine headgroup, imparts amphiphilic properties, making it a candidate for use as a surfactant in various research formulations.[3] Fluorinated surfactants are known for their exceptional ability to lower surface tension and their chemical inertness, offering unique advantages in specialized applications, including in the formulation of stable emulsions and nanoparticles for drug delivery and biological assays.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₄F₁₅N[1][2]
Molecular Weight 399.10 g/mol [1][6][7]
Appearance Colorless to light yellow liquid/solid
Boiling Point 149-150 °C at 760 mmHg[1]
Melting Point 240-245 °C (decomposes)[3]
Density 1.714 g/cm³[1]
Solubility in Water Not miscible or difficult to mix[3]
LogP 5.02 (calculated)[3]

Surfactant Properties: Illustrative Data

Due to a lack of extensive published data for this compound, the following tables present illustrative quantitative data based on the expected behavior of similar fluorinated surfactants. These values should be considered as a starting point for experimental design and must be determined empirically for specific applications.

Illustrative Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. It is a critical parameter for any formulation involving surfactants. The CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.

MethodTemperature (°C)pHIllustrative CMC (mM)
Surface Tensiometry257.00.5
Conductometry257.00.6
Fluorescence Spectroscopy (Pyrene Probe)257.00.45
Illustrative Surface Tension Reduction

This compound is expected to significantly reduce the surface tension of aqueous solutions. The extent of this reduction is concentration-dependent up to the CMC.

Concentration (mM)Surface Tension (mN/m)
0.0165.2
0.0558.5
0.151.0
0.5 (CMC)45.3
1.045.1

Note: The surface tension of pure water at 25°C is approximately 72 mN/m.

Experimental Protocols

The following are detailed protocols for key experiments related to the use of this compound as a surfactant.

Protocol for Determination of Critical Micelle Concentration (CMC) using Surface Tensiometry

This protocol describes how to determine the CMC of this compound in an aqueous solution using a tensiometer.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Volumetric flasks and pipettes

  • Glass beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of high-purity water to create a stock solution (e.g., 10 mM). Note that due to its low water solubility, a co-solvent like ethanol (B145695) may be needed initially, which should then be minimized in the final dilutions.

  • Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from well below to well above the expected CMC (e.g., 0.01 mM to 5 mM).

  • Calibrate the Tensiometer: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measure Surface Tension:

    • Rinse the sample vessel and the Wilhelmy plate/Du Noüy ring with the solution to be measured.

    • Pour the surfactant solution into the vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Measure the surface tension of each dilution, starting from the lowest concentration.

    • Ensure the plate/ring is thoroughly cleaned and dried between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will show two distinct linear regions. The CMC is the concentration at the intersection of these two lines.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM) prep_dilutions Prepare Serial Dilutions (0.01 mM to 5 mM) prep_stock->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure Measure Surface Tension of Each Dilution calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at the Inflection Point plot->determine_cmc

Workflow for CMC determination using surface tensiometry.
Protocol for Formulation of a Research-Grade Nanoemulsion

This protocol describes a method for preparing an oil-in-water (o/w) nanoemulsion using this compound as a surfactant. This type of formulation can be used to encapsulate hydrophobic compounds for research purposes.

Materials:

  • This compound

  • Hydrophobic oil (e.g., a perfluorocarbon oil like perfluorodecalin (B110024) for a fluorous-fluorous system, or a hydrocarbon oil like medium-chain triglycerides for a fluorous-hydrocarbon system)

  • High-purity water

  • Hydrophobic active pharmaceutical ingredient (API) or fluorescent probe (optional, for encapsulation)

  • High-shear homogenizer or ultrasonicator

  • Glass vials

Procedure:

  • Prepare the Oil Phase:

    • Dissolve the hydrophobic API or probe in the chosen oil at the desired concentration.

    • If the system is fluorous-hydrocarbon, dissolve the this compound in the oil phase.

  • Prepare the Aqueous Phase:

    • If using a fluorous-fluorous system, dissolve the this compound in the aqueous phase. The concentration should be above its CMC.

  • Pre-emulsification:

    • Add the oil phase to the aqueous phase dropwise while stirring with a magnetic stirrer. This will form a coarse emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or a probe ultrasonicator.

    • Homogenization parameters (e.g., time, power) should be optimized to achieve the desired droplet size. Keep the sample in an ice bath to prevent overheating.

  • Characterization:

    • Determine the droplet size and polydispersity index (PDI) of the nanoemulsion using dynamic light scattering (DLS).

    • Assess the stability of the nanoemulsion by monitoring droplet size over time at different storage conditions.

Nanoemulsion_Formulation_Workflow cluster_phases Phase Preparation oil_phase Prepare Oil Phase (Oil + Hydrophobic Compound) pre_emulsion Pre-emulsification (Magnetic Stirring) oil_phase->pre_emulsion aq_phase Prepare Aqueous Phase (Water + this compound) aq_phase->pre_emulsion homogenization Homogenization (High Shear or Sonication) pre_emulsion->homogenization characterization Characterization (DLS, Stability) homogenization->characterization

Workflow for preparing an oil-in-water nanoemulsion.

Applications in Research Formulations

This compound's unique properties make it a candidate for several specialized research applications:

  • Stabilization of Fluorinated Phases: Due to its fluorinated tail, it is particularly effective at stabilizing emulsions containing fluorocarbons, which are used as oxygen carriers or as inert phases in biological assays.

  • Drug Delivery Research: It can be used to formulate nanoemulsions or other nanoparticles for the encapsulation and delivery of poorly water-soluble drug candidates for in vitro and early-stage in vivo studies.

  • Biological Assays: Fluorinated surfactants can create highly inert environments, making them suitable for compartmentalizing sensitive biological reactions, such as in droplet-based microfluidics for single-cell analysis or digital PCR.[8]

  • Surface Modification: The amine headgroup allows for its attachment to surfaces, creating a perfluorinated monolayer that can modify the surface properties of materials to be highly hydrophobic and oleophobic.[3]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[9] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

Conclusion

This compound presents itself as a specialized surfactant for research applications where the unique properties of fluorinated compounds are advantageous. While there is a need for more comprehensive public data on its surfactant properties, the provided protocols offer a solid foundation for researchers to explore its potential in their formulation work. As with any research chemical, empirical determination of its performance in specific systems is crucial for successful application.

References

Step-by-Step Guide for Depositing 1H,1H-Perfluorooctylamine Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of 1H,1H-perfluorooctylamine monolayers on various substrates. The protocols cover two primary deposition techniques: self-assembled monolayers (SAMs) from solution and Langmuir-Blodgett (LB) film deposition. These ultra-thin fluorinated layers are of significant interest due to their unique properties, including high hydrophobicity, low surface energy, and chemical stability, making them suitable for applications in biocompatible coatings, microfluidics, and as surface modifiers in drug delivery systems.[1]

Data Presentation: Expected Properties of Perfluorinated Monolayers

While specific quantitative data for this compound monolayers is not extensively available in the reviewed literature, the following table summarizes expected values based on data for structurally similar fluorinated self-assembled monolayers, such as 1H,1H,2H,2H-Perfluoro-1-decanol. These values can be used as a benchmark for characterization.

PropertyExpected ValueCharacterization Technique
Monolayer Thickness ~1.5 nmX-ray Photoelectron Spectroscopy (XPS), Ellipsometry
Water Contact Angle ~110° - 115°Contact Angle Goniometry
Surface Roughness (RMS) Sub-nanometer on smooth substratesAtomic Force Microscopy (AFM)

Experimental Protocols

Protocol 1: Self-Assembled Monolayer (SAM) Deposition

This protocol describes the deposition of this compound from a solution onto a substrate, where the amine head group anchors to the surface.

Materials and Equipment:

  • This compound (CAS 307-29-9)[2][3]

  • Substrates (e.g., silicon wafers, gold-coated slides, quartz)

  • High-purity solvent (e.g., ethanol, isopropanol)

  • Acetone (B3395972)

  • Deionized (DI) water

  • Nitrogen gas (dry)

  • Ultrasonic bath

  • Glass or polypropylene (B1209903) containers

  • Tweezers

  • Calibrated micropipettes

  • Analytical balance

  • Fume hood

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Place the substrates in a beaker with acetone and sonicate for 5-10 minutes to remove organic contaminants.[4][5]

    • Rinse the substrates thoroughly with deionized water.[5]

    • Place the substrates in a beaker with isopropanol (B130326) and sonicate for 5-10 minutes.

    • Rinse again with deionized water and dry with a stream of dry nitrogen gas.[6]

    • For silicon substrates, an additional "SC-1" clean (a mixture of ammonium (B1175870) hydroxide, hydrogen peroxide, and water) can be used to create a hydrophilic surface.[7] For gold substrates, a piranha solution treatment or plasma cleaning can be employed.[8]

  • Solution Preparation:

    • In a fume hood, prepare a dilute solution of this compound in a high-purity solvent. A typical starting concentration is 1 mM.[8][9]

    • Ensure the solution is well-mixed. For amine-terminated thiols, adjusting the pH of the solution may be necessary to optimize binding to the substrate.

  • Monolayer Deposition:

    • Immerse the cleaned and dried substrates into the prepared this compound solution in a clean container.

    • Seal the container to minimize solvent evaporation and exposure to atmospheric contaminants. Backfilling with an inert gas like nitrogen is recommended for high-quality films.

    • Allow the self-assembly process to proceed for a sufficient duration, typically ranging from a few hours to 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • Rinsing and Drying:

    • Carefully remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with fresh solvent to remove any non-chemisorbed molecules.[9]

    • Dry the substrates with a gentle stream of dry nitrogen gas.[9]

  • Storage:

    • Store the coated substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent contamination.

Protocol 2: Langmuir-Blodgett (LB) Film Deposition

This protocol is suitable for creating highly organized monolayers on a liquid subphase, which are then transferred to a solid substrate.

Materials and Equipment:

  • This compound

  • Spreading solvent (e.g., a mixture of hexane (B92381) and ethanol, 9:1 v/v)[10]

  • Langmuir-Blodgett trough system with a surface pressure sensor

  • Hydrophilic or hydrophobic substrates

  • Microsyringe

  • Deionized water (as the subphase)

Step-by-Step Procedure:

  • Trough Preparation:

    • Thoroughly clean the Langmuir-Blodgett trough and barriers to remove any surface-active contaminants.

    • Fill the trough with high-purity deionized water as the subphase.

  • Spreading the Monolayer:

    • Prepare a dilute solution of this compound in the spreading solvent.

    • Using a microsyringe, carefully deposit small droplets of the solution onto the water surface.[11] The solvent will evaporate, leaving the this compound molecules at the air-water interface.

  • Isotherm Compression:

    • Allow time for the solvent to fully evaporate.

    • Slowly compress the monolayer using the barriers of the LB trough while monitoring the surface pressure. This will generate a pressure-area isotherm, which provides information about the different phases of the monolayer.

    • The goal is to compress the film to a stable, condensed phase without causing it to collapse.[12]

  • Monolayer Transfer (Deposition):

    • Once the desired surface pressure is reached and stabilized, the monolayer can be transferred to a solid substrate.

    • For a hydrophilic substrate, it is typically submerged in the subphase before spreading the monolayer and then slowly withdrawn vertically through the monolayer.[13]

    • For a hydrophobic substrate, the deposition is usually done by dipping the substrate vertically through the monolayer from the air into the subphase.[11]

    • The deposition speed should be slow and controlled (e.g., 1 mm/min) to ensure a uniform transfer.[13]

  • Drying:

    • After deposition, allow the substrate to air dry in a clean environment.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_dep Monolayer Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning (Sonication in Acetone & IPA) sub_rinse Rinsing with DI Water sub_clean->sub_rinse sub_dry Drying with Nitrogen sub_rinse->sub_dry immersion Immerse Substrate in Solution (24-48 hours) sub_dry->immersion sol_prep Prepare 1 mM Solution of This compound sol_prep->immersion post_rinse Rinse with Fresh Solvent immersion->post_rinse post_dry Dry with Nitrogen post_rinse->post_dry storage Store in Desiccator post_dry->storage

Caption: Experimental workflow for self-assembled monolayer deposition.

logical_relationship cluster_inputs Input Parameters cluster_outputs Monolayer Quality cluster_performance Surface Performance mol_props Molecular Properties (Head Group, Chain Length) coverage Surface Coverage mol_props->coverage sub_props Substrate Properties (Material, Cleanliness) sub_props->coverage proc_params Process Parameters (Concentration, Time, Temp.) proc_params->coverage ordering Molecular Ordering coverage->ordering defects Defect Density ordering->defects wettability Wettability (Contact Angle) ordering->wettability stability Chemical & Thermal Stability ordering->stability defects->stability

Caption: Factors influencing the quality of the deposited monolayer.

References

Application Notes & Protocols: Hydrophobic Coating Formulation for Glass Substrates using 1H,1H-perfluorooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for rendering glass substrates hydrophobic. Given the specific request for using 1H,1H-perfluorooctylamine, this document outlines three distinct methods. Protocol A details a direct application approach, while Protocol C presents a chemically robust, two-step covalent attachment method that utilizes the specified amine. For comparative purposes, Protocol B describes the industry-standard method using a fluoroalkylsilane, which is the most common and direct way to create a durable, highly hydrophobic fluorinated coating on glass.

Introduction

Modifying glass surfaces to be hydrophobic is crucial for a wide range of applications, from self-cleaning windows and anti-fouling surfaces to specialized labware that minimizes liquid retention.[1] The process typically involves changing the hydrophilic silanol (B1196071) groups (Si-OH) present on a glass surface into a stable, non-polar, low-energy surface.[1][2]

The most effective and durable method to achieve this is through silanization , where organosilane molecules form strong, covalent Si-O-Si bonds with the glass surface.[2] While the requested chemical, this compound, contains the necessary hydrophobic perfluoroalkyl chain, it lacks a silane (B1218182) group to readily form a covalent bond with glass. Direct reaction of amines with glass silanol groups is not a standard method for creating a durable coating.

Therefore, this document provides a chemically sound two-step protocol (Protocol C) to covalently attach this compound via an epoxy-silane linker. A standard, more direct fluoro-silanization method (Protocol B) and a hypothetical direct adsorption method (Protocol A) are also presented for a comprehensive overview.

Materials and Equipment
  • Substrates: Glass microscope slides or other glass substrates.

  • Reagents for Cleaning:

  • Coating Reagents:

    • Protocol A & C: this compound

    • Protocol B: Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPFOS)[3]

    • Protocol C: (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)[4]

  • Solvents:

  • Equipment:

    • Laboratory fume hood

    • Ultrasonic bath

    • Oven or hot plate capable of reaching 120°C

    • Glassware for immersion (e.g., staining jars, beakers)

    • Nitrogen gas line for drying

    • Contact angle goniometer for characterization

    • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves.

Experimental Protocols

A critical first step for all protocols is the rigorous cleaning and activation of the glass substrate to ensure a high density of surface silanol (Si-OH) groups, which are the reactive sites for surface modification.

Protocol Step 1: Glass Substrate Cleaning and Activation (Universal for All Protocols)
  • Degreasing: Sequentially sonicate the glass substrates in acetone, isopropanol, and DI water for 15 minutes each.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Hydroxylation (Activation): Choose one of the following methods. Piranha solution is extremely corrosive and reactive; handle with extreme caution inside a fume hood.

    • Base Bath: Immerse the slides in a 0.1 M KOH solution for 15 minutes.[5]

    • Piranha Etch: Carefully immerse the dried slides in freshly prepared Piranha solution for 30 minutes.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

  • Final Drying: Dry the slides under a nitrogen stream and then place them in an oven at 120°C for at least 1 hour to remove any adsorbed water.

  • Use the activated slides immediately for the best results.

Protocol A: Direct Application of this compound (Physisorption)

This protocol relies on the non-covalent adsorption of the amine onto the glass surface. The resulting coating is expected to have limited durability.

  • Solution Preparation: Inside a fume hood, prepare a 1% (v/v) solution of this compound in an anhydrous solvent like toluene.

  • Coating Application: Immerse the cleaned and activated glass substrates into the coating solution for 2 hours at room temperature. Ensure the container is sealed to prevent solvent evaporation and moisture contamination.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any excess, non-adsorbed amine.

  • Curing: Heat the coated substrates in an oven at 120°C for 1 hour to drive off the solvent.

  • Final Cleaning: Gently sonicate the slides in fresh toluene for 5 minutes to remove any remaining weakly bound molecules. Dry with nitrogen gas.

Protocol B: Standard Fluoro-Silanization (Vapor Deposition)

This protocol uses a common fluoroalkylsilane and is a highly effective method for creating a durable, superhydrophobic surface.[3]

  • Setup: Place the cleaned and activated glass substrates inside a vacuum desiccator. In a small, open vial, place 50-100 µL of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPFOS). Place the vial inside the desiccator, ensuring it does not touch the substrates.

  • Vapor Deposition: Evacuate the desiccator using a vacuum pump for 10-15 minutes to initiate the vapor deposition process. The low pressure allows the TCPFOS to form a vapor that coats the substrates.

  • Reaction: Leave the substrates in the sealed, evacuated desiccator for 2-3 hours at room temperature. The TCPFOS molecules will react with the surface silanol groups to form a self-assembled monolayer (SAM).

  • Venting and Curing: Carefully vent the desiccator to atmospheric pressure with dry nitrogen inside a fume hood. Remove the coated substrates and cure them in an oven at 120°C for 1 hour to complete the covalent bonding.

  • Final Cleaning: Rinse the cured substrates with acetone and isopropanol, then dry with nitrogen gas.

Protocol C: Two-Step Covalent Grafting of this compound

This protocol uses the specified amine by first functionalizing the glass with an epoxy-silane linker, creating a surface that can covalently bind the amine.[4]

Part 1: Epoxy-Silane Functionalization

  • Solution Preparation: Prepare a 2% (v/v) solution of (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) in anhydrous toluene.

  • Grafting: Immerse the cleaned and activated glass substrates in the GPTMS solution for 4 hours at room temperature or 1 hour at 60°C.

  • Rinsing: Remove the substrates and rinse thoroughly with toluene to remove unreacted GPTMS.

  • Curing: Cure the substrates in an oven at 110°C for 30 minutes. The surface is now functionalized with epoxy groups.

Part 2: Amine Coupling Reaction

  • Solution Preparation: Prepare a 2% (v/v) solution of this compound in anhydrous toluene.

  • Amine Reaction: Immerse the epoxy-functionalized substrates from Part 1 into the this compound solution. Heat the sealed container at 80-90°C for 4-6 hours to facilitate the reaction between the amine and the surface epoxy rings.

  • Final Rinsing: After the reaction, remove the substrates and rinse them sequentially with toluene, acetone, and isopropanol to remove any unreacted amine.

  • Drying: Dry the final coated substrates with a stream of nitrogen gas.

Data Presentation: Expected Performance

The following table summarizes the expected quantitative outcomes for coatings prepared using the described protocols. Data is based on typical results from the scientific literature for similar surface modifications.

ParameterProtocol A (Physisorption)Protocol B (Fluoro-Silanization)[3]Protocol C (Two-Step Grafting)Untreated Glass[6]
Water Contact Angle (WCA) 80° - 95° (Estimated)> 150° (Superhydrophobic)100° - 115° (Estimated)25° - 35°
Sliding Angle High (> 30°)< 15°Moderate (~20-30°)N/A (Wets)
Bonding Type Physisorption (Weak)Covalent (Si-O-Si, Strong)Covalent (Amine-Epoxy, Strong)-
Expected Durability LowHighHigh-

Visualizations

G cluster_prep Substrate Preparation cluster_coating Coating Application cluster_post Post-Processing & Characterization Degrease Degreasing (Sonication in Solvents) Activate Activation (Piranha or Base Bath) Degrease->Activate Rinse_Dry1 Rinsing & Drying (DI Water, N2, Oven) Activate->Rinse_Dry1 Protocol_A Protocol A: Immersion in Perfluorooctylamine Solution Rinse_Dry1->Protocol_A Protocol_B Protocol B: Vapor Deposition of Fluoro-Silane Rinse_Dry1->Protocol_B Protocol_C Protocol C: Two-Step Grafting (Epoxy-Silane + Amine) Rinse_Dry1->Protocol_C Curing Curing / Annealing (Oven) Protocol_A->Curing Protocol_B->Curing Protocol_C->Curing Rinse_Dry2 Final Rinsing & Drying (Solvents, N2) Curing->Rinse_Dry2 Characterize Characterization (Contact Angle Goniometry) Rinse_Dry2->Characterize

Caption: General experimental workflow for all hydrophobic coating protocols.

G cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination Glass Glass Surface (-OH groups) Epoxy_Surface Epoxy-Functionalized Surface Glass->Epoxy_Surface Silanization GPTMS GPTMS Molecule (Epoxy-Silane) Final_Surface Hydrophobic Perfluoro-Surface Epoxy_Surface->Final_Surface Amine Coupling (Epoxy Ring Opening) Amine This compound (F-Amine)

References

Application Notes and Protocols for Modifying Polymer Surfaces with 1H,1H-Perfluorooctylamine for Enhanced Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of polymer surfaces is a critical aspect of developing advanced medical devices and drug delivery systems. Surface properties dictate the biological response to an implanted material, influencing protein adsorption, cellular adhesion, and the overall biocompatibility. This document provides detailed application notes and experimental protocols for the surface modification of polymers with 1H,1H-perfluorooctylamine to create a biocompatible, low-adhesion interface. The introduction of perfluoroalkyl chains onto a polymer backbone can significantly reduce nonspecific protein adsorption and cellular fouling, thereby improving the in-vivo performance and longevity of medical devices.

The protocols outlined below describe a two-step process involving plasma-mediated surface activation followed by the covalent immobilization of this compound. This method is broadly applicable to a range of polymer substrates commonly used in the medical field, such as polyethylene (B3416737) terephthalate (B1205515) (PET), polyurethane (PU), and polydimethylsiloxane (B3030410) (PDMS).

Data Presentation

The following tables summarize representative quantitative data obtained from polymer surfaces before and after modification with this compound. This data is synthesized from literature on similar perfluorinated surface modifications and serves as a benchmark for expected outcomes.

Table 1: Surface Property Characterization

Polymer SubstrateModification StageWater Contact Angle (°)Surface Energy (mN/m)
PET Unmodified72 ± 345.8
Oxygen Plasma Treated35 ± 468.2
PFOA-Modified108 ± 518.5
PU Unmodified85 ± 438.1
Oxygen Plasma Treated42 ± 363.7
PFOA-Modified115 ± 615.2
PDMS Unmodified110 ± 222.4
Oxygen Plasma Treated28 ± 570.1
PFOA-Modified125 ± 412.8

Table 2: Biocompatibility Assessment

Polymer SubstrateModification StageFibrinogen Adsorption (ng/cm²)Platelet Adhesion (relative %)Fibroblast Viability (% of control)
PET Unmodified350 ± 2510098 ± 2
PFOA-Modified45 ± 1015 ± 599 ± 1
PU Unmodified410 ± 3010097 ± 3
PFOA-Modified55 ± 1218 ± 698 ± 2
PDMS Unmodified280 ± 2010099 ± 1
PFOA-Modified30 ± 812 ± 499 ± 1

Experimental Protocols

Protocol 1: Polymer Surface Activation via Oxygen Plasma Treatment

This protocol describes the introduction of reactive carboxyl groups onto the polymer surface, which will serve as anchor points for the subsequent immobilization of this compound.

Materials:

  • Polymer substrates (e.g., PET, PU, or PDMS films)

  • Deionized (DI) water

  • Isopropanol (B130326)

  • Nitrogen gas (high purity)

  • Low-pressure plasma system

  • Oxygen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Sonically cleanse the polymer substrates in a bath of isopropanol for 15 minutes.

    • Rinse the substrates thoroughly with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma Treatment:

    • Place the cleaned and dried substrates into the chamber of the low-pressure plasma system.

    • Evacuate the chamber to a base pressure of at least 10⁻³ mbar.

    • Introduce high-purity oxygen gas into the chamber at a controlled flow rate.

    • Ignite the plasma at a radio frequency (RF) power of 50-100 W for a duration of 1-5 minutes. The optimal time and power may vary depending on the polymer and plasma system.

    • After treatment, vent the chamber with nitrogen gas and remove the substrates.

    • The activated surfaces should be used immediately for the next step to prevent hydrophobic recovery.

Protocol 2: Covalent Immobilization of this compound

This protocol details the covalent attachment of this compound to the plasma-activated polymer surface via carbodiimide (B86325) chemistry.

Materials:

  • Plasma-activated polymer substrates

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • This compound (PFOA)

  • Anhydrous dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • DI water

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 10 mg/mL EDC and 15 mg/mL NHS in 0.1 M MES buffer (pH 6.0).

    • Immerse the plasma-activated polymer substrates in the EDC/NHS solution for 30 minutes at room temperature with gentle agitation.

    • Rinse the substrates with DI water to remove excess EDC and NHS.

  • Amine Coupling:

    • Prepare a 1% (v/v) solution of this compound in anhydrous DMF.

    • Immerse the EDC/NHS-activated substrates in the perfluorooctylamine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Following the reaction, rinse the substrates sequentially with DMF, isopropanol, and DI water to remove any unbound amine.

    • Dry the modified substrates under a stream of nitrogen gas.

Protocol 3: Biocompatibility Assessment

3.1 Protein Adsorption Assay (Fibrinogen)

Materials:

  • Modified and unmodified polymer substrates

  • Fibrinogen solution (1 mg/mL in PBS)

  • Bicinchoninic acid (BCA) protein assay kit

  • PBS

  • Sodium dodecyl sulfate (B86663) (SDS) solution (1% w/v)

Procedure:

  • Incubate the polymer substrates in the fibrinogen solution for 1 hour at 37°C.

  • Rinse the substrates thoroughly with PBS to remove non-adsorbed protein.

  • Elute the adsorbed protein by incubating the substrates in a 1% SDS solution for 30 minutes.

  • Quantify the protein concentration in the eluate using the BCA protein assay according to the manufacturer's instructions.

3.2 Platelet Adhesion Assay

Materials:

  • Modified and unmodified polymer substrates

  • Platelet-rich plasma (PRP)

  • PBS

  • Glutaraldehyde (B144438) solution (2.5% in PBS)

  • Ethanol (B145695) series (50%, 70%, 90%, 100%)

  • Scanning electron microscope (SEM)

Procedure:

  • Incubate the polymer substrates with PRP for 1 hour at 37°C.

  • Gently rinse the substrates with PBS to remove non-adherent platelets.

  • Fix the adhered platelets by immersing the substrates in a 2.5% glutaraldehyde solution for 2 hours.

  • Dehydrate the samples through a graded ethanol series.

  • Dry the samples and coat them with a thin layer of gold-palladium for SEM imaging.

  • Quantify the number of adhered platelets per unit area from the SEM images.

3.3 Cell Viability Assay (MTT Assay)

Materials:

  • Modified and unmodified polymer substrates (sterilized)

  • Fibroblast cell line (e.g., L929)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed fibroblasts onto the sterile polymer substrates in a 24-well plate at a density of 1 x 10⁴ cells/well.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the control (cells cultured on tissue culture plastic).

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_immobilization Covalent Immobilization cluster_characterization Characterization & Biocompatibility Start Polymer Substrate Clean Sonication in Isopropanol & DI Water Rinse Start->Clean Dry_N2_1 Dry with N2 Clean->Dry_N2_1 Plasma Oxygen Plasma Treatment Dry_N2_1->Plasma EDC_NHS EDC/NHS Activation of -COOH groups Plasma->EDC_NHS PFOA_React Reaction with This compound EDC_NHS->PFOA_React Rinse_Dry Rinse & Dry PFOA_React->Rinse_Dry Contact_Angle Contact Angle Rinse_Dry->Contact_Angle Protein_Adsorption Protein Adsorption Rinse_Dry->Protein_Adsorption Cell_Viability Cell Viability Rinse_Dry->Cell_Viability End Biocompatible Surface Contact_Angle->End Protein_Adsorption->End Cell_Viability->End

Caption: Workflow for surface modification and biocompatibility assessment.

Signaling_Pathway PFOA_Surface PFOA-Modified Polymer Surface Low_Protein Reduced Protein Adsorption PFOA_Surface->Low_Protein Low Surface Energy Integrin Inhibited Integrin Clustering Low_Protein->Integrin Focal_Adhesion Reduced Focal Adhesion Formation Integrin->Focal_Adhesion Downstream Downregulation of Adhesion-Mediated Signaling (e.g., FAK, Src) Focal_Adhesion->Downstream Cell_Response Reduced Cell Spreading & Proliferation (Enhanced Biocompatibility) Downstream->Cell_Response

Caption: Hypothetical cell-surface interaction pathway.

The Role of 1H,1H-Perfluorooctylamine in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluorooctylamine is a fluorinated organic compound with the chemical formula C₈H₄F₁₅N. Its unique molecular structure, featuring a long perfluorinated carbon chain and a reactive amine group, imparts exceptional properties such as high hydrophobicity, low surface energy, and chemical inertness. These characteristics make it a valuable building block and surface modifier in the field of advanced materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in various research applications.

Key Applications in Advanced Materials Science

This compound finds utility in several areas of materials science, primarily driven by its ability to dramatically alter surface properties. Key applications include:

  • Surface Modification of Polymers: Enhancing the hydrophobicity, wear resistance, and biocompatibility of polymers such as polyetheretherketone (PEEK) and polyimides.

  • Performance Enhancement of Perovskite Solar Cells: Utilized as an additive or passivating agent to improve power conversion efficiency and stability.

  • Creation of Superhydrophobic Surfaces: Formation of self-assembled monolayers (SAMs) on various substrates to achieve water-repellent properties.

  • Tribological Coatings: Reducing the coefficient of friction and wear of materials in demanding applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of materials modified with this compound and analogous fluorinated compounds.

Table 1: Surface Wettability after Modification

Substrate MaterialModifying AgentTreatmentWater Contact Angle (°)Reference
PolyimideThis compound (as terminating agent)Thermal ImidizationIncreased compared to unmodified polyimide[1]
PEEKThis compoundDehydration-CondensationMore hydrophobic than unmodified PEEK
NylonThis compoundApplication to surface~100° (from ~70° unmodified)

Note: Specific quantitative data for PEEK modified with this compound was not available in the searched literature; however, the referenced study indicates a significant increase in hydrophobicity.

Table 2: Tribological Properties of Modified Surfaces

PropertyValueTest ConditionsReference
Friction Coefficient ReductionUp to 52.7%Not specified

Note: The specific substrate and test conditions for this data point were not detailed in the available search results.

Table 3: Performance of Perovskite Solar Cells with Fluorinated Additives

Additive/Passivating AgentParameterControl DeviceModified DeviceReference
1H,1H,2H,2H-Perfluorooctyltriethoxysilane (analogue)Power Conversion Efficiency (PCE)~15%Maintained 95% of initial PCE after 300h[2][3]
Fluorinated Amine Additives (general)Power Conversion Efficiency (PCE)20.6%22.3%[4]
4-(Trifluoromethyl)-1H-imidazole (analogue)Power Conversion Efficiency (PCE)16.49%18.97%[5]

Note: Data for the specific use of this compound in perovskite solar cells was not found. The data presented is for structurally similar fluorinated compounds, demonstrating the potential benefits of incorporating such molecules.

Experimental Protocols

Protocol 1: Surface Modification of Polyetheretherketone (PEEK)

This protocol describes a method for the covalent modification of PEEK surfaces using this compound to enhance hydrophobicity.

Materials:

  • PEEK samples

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Chloroform (CHCl₃)

  • Acetone

  • Distilled water

  • Nitrogen gas

Equipment:

  • Sonicator

  • Reaction vessel with nitrogen inlet

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Carboxylation of PEEK (Pre-requisite): This protocol assumes the PEEK surface has been pre-treated to introduce carboxyl groups. This can be achieved through methods like Friedel-Crafts acylation with succinic anhydride (B1165640).

  • Preparation of Reagent Solution: a. Under a nitrogen atmosphere, dissolve this compound (e.g., 79.8 mg, 0.2 mmol) and DCC (e.g., 41.3 mg, 0.2 mmol) in 2 mL of anhydrous CHCl₃.

  • Surface Modification Reaction: a. Immerse the carboxylated PEEK samples in 2 mL of fresh CHCl₃ in a reaction vessel. b. Heat the vessel to 55°C. c. Add the prepared reagent solution to the vessel containing the PEEK samples. d. Allow the reaction to proceed for 24 hours under a nitrogen atmosphere with gentle stirring.

  • Washing and Drying: a. Remove the PEEK samples from the reaction solution. b. Sonicate the samples sequentially in CHCl₃, acetone, and distilled water for 5 minutes each to remove unreacted reagents and by-products. c. Dry the modified PEEK samples in a vacuum oven at 30°C for 24 hours.

Characterization:

  • The success of the modification can be confirmed by X-ray Photoelectron Spectroscopy (XPS), looking for the appearance of a prominent F1s signal.

  • Changes in surface wettability can be quantified by measuring the water contact angle.

G cluster_prep Solution Preparation cluster_reaction Surface Modification cluster_cleanup Post-Reaction Processing reagent_sol Prepare Reagent Solution (Amine + DCC in Chloroform) peek_prep Immerse Carboxylated PEEK in Chloroform reaction Heat to 55°C and Add Reagent Solution peek_prep->reaction react_24h React for 24h under Nitrogen reaction->react_24h wash Sequential Sonication (Chloroform, Acetone, Water) react_24h->wash dry Vacuum Dry at 30°C wash->dry

Workflow for PEEK Surface Modification
Protocol 2: Preparation of Polyimide Coatings Terminated with this compound

This protocol provides a general procedure for preparing polyimide coatings with enhanced surface properties by using this compound as an end-capping agent.[1]

Materials:

  • Dianhydride (e.g., Hexafluoroisopropylidene diphthalic anhydride - 6FDA)

  • Diamine

  • This compound (as a percentage of total amine content, e.g., 1 mol%)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable aprotic solvent

  • Aluminum substrates

Equipment:

  • Reaction vessel with mechanical stirrer and nitrogen inlet

  • Wire-wound applicator (e.g., 75 µm)

  • Programmable oven

Procedure:

  • Poly(amic acid) Synthesis: a. In a reaction vessel under a nitrogen atmosphere, dissolve the diamine and this compound in the solvent. b. Slowly add the dianhydride to the stirred solution. c. Continue stirring at room temperature for several hours to form the poly(amic acid) solution. The viscosity will increase significantly.

  • Coating Application: a. Clean the aluminum substrates thoroughly. b. Apply the poly(amic acid) solution onto the substrates using a wire-wound applicator to ensure a uniform thickness.

  • Thermal Imidization: a. Place the coated substrates in a programmable oven. b. Heat the substrates using a step-wise curing cycle to gradually remove the solvent and induce cyclization to the polyimide. A typical cycle might be:

    • 80°C for 1 hour
    • 150°C for 1 hour
    • 200°C for 1 hour
    • 250°C for 30 minutes c. Allow the substrates to cool slowly to room temperature.

Characterization:

  • The thermal properties of the resulting polyimide films can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Surface properties such as water contact angle, hardness, and adhesion can be measured using appropriate instrumentation.

  • Wear resistance can be evaluated using abrasion tests.

G cluster_synthesis Poly(amic acid) Synthesis cluster_coating Coating Application cluster_curing Thermal Imidization dissolve Dissolve Diamine and This compound add_anhydride Add Dianhydride dissolve->add_anhydride stir Stir to form Poly(amic acid) Solution add_anhydride->stir apply_coating Apply Solution to Substrate with Wire-Wound Applicator stir->apply_coating heat_cycle Step-wise Heating in Programmable Oven apply_coating->heat_cycle cool Cool to Room Temperature heat_cycle->cool

Polyimide Coating Preparation Workflow
Protocol 3: Passivation of Perovskite Solar Cells with a Fluorinated Silane (B1218182) Agent (Analogous Protocol)

Materials:

  • Fabricated perovskite solar cell devices (prior to deposition of hole transport layer)

  • 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFOTES)

  • Anhydrous solvent (e.g., isopropanol)

Equipment:

  • Spin coater inside a nitrogen-filled glovebox

  • Pipettes

Procedure:

  • Preparation of Passivation Solution: a. Prepare a dilute solution of PFOTES in the anhydrous solvent (e.g., 1-10 vol%).

  • Surface Passivation: a. Transfer the perovskite-coated substrates into a nitrogen-filled glovebox. b. Place a substrate on the spin coater. c. Dispense a small volume of the PFOTES solution onto the center of the spinning or static perovskite surface. d. Spin coat the substrate at a moderate speed (e.g., 3000 rpm) for a short duration (e.g., 30 seconds).

  • Annealing (Optional): a. A gentle annealing step (e.g., 100°C for 10 minutes) may be performed to promote bonding of the silane to the perovskite surface.

  • Completion of Device Fabrication: a. Proceed with the deposition of the hole transport layer and the top metal contact as per the standard device fabrication protocol.

Characterization:

  • The performance of the passivated solar cells should be compared to control devices without the passivation layer by measuring current-voltage (J-V) characteristics under simulated sunlight to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • The stability of the devices can be assessed by monitoring their performance over time under continuous illumination or in a controlled humidity environment.

G cluster_prep Solution Preparation cluster_passivation Surface Passivation cluster_fabrication Device Completion pass_sol Prepare Dilute Solution of Fluorinated Silane spin_coat Spin Coat Passivation Solution onto Perovskite Layer pass_sol->spin_coat anneal Optional Annealing Step spin_coat->anneal deposit_htl Deposit Hole Transport Layer anneal->deposit_htl deposit_contact Deposit Top Contact deposit_htl->deposit_contact

References

Application Notes and Protocols for the Analysis of 1H,1H-Perfluorooctylamine in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 1H,1H-perfluorooctylamine in environmental matrices. The protocols focus on the most prevalent and robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental concern due to their persistence, bioaccumulative potential, and potential adverse health effects. Accurate and sensitive analytical methods are crucial for monitoring its presence in various environmental compartments, including water and soil, to understand its fate, transport, and potential exposure risks.

This document provides comprehensive protocols for sample preparation and instrumental analysis, along with expected performance metrics to guide researchers in setting up and validating their own methods.

Analytical Techniques

The primary techniques for the analysis of this compound are LC-MS/MS and GC-MS. LC-MS/MS is generally preferred for a wide range of PFAS, including aminic compounds, due to its high sensitivity and specificity. GC-MS is a valuable complementary technique, particularly for more volatile PFAS and their precursors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the determination of PFAS in various environmental matrices.[1] Isotope dilution is often employed to achieve accurate quantification by compensating for matrix effects and variations in instrument response.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly suitable for the analysis of volatile and semi-volatile PFAS.[3] For non-volatile compounds, derivatization may be necessary to improve their volatility and thermal stability for GC analysis. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS is an effective technique for the analysis of volatile PFAS in water samples.[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of PFAS, including compounds structurally related to this compound, in environmental samples. It is important to note that these values are indicative and can vary depending on the specific instrumentation, matrix, and method parameters.

Table 1: LC-MS/MS Quantitative Performance Data for PFAS in Water

AnalyteMatrixMethodLOQ (ng/L)Recovery (%)Reference
6:2 FTSDrinking Water, Surface Water, Wastewater EffluentOnline SPE-UHPLC/MS/MS<1060-130[6]
8:2 FTSDrinking Water, Surface Water, Wastewater EffluentOnline SPE-UHPLC/MS/MS<1060-130[6]
Various PFASEnvironmental WatersLC-MS/MS0.6 - 5.4 (MDL)84 - 113[7]

Table 2: GC-MS Quantitative Performance Data for Volatile PFAS in Water

AnalyteMatrixMethodLOD (ng/L)LOQ (ng/L)Reference
6:2 FTOHRiver WaterSPME-GC-Orbitrap MS0.1 - 1.40.35 - 4.5[8]
8:2 FTOHRiver WaterSPME-GC-Orbitrap MS0.1 - 1.40.35 - 4.5[8]
N-Et-FOSERiver WaterSPME-GC-Orbitrap MS0.1 - 1.40.35 - 4.5[8]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by SPE and LC-MS/MS

This protocol describes the extraction and analysis of this compound from water samples using solid-phase extraction (SPE) followed by LC-MS/MS.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 10 mL of deionized water.[9] Do not allow the cartridge to dry.[10]

  • Sample Loading: Load a 250-500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[9][11]

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the analytes from the cartridge with 5 mL of a suitable solvent, such as methanol containing a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1%).[11]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

4.1.2. Instrumental Analysis: LC-MS/MS

  • LC System: UHPLC system

  • Analytical Column: C18 column suitable for PFAS analysis (e.g., 2.1 x 100 mm, 2.7 µm)[12]

  • Delay Column: A delay column installed before the injector can help to mitigate background PFAS contamination from the LC system.

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water[12]

  • Mobile Phase B: Methanol[12]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for amines.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Example):

  • Precursor Ion (Q1): [M+H]+ m/z

  • Product Ions (Q3): Specific fragment ions (to be determined by infusion of a standard)

Protocol 2: Analysis of this compound in Soil by Solvent Extraction and LC-MS/MS

This protocol outlines the extraction of this compound from soil samples followed by LC-MS/MS analysis.

4.2.1. Sample Preparation: Solvent Extraction

  • Sample Homogenization: Homogenize the soil sample to ensure representativeness.

  • Extraction: Weigh 5-10 g of the homogenized soil into a polypropylene (B1209903) centrifuge tube. Add a suitable extraction solvent, such as methanol or acetonitrile (B52724) (e.g., 10 mL).

  • Sonication/Shaking: Sonicate the sample for 15-30 minutes or shake vigorously for 1 hour to facilitate extraction.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the soil particles from the solvent extract.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into a clean polypropylene vial.

  • Concentration (if necessary): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

4.2.2. Instrumental Analysis: LC-MS/MS

The LC-MS/MS parameters are similar to those described in Protocol 1 (Section 4.1.2). The injection volume and mobile phase gradient may need to be optimized to account for the different sample matrix.

Protocol 3: Analysis of Volatile Precursors of this compound in Water by HS-SPME-GC-MS/MS

This protocol is suitable for the analysis of potential volatile precursors of this compound in water samples.

4.3.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Place a 10 mL water sample into a 20 mL headspace vial. Add a salt (e.g., NaCl) to increase the ionic strength and enhance the partitioning of volatile analytes into the headspace.[4]

  • Incubation: Place the vial in a heated agitator (e.g., at 70-90°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to equilibrate between the sample and the headspace.

  • Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes.

4.3.2. Instrumental Analysis: GC-MS/MS

  • GC System: Gas chromatograph with a split/splitless inlet

  • Column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Inlet Temperature: 250-280°C[8]

  • Oven Program: A temperature program is used to separate the analytes, for example, starting at 40°C and ramping up to 280-300°C.[4][8]

  • Carrier Gas: Helium

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

LC-MS/MS Workflow for this compound in Water cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Collection Sample Collection SPE Conditioning SPE Conditioning Sample Collection->SPE Conditioning Water Sample Sample Loading Sample Loading SPE Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Concentration Concentration Elution->Concentration LC Separation LC Separation Concentration->LC Separation Reconstituted Extract MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: Workflow for LC-MS/MS analysis of this compound in water.

GC-MS/MS Workflow for Volatile Precursors in Water cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Water Sample Water Sample HS-SPME Headspace SPME (Incubation & Extraction) Water Sample->HS-SPME GC Separation GC Separation HS-SPME->GC Separation Thermal Desorption MS/MS Detection MS/MS Detection GC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

References

Troubleshooting & Optimization

Common challenges in the synthesis of high-purity 1H,1H-perfluorooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of high-purity 1H,1H-perfluorooctylamine. The information is designed to assist in overcoming common challenges and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce high-purity this compound?

A1: The most frequently employed methods for the synthesis of high-purity this compound include the reduction of perfluorooctanoic acid (PFOA) derivatives, direct fluorination of octylamine, and telomerization-based approaches. The reduction of PFOA derivatives, such as perfluorooctanamide (B1329318), is often favored due to its relative safety and efficiency.[1]

Q2: What are the primary challenges in purifying this compound?

A2: The purification of this compound presents unique difficulties owing to its distinct physicochemical properties. These include a high fluorine content and low polarity, which can complicate the removal of structurally similar impurities.[1] Effective purification often requires specialized techniques such as vacuum distillation or column chromatography on fluorinated stationary phases.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Safety is paramount, particularly when working with highly reactive fluorinating agents or energetic reducing agents like lithium aluminum hydride (LiAlH₄). All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Special care should be taken when handling LiAlH₄, as it reacts violently with water.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of reagents: The reducing agent (e.g., LiAlH₄) may have degraded due to improper storage or handling. 3. Poor quality starting materials: Impurities in the perfluorooctanamide can interfere with the reaction.1. Optimize reaction conditions: Increase the reaction time or temperature and monitor the reaction progress using techniques like TLC or GC-MS. 2. Use fresh reagents: Ensure that the reducing agent is fresh and has been stored under anhydrous conditions. 3. Purify starting materials: If necessary, purify the starting amide by recrystallization or chromatography.
Presence of Multiple Impurities in the Final Product 1. Side reactions: Undesired side reactions can lead to the formation of byproducts. 2. Incomplete reduction: Partial reduction of the amide can result in the presence of unreacted starting material or intermediate species. 3. Contamination from solvents or reagents: Impurities present in the solvents or other reagents can be carried through to the final product.1. Control reaction conditions: Carefully control the reaction temperature and stoichiometry of the reagents to minimize side reactions. 2. Ensure complete reduction: Use a sufficient excess of the reducing agent and allow for adequate reaction time. 3. Use high-purity solvents and reagents: Employ anhydrous and high-purity grade solvents and reagents.
Difficulty in Isolating the Pure Product 1. Formation of emulsions during workup: The fluorinated nature of the product can lead to the formation of stable emulsions during aqueous workup. 2. Co-elution of impurities during chromatography: Structurally similar impurities may co-elute with the desired product.1. Break emulsions: Use techniques such as the addition of brine or centrifugation to break up emulsions. 2. Optimize chromatography: Employ a different solvent system or a specialized fluorinated stationary phase for improved separation.

Quantitative Data Summary

The following table summarizes typical yield and purity data for the synthesis of this compound via the reduction of perfluorooctanamide.

Reducing Agent Solvent Reaction Temperature Reaction Time Yield (%) Purity (%)
LiAlH₄Anhydrous Diethyl EtherReflux (35 °C)12 - 24 hours70 - 85> 98 (after distillation)
NaBH₄ / I₂Anhydrous THF0 °C to Room Temp6 - 12 hours65 - 80> 97 (after chromatography)

Typical Impurity Profile of Synthetic this compound (Determined by GC-MS)

Impurity Typical Abundance (%) Potential Origin
Perfluorooctanamide< 1.0Incomplete reduction of the starting material.
1H,1H,2H,2H-Perfluorooctanol< 0.5Hydrolysis of intermediates or side reactions.
Partially fluorinated amines< 0.5Impurities in the starting perfluorooctanoic acid.
Unidentified high-boiling point impurities< 1.0Polymerization or side reactions during synthesis.

Experimental Protocols

Synthesis of this compound via Reduction of Perfluorooctanamide

This protocol details a two-step process starting from perfluorooctanoyl chloride.

Step 1: Synthesis of Perfluorooctanamide

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve perfluorooctanoyl chloride (1.0 eq) in anhydrous diethyl ether (10 mL/g of acid chloride).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ammonia (B1221849) in diethyl ether (2.2 eq) to the cooled solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the ammonium (B1175870) chloride precipitate.

  • Wash the precipitate with cold diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude perfluorooctanamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Reduction of Perfluorooctanamide to this compound

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq) in anhydrous diethyl ether (20 mL/g of LiAlH₄).

  • Slowly add a solution of perfluorooctanamide (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again with water.

  • Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction Start Perfluorooctanoyl Chloride Amidation Amidation Reaction (Anhydrous Diethyl Ether, 0 °C -> RT) Start->Amidation Ammonia Ammonia Ammonia->Amidation LiAlH4 LiAlH4 Reduction Reduction Reaction (Anhydrous Diethyl Ether, Reflux) LiAlH4->Reduction Workup1 Filtration & Solvent Removal Amidation->Workup1 Purification1 Recrystallization Workup1->Purification1 Amide Perfluorooctanamide Purification1->Amide Amide->Reduction Workup2 Quenching & Filtration Reduction->Workup2 Purification2 Vacuum Distillation Workup2->Purification2 FinalProduct High-Purity this compound Purification2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Observed CheckReaction Check Reaction Completion (TLC, GC-MS) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes CheckReagents Assess Reagent Quality ReagentsOK Reagents are Fresh & Pure CheckReagents->ReagentsOK Yes ReagentsBad Reagents Degraded or Impure CheckReagents->ReagentsBad No CheckWorkup Review Workup & Purification WorkupOK No Obvious Issues CheckWorkup->WorkupOK No WorkupIssue Emulsions or Co-elution CheckWorkup->WorkupIssue Yes Solution1 Optimize Reaction Conditions: - Increase time/temperature - Increase reagent stoichiometry Incomplete->Solution1 Complete->CheckReagents ReagentsOK->CheckWorkup Solution2 Use Fresh, High-Purity Reagents ReagentsBad->Solution2 FurtherAnalysis Further Investigation Needed: - Side reaction identification WorkupOK->FurtherAnalysis Solution3 Optimize Workup/Purification: - Use brine to break emulsions - Change chromatography conditions WorkupIssue->Solution3

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing 1H,1H-Perfluorooctylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H,1H-perfluorooctylamine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of synthesizing this important fluorinated compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The classical and widely used method involves a multi-step synthesis starting from pentadecafluorooctanoic acid.[1] This pathway includes the conversion of the carboxylic acid to its acid chloride, followed by amidation to form perfluorooctanamide (B1329318), and subsequent reduction of the amide to the desired this compound.[1]

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include handling highly reactive and moisture-sensitive reagents like lithium aluminum hydride (LiAlH₄), managing the exothermic nature of the reduction step, dealing with potential side reactions, and effectively purifying the final product from fluorinated impurities and reaction byproducts.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Lithium aluminum hydride (LiAlH₄) is a pyrophoric reagent that reacts violently with water. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is essential. A proper quenching procedure for the excess LiAlH₄ is also critical for a safe work-up.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the amide reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture (and carefully quenching them), you can check for the disappearance of the starting amide and the appearance of the product amine.

Q5: What are the typical impurities I might encounter?

A5: Common impurities can include unreacted starting materials (perfluorooctanamide), partially reduced intermediates, and byproducts from side reactions. Solvent residues from the reaction and purification steps can also be present. GC-MS is an effective technique for identifying and quantifying these impurities.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Amide Formation Ensure the complete conversion of the acid chloride to the amide in the preceding step. Use a slight excess of ammonia (B1221849) and allow for sufficient reaction time.
Degraded LiAlH₄ Use a fresh, unopened container of LiAlH₄ or titrate the solution to determine its active hydride content.
Insufficient LiAlH₄ Use a sufficient molar excess of LiAlH₄. Typically, a 2-4 fold molar excess relative to the amide is recommended.
Inadequate Reaction Temperature While the initial addition of LiAlH₄ is often done at 0°C for safety, the reaction may require warming to room temperature or gentle reflux in an appropriate solvent (e.g., THF) to go to completion.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Product Loss During Work-up Emulsion formation during the work-up can lead to significant product loss. Follow the recommended work-up procedures carefully to minimize this.
Problem 2: Difficulty in Product Purification
Possible Cause Suggested Solution
Persistent Emulsion During Work-up To break up aluminum salt emulsions, try adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or carefully adding dilute hydrochloric acid if your product is not acid-sensitive.[3][4] The Fieser work-up method is also a reliable option.[5]
Co-eluting Impurities in Column Chromatography Optimize the solvent system for column chromatography. A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. The high fluorine content can make the product relatively non-polar.
Incomplete Separation by Distillation Ensure your distillation apparatus is efficient. Vacuum distillation is recommended to lower the boiling point and prevent potential decomposition at higher temperatures.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from perfluorooctanoic acid is provided below.

Step 1: Synthesis of Perfluorooctanoyl Chloride
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reagents: To the flask, add perfluorooctanoic acid and a molar excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.

  • Work-up: After cooling, the excess thionyl chloride is removed by distillation. The resulting perfluorooctanoyl chloride can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of Perfluorooctanamide
  • Reaction Setup: In a fume hood, dissolve the perfluorooctanoyl chloride in an anhydrous ether (e.g., diethyl ether or THF) in a round-bottom flask equipped with a dropping funnel and a stirrer.

  • Reagents: Cool the solution in an ice bath. Add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up: The resulting white precipitate of perfluorooctanamide is collected by filtration, washed with cold water to remove ammonium (B1175870) chloride, and dried under vacuum.

Step 3: Reduction of Perfluorooctanamide to this compound
  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser under an inert atmosphere (nitrogen or argon), and a magnetic stirrer.

  • Reagents: Suspend a molar excess (e.g., 2-3 equivalents) of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction Conditions: To the stirred suspension of LiAlH₄, add a solution of perfluorooctanamide in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add water dropwise to quench the excess LiAlH₄.

    • Add a 15% aqueous solution of sodium hydroxide.

    • Add more water and stir until the precipitate becomes granular.

    • Filter the mixture and wash the solid with THF or diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound (Hypothetical Data for Illustrative Purposes)

Entry LiAlH₄ (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) (by GC-MS)
11.5THF25126592
22.5THF25128597
32.5Diethyl Ether25128296
42.5THF65 (Reflux)69098
53.5THF65 (Reflux)69198

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G PFOA Perfluorooctanoic Acid AcidChloride Perfluorooctanoyl Chloride PFOA->AcidChloride SOCl₂, DMF (cat.) Amide Perfluorooctanamide AcidChloride->Amide NH₃(aq) Amine This compound Amide->Amine 1. LiAlH₄, THF 2. Work-up Purification Purification (Distillation) Amine->Purification

Caption: Overall synthetic pathway for this compound.

Troubleshooting Logic for Low Reaction Yield

G LowYield Low Yield of Product CheckSM Analyze Crude Mixture (TLC/GC-MS) LowYield->CheckSM UnreactedAmide Unreacted Amide Detected? CheckSM->UnreactedAmide IncompleteReaction Incomplete Reaction UnreactedAmide->IncompleteReaction Yes WorkupLoss Product Loss During Work-up UnreactedAmide->WorkupLoss No IncreaseTime Increase Reaction Time/Temp IncompleteReaction->IncreaseTime CheckLiAlH4 Check LiAlH₄ Activity IncompleteReaction->CheckLiAlH4 OptimizeWorkup Optimize Work-up Procedure (e.g., Rochelle's Salt) WorkupLoss->OptimizeWorkup

References

Identifying and removing byproducts from 1H,1H-perfluorooctylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H,1H-perfluorooctylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent method for synthesizing this compound is the reduction of perfluorooctanamide (B1329318) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1]

Q2: What are the potential byproducts in the synthesis of this compound via amide reduction?

A2: During the LiAlH₄ reduction of perfluorooctanamide, several byproducts can form. These primarily include:

  • 1H,1H-Perfluorooctanol: Formed if traces of water are present, leading to hydrolysis of the intermediate iminium ion.[2]

  • 1H,1H-Perfluorooctanal: Results from the incomplete reduction of the amide.[2]

  • Perfluorooctanenitrile: Can be formed from the amide under certain reaction conditions.[2]

  • Unreacted Perfluorooctanamide: Incomplete reaction can leave residual starting material.

Q3: Which analytical techniques are best for identifying the product and its byproducts?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC-MS is ideal for separating volatile compounds and providing their mass spectra, which aids in identification.[3]

  • ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds, as the fluorine nucleus is highly sensitive and provides a wide chemical shift range, allowing for the differentiation of structurally similar fluorinated molecules.[4][5] ¹H NMR is also useful for identifying the non-fluorinated parts of the molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Increase the molar excess of LiAlH₄. Extend the reaction time or perform the reaction at a higher temperature (e.g., refluxing THF). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of Product During work-up, ensure the temperature is kept low to avoid degradation of the amine product. Use a careful quenching procedure for the excess LiAlH₄.
Loss during Extraction The product may form salts that are soluble in the aqueous layer. Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to deprotonate the amine and drive it into the organic phase. Perform multiple extractions with a suitable organic solvent.
Problem 2: Presence of Significant Impurities in the Crude Product

Identification and Removal of Common Byproducts:

ByproductIdentification (Expected Analytical Signatures)Removal Method
Unreacted Perfluorooctanamide Higher boiling point than the amine. Can be identified by its characteristic mass spectrum and NMR signals.Fractional Vacuum Distillation: The amide is significantly less volatile than the amine. Column Chromatography: The amide is more polar and will have a lower Rf value on silica (B1680970) gel compared to the amine.
1H,1H-Perfluorooctanol Similar volatility to the amine. Can be identified by the presence of a hydroxyl group signal in the ¹H NMR and IR spectra.Fractional Vacuum Distillation: Careful fractionation may separate the alcohol from the amine based on boiling point differences. Column Chromatography: The alcohol is more polar than the amine and will elute later from a silica gel column.
1H,1H-Perfluorooctanal Volatile impurity. Can be identified by a characteristic aldehyde proton signal in ¹H NMR (~9-10 ppm) and its mass spectrum.Fractional Vacuum Distillation: The aldehyde will have a different boiling point than the amine. Column Chromatography: The aldehyde is more polar than the amine.
Perfluorooctanenitrile Volatile impurity. Can be identified by the absence of N-H protons in NMR and a characteristic nitrile stretch in the IR spectrum (~2250 cm⁻¹). ¹⁹F NMR will show characteristic shifts for the perfluoroalkyl chain attached to a nitrile group.[6]Fractional Vacuum Distillation: The nitrile will have a different boiling point than the amine. Column Chromatography: The nitrile is less polar than the amine and will elute earlier from a silica gel column.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₄F₁₅N399.10[7][8]149-150[9]
PerfluorooctanamideC₈H₂F₁₅NO413.08>200 (estimated)
1H,1H-PerfluorooctanolC₈H₅F₁₅O400.10~175
1H,1H-PerfluorooctanalC₈H₃F₁₅O398.09~140-150
PerfluorooctanenitrileC₈F₁₅N381.08~130-140

Experimental Protocols

Synthesis of this compound from Perfluorooctanamide

Materials:

  • Perfluorooctanamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Dissolve perfluorooctanamide (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension under a nitrogen atmosphere at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of hexane (B92381):ethyl acetate (B1210297) 4:1) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Fractional Vacuum Distillation

Apparatus:

  • A round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Vacuum pump and a pressure gauge.

Procedure:

  • Place the crude product in the round-bottom flask with a magnetic stir bar.

  • Assemble the fractional distillation apparatus and ensure all joints are properly sealed.

  • Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Begin heating the flask gently with stirring.

  • Collect the fractions that distill over at a constant temperature corresponding to the boiling point of this compound at the working pressure.

  • Lower boiling fractions may contain byproducts like the nitrile or aldehyde, while higher boiling residue will contain the unreacted amide and the alcohol byproduct.

Purification by Flash Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (B128534) (optional, to reduce tailing of the amine)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate). A small amount of triethylamine (0.1-1%) can be added to the mobile phase to improve the peak shape of the amine.[10]

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Perfluorooctanamide Perfluorooctanamide Reaction Reduction Reaction Perfluorooctanamide->Reaction LiAlH4, Ether Crude_Product Crude_Product Reaction->Crude_Product Quenching Quenching Crude_Product->Quenching H2O, NaOH Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude_Amine Crude_Amine Drying->Crude_Amine Distillation Distillation Crude_Amine->Distillation Fractional Vacuum Distillation Chromatography Chromatography Crude_Amine->Chromatography Column Chromatography Pure_Amine Pure_Amine Distillation->Pure_Amine Chromatography->Pure_Amine GC_MS GC_MS Pure_Amine->GC_MS NMR NMR Pure_Amine->NMR

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Byproducts cluster_impurities Potential Byproducts cluster_identification Identification Method cluster_removal Removal Strategy start Crude Product Analysis Amide Unreacted Amide start->Amide Alcohol Alcohol start->Alcohol Aldehyde Aldehyde start->Aldehyde Nitrile Nitrile start->Nitrile GC_MS GC-MS Amide->GC_MS NMR ¹H & ¹⁹F NMR Amide->NMR Alcohol->GC_MS Alcohol->NMR Aldehyde->GC_MS Aldehyde->NMR Nitrile->GC_MS Nitrile->NMR Distillation Fractional Distillation GC_MS->Distillation Chromatography Column Chromatography GC_MS->Chromatography NMR->Distillation NMR->Chromatography

Caption: Troubleshooting logic for identifying and removing common byproducts.

References

Stability and degradation of 1H,1H-perfluorooctylamine under harsh experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1H,1H-perfluorooctylamine under harsh experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a thermodynamically stable compound under normal handling and storage conditions.[1] This stability is primarily attributed to the strength of the carbon-fluorine (C-F) bonds within its perfluorinated chain. It is recommended to store the compound in a cool, dry, and well-ventilated place in a tightly closed container.[1]

Q2: What is the thermal stability of this compound?

A2: this compound undergoes thermal decomposition at temperatures between 240-245°C. Thermal decomposition can lead to the release of irritating gases and vapors.[1]

Q3: Is this compound compatible with strong oxidizing agents?

A3: No, this compound is incompatible with strong oxidizing agents.[1] Contact with strong oxidizers may lead to vigorous reactions and should be avoided.

Q4: What are the known hazardous decomposition products of this compound?

A4: Under normal use conditions, no hazardous decomposition products are expected.[1] However, thermal decomposition may produce irritating and toxic gases.[1] While specific experimental data on the thermal degradation products of this compound is limited, the decomposition of similar perfluorinated compounds suggests that cleavage of C-C bonds is more likely than the cleavage of the highly stable C-F bonds.

Troubleshooting Guides

Issue 1: Unexpected Side Reactions or Degradation When Using Strong Acids

Symptoms:

  • Discoloration of the reaction mixture.

  • Formation of precipitates.

  • Inconsistent or lower than expected yields.

  • Appearance of unknown peaks in analytical data (e.g., GC-MS, LC-MS, NMR).

Possible Cause: While perfluoroalkyl chains are generally resistant to acidic conditions, the amine functional group of this compound can react with strong acids. Protonation of the amine is expected, forming a perfluorooctylammonium salt. Under very harsh acidic conditions and elevated temperatures, further reactions or degradation may occur, although specific data is limited.

Troubleshooting Steps:

  • Characterize Unknown Products:

    • GC-MS Analysis: Employ a gas chromatography-mass spectrometry (GC-MS) method to separate and identify volatile and semi-volatile degradation products.

    • LC-MS Analysis: For less volatile or more polar products, liquid chromatography-mass spectrometry (LC-MS) is recommended.

    • NMR Spectroscopy: Utilize ¹H and ¹⁹F NMR to gain structural information about potential degradation products.

  • Control Reaction Conditions:

    • Temperature: Perform the reaction at the lowest effective temperature to minimize potential degradation.

    • Acid Concentration: Use the lowest possible concentration of the strong acid that achieves the desired chemical transformation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Alternative Reagents:

    • If possible, explore the use of milder acids or alternative catalytic systems to avoid the harsh conditions leading to degradation.

Issue 2: Instability or Degradation in the Presence of Strong Bases

Symptoms:

  • Similar to those observed with strong acids: discoloration, precipitate formation, low yields, and unexpected analytical peaks.

Possible Cause: The amine group of this compound has a pKa of approximately 6.05, indicating it is a weak base. While direct reaction with the perfluorinated chain is unlikely under typical basic conditions, strong bases at elevated temperatures could potentially initiate degradation pathways. However, specific quantitative data on the degradation of this compound in strong bases is not readily available in the reviewed literature.

Troubleshooting Steps:

  • Product Analysis:

    • Utilize GC-MS, LC-MS, and NMR as described in the strong acid troubleshooting section to identify any potential degradation products.

  • Reaction Condition Optimization:

    • Temperature Control: Maintain the lowest possible reaction temperature.

    • Base Concentration: Use the minimum effective concentration of the strong base.

    • Exclusion of Air: Perform the reaction under an inert atmosphere to prevent base-catalyzed oxidation.

Issue 3: Thermal Degradation During High-Temperature Experiments

Symptoms:

  • Pressure buildup in a sealed reaction vessel.

  • Charring or discoloration of the material.

  • Significant loss of starting material.

  • Complex mixture of products observed in analytical data.

Possible Cause: Exceeding the thermal decomposition temperature of 240-245°C will lead to the breakdown of the this compound molecule.

Troubleshooting Steps:

  • Confirm Decomposition Temperature:

    • Use techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the precise decomposition temperature of your specific batch of this compound.

  • Identify Degradation Products:

    • Techniques such as Pyrolysis-GC-MS can be employed to identify the volatile products formed during thermal decomposition.

  • Modify Experimental Protocol:

    • If high temperatures are required for a reaction, consider using a higher boiling point solvent to maintain a lower reaction temperature through reflux.

    • Investigate alternative synthetic routes that do not require temperatures approaching the decomposition point of the compound.

Data Presentation

Currently, there is a lack of specific quantitative data in the scientific literature regarding the degradation rates and products of this compound under harsh experimental conditions. The table below is provided as a template to be populated as more data becomes available.

ConditionReagent/TemperatureIncubation Time% DegradationMajor Degradation ProductsAnalytical MethodReference
Acidic Conc. H₂SO₄ (98%)GC-MS, LC-MS, NMRData not available
Conc. HCl (37%)GC-MS, LC-MS, NMRData not available
Basic 10 M NaOHGC-MS, LC-MS, NMRData not available
5 M KOHGC-MS, LC-MS, NMRData not available
Thermal 250°CPy-GC-MSData not available
300°CPy-GC-MSData not available
Oxidative KMnO₄LC-MS, ICData not available

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are not widely available in the current literature. However, a general protocol for chemical stability testing can be adapted.

General Protocol for Chemical Stability Testing:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Add an aliquot of the stock solution to a solution of the desired strong acid (e.g., 1 M HCl, 1 M H₂SO₄).

    • Basic: Add an aliquot of the stock solution to a solution of the desired strong base (e.g., 1 M NaOH, 1 M KOH).

    • Thermal: Place a sample of the compound (neat or in a high-boiling point solvent) in a sealed, temperature-controlled environment.

    • Oxidative: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., potassium permanganate).

  • Incubation: Incubate the samples under the specified conditions for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Quenching: At each time point, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by neutralization for acid/base conditions or rapid cooling for thermal stress).

  • Analysis: Analyze the samples using a validated analytical method (e.g., GC-MS or LC-MS) to quantify the remaining amount of this compound and identify any degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point and identify the major degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of this compound Acid Strong Acid Prep->Acid Incubate Base Strong Base Prep->Base Incubate Thermal High Temperature Prep->Thermal Incubate Oxidative Oxidizing Agent Prep->Oxidative Incubate Analysis GC-MS / LC-MS / NMR Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Thermal->Analysis Analyze Samples Oxidative->Analysis Analyze Samples Data Data Evaluation (% Degradation, Products) Analysis->Data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome (e.g., low yield, side products) Check_Conditions Review Experimental Conditions (Temp, Conc, Atmosphere) Start->Check_Conditions Product_Analysis Characterize Unknown Products (GC-MS, LC-MS, NMR) Check_Conditions->Product_Analysis Modify_Protocol Modify Protocol (Lower Temp/Conc, Inert Gas) Product_Analysis->Modify_Protocol Alternative_Reagents Consider Alternative Reagents Product_Analysis->Alternative_Reagents Success Problem Resolved Modify_Protocol->Success Alternative_Reagents->Success

Caption: Logical flow for troubleshooting unexpected experimental results.

References

Troubleshooting inconsistent results in surface functionalization with 1H,1H-perfluorooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results during surface functionalization with 1H,1H-perfluorooctylamine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to ensure successful and reproducible surface modifications.

FAQs - Technical Support Center for this compound Surface Functionalization

Q1: What is this compound and why is it used for surface functionalization?

A1: this compound (C₈H₄F₁₅N) is a fluorinated organic compound with a primary amine group. Its long perfluorinated tail is responsible for its key properties: high hydrophobicity and low surface energy. When grafted onto a surface, it creates a highly repellent, non-stick coating, which is valuable in applications such as microfluidics, biosensors, and anti-fouling coatings.

Q2: What kind of surfaces can be functionalized with this compound?

A2: Surfaces rich in hydroxyl (-OH) groups are ideal for functionalization with this compound. This includes materials like silicon wafers (with a native oxide layer), glass, and certain polymers that can be pre-treated to introduce hydroxyl groups (e.g., through plasma treatment).

Q3: What are the key factors for achieving a successful and consistent functionalization?

A3: The most critical factors include:

  • Substrate Cleanliness: The surface must be free of organic and particulate contamination.

  • Anhydrous Conditions: The presence of water in the solvent or on the substrate can lead to undesirable side reactions and aggregation of the amine in solution.

  • Solvent Choice: Anhydrous solvents like toluene (B28343) or hexane (B92381) are typically used.

  • Reaction Time and Temperature: These parameters need to be optimized to ensure the formation of a dense and well-ordered monolayer.

Q4: How can I confirm that the functionalization was successful?

A4: Several techniques can be used for characterization:

  • Water Contact Angle (WCA) Measurement: A significant increase in the water contact angle is a primary indicator of a successful hydrophobic functionalization.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of fluorine and nitrogen on the surface, confirming the presence of the this compound.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the morphology of the functionalized surface and check for the formation of a uniform monolayer.

Q5: What is the expected water contact angle after a successful functionalization?

A5: The expected water contact angle can vary depending on the substrate and the quality of the monolayer. Generally, for a well-formed monolayer on a silicon wafer, you can expect a water contact angle in the range of 100-125°. On some polymer surfaces, even higher contact angles have been reported.

Troubleshooting Guide for Inconsistent Results with this compound

This guide addresses common issues encountered during surface functionalization with this compound in a question-and-answer format.

Issue 1: The water contact angle is lower than expected or inconsistent across the surface.

  • Possible Cause 1: Incomplete or Disordered Monolayer Formation.

    • Troubleshooting Steps:

      • Optimize Reaction Time: Increase the reaction time to allow for complete monolayer formation. Monitor the contact angle at different time points to determine the optimal duration.

      • Adjust Concentration: While a higher concentration might seem beneficial, it can sometimes lead to disordered layers. Try a range of concentrations (e.g., 1-10 mM) to find the optimal value for your substrate.

      • Ensure Proper Substrate Cleaning: Any residual contaminants can hinder the self-assembly process. Re-evaluate and rigorously follow your substrate cleaning protocol.

  • Possible Cause 2: Presence of Moisture.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure that the solvent used for the reaction is of high purity and is anhydrous.

      • Work in a Dry Environment: Perform the functionalization in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient humidity.

      • Thoroughly Dry Substrates: Ensure substrates are completely dry before immersing them in the reaction solution.

  • Possible Cause 3: Surface Contamination After Functionalization.

    • Troubleshooting Steps:

      • Proper Rinsing: After the reaction, rinse the substrate thoroughly with the anhydrous solvent to remove any unbound molecules.

      • Clean Handling: Handle the functionalized substrates with clean tweezers and store them in a clean, dry environment.

Issue 2: XPS analysis shows a weak or absent nitrogen (N1s) or fluorine (F1s) signal.

  • Possible Cause 1: Low Surface Coverage.

    • Troubleshooting Steps:

      • Review Functionalization Protocol: Double-check all steps of your protocol, including substrate preparation, solution concentration, and reaction time.

      • Increase Reactant Concentration or Time: As with low contact angles, increasing the concentration of this compound or extending the reaction time may improve surface coverage.

  • Possible Cause 2: Incorrect XPS Analysis Parameters.

    • Troubleshooting Steps:

      • Optimize Take-off Angle: Use a lower take-off angle for the XPS measurement to increase surface sensitivity.

Issue 3: AFM imaging shows aggregates or a non-uniform surface.

  • Possible Cause 1: Aggregation of this compound in Solution.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Moisture can cause the amine to hydrolyze and form aggregates in the solution.

      • Sonication: Briefly sonicate the reaction solution before use to break up any potential aggregates.

  • Possible Cause 2: Inappropriate Solvent.

    • Troubleshooting Steps:

      • Solvent Compatibility: Ensure that this compound is fully soluble in the chosen solvent at the reaction concentration.

Experimental Protocols

Surface Functionalization with this compound

This protocol provides a general guideline for the functionalization of silicon wafers and polymer substrates. Optimization may be required for specific applications and substrates.

Materials:

  • Substrate (Silicon wafer or polymer)

  • This compound

  • Anhydrous Toluene or Hexane

  • Acetone (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • For Silicon Wafers: Sulfuric acid (H₂SO₄) and Hydrogen peroxide (H₂O₂, 30%) for Piranha solution (EXTREME CAUTION) or Ammonium hydroxide (B78521) (NH₄OH), and Hydrogen peroxide (H₂O₂) for RCA-1 clean.

  • For Polymer Substrates: Plasma cleaner (optional)

Protocol:

  • Substrate Cleaning:

    • Silicon Wafers:

      • Clean the silicon wafers by sonicating in acetone, isopropanol, and DI water for 15 minutes each.

      • Dry the wafers under a stream of high-purity nitrogen gas.

      • To create a hydroxylated surface, either:

        • Immerse in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

        • Or, immerse in RCA-1 solution (5:1:1 DI water:NH₄OH:H₂O₂) at 75-80°C for 15 minutes.

      • Rinse the wafers extensively with DI water and dry under a nitrogen stream.

    • Polymer Substrates:

      • Clean the polymer substrates by sonicating in isopropanol and DI water for 15 minutes each.

      • Dry the substrates under a nitrogen stream.

      • To introduce hydroxyl groups, treat the surface with oxygen plasma according to the instrument's specifications.

  • Preparation of Functionalization Solution:

    • In a clean, dry glass container, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).

    • It is recommended to prepare this solution in an inert atmosphere (e.g., a glove box).

  • Surface Functionalization:

    • Immediately after cleaning and drying, immerse the substrates in the this compound solution.

    • Seal the container and allow the reaction to proceed for 2-24 hours at room temperature. The optimal time will depend on the substrate and desired monolayer density.

  • Post-Functionalization Rinsing and Drying:

    • Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed molecules.

    • Follow with a rinse in a fresh portion of the anhydrous solvent.

    • Dry the functionalized substrates under a stream of nitrogen gas.

  • Curing (Optional but Recommended):

    • For enhanced stability, especially on silicon, bake the functionalized substrates in an oven at 110-120°C for 30-60 minutes. This helps to drive off any remaining solvent and strengthen the bond to the surface.

Characterization of Functionalized Surfaces
  • Water Contact Angle (WCA) Measurement: Use a goniometer to measure the static water contact angle at multiple points on the surface to assess hydrophobicity and uniformity.

  • X-ray Photoelectron Spectroscopy (XPS): Acquire high-resolution spectra of the C1s, N1s, and F1s regions to confirm the chemical composition of the surface layer.

  • Atomic Force Microscopy (AFM): Image the surface in tapping mode to evaluate the morphology and roughness of the functionalized layer.

Data Presentation

Table 1: Expected Water Contact Angles on Various Substrates
SubstrateCleaning/Activation MethodExpected Water Contact Angle (°)
Silicon WaferPiranha or RCA-1 Clean100 - 125
GlassPiranha or RCA-1 Clean95 - 120
Polydimethylsiloxane (PDMS)Oxygen Plasma105 - 130
Poly(methyl methacrylate) (PMMA)Oxygen Plasma90 - 115

Note: These are typical values and may vary depending on the specific experimental conditions.

Table 2: Influence of Experimental Parameters on Water Contact Angle
ParameterVariationExpected Effect on Water Contact AngleRationale
Reaction Time Increasing from 1 to 24 hoursGradual increase, then plateauAllows for more complete self-assembly and formation of a denser monolayer.
Concentration Increasing from 1 to 10 mMMay increase initially, but can decrease at higher concentrationsHigher concentrations can lead to faster initial coverage, but may result in a less ordered, more defective monolayer.
Humidity Increasing ambient humidityDecreaseMoisture can interfere with the self-assembly process and lead to the formation of aggregates.
Curing Temperature Increasing from room temp to 120°CPotential for slight increasePromotes the formation of more stable covalent bonds with the surface and removes residual solvent.
Table 3: Key XPS Peak Binding Energies for Characterization
ElementCore LevelFunctional GroupExpected Binding Energy (eV)
CarbonC1sC-C, C-H~285.0
C-N~286.5
CF₂~291.0
CF₃~293.0
NitrogenN1sPrimary Amine (-NH₂)~400.0 - 400.5
FluorineF1sC-F~689.0

Mandatory Visualizations

Troubleshooting_Workflow_Low_WCA start Start: Low or Inconsistent Water Contact Angle check_cleaning Verify Substrate Cleaning Protocol start->check_cleaning check_conditions Assess Reaction Conditions (Anhydrous?) check_cleaning->check_conditions Proper reclean Re-clean Substrates Rigorously check_cleaning->reclean Improper check_params Evaluate Reaction Parameters (Time, Conc.) check_conditions->check_params Anhydrous use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_conditions->use_anhydrous Moisture Present optimize_params Optimize Reaction Time and Concentration check_params->optimize_params Sub-optimal remeasure Re-measure Water Contact Angle check_params->remeasure Optimal reclean->check_conditions use_anhydrous->check_params optimize_params->remeasure remeasure->start No Improvement success Successful Functionalization (High & Consistent WCA) remeasure->success Improved

Caption: Troubleshooting Workflow for Low Water Contact Angle.

Experimental_Workflow sub_prep Substrate Preparation (Cleaning & Activation) functionalization Surface Functionalization (Immersion) sub_prep->functionalization sol_prep Solution Preparation (Anhydrous) sol_prep->functionalization rinsing Rinsing & Drying functionalization->rinsing curing Curing (Optional) rinsing->curing characterization Characterization (WCA, XPS, AFM) rinsing->characterization curing->characterization

Caption: Experimental Workflow for Surface Functionalization.

Caption: Reaction of this compound with a hydroxylated surface.

Troubleshooting_Logic start Inconsistent Results issue1 Low Water Contact Angle start->issue1 issue2 Weak XPS Signal (N or F) start->issue2 issue3 Surface Aggregates (AFM) start->issue3 cause1a Incomplete Monolayer issue1->cause1a cause1b Moisture Contamination issue1->cause1b cause1c Post-functionalization Contamination issue1->cause1c cause2a Low Surface Coverage issue2->cause2a cause2b Incorrect XPS Settings issue2->cause2b cause3a Amine Aggregation in Solution issue3->cause3a cause3b Poor Solvent Choice issue3->cause3b

Caption: Logical Relationship of Troubleshooting Common Issues.

Technical Support Center: Improving the Durability of 1H,1H-Perfluorooctylamine-Based Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on enhancing the durability of hydrophobic coatings based on 1H,1H-perfluorooctylamine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during the application and testing of this compound-based hydrophobic coatings.

Problem: Poor Initial Hydrophobicity (Low Water Contact Angle)

Possible Cause Recommended Solution
Incomplete Coating Formation Ensure complete solvent evaporation before curing. Optimize curing time and temperature according to your specific formulation and substrate.
Contaminated Substrate Thoroughly clean the substrate to remove any organic residues, dust, or moisture.[1][2] Recommended cleaning methods include sonication in appropriate solvents (e.g., acetone (B3395972), isopropanol) followed by drying with an inert gas.[1]
Incompatible Solvent Use a solvent that fully dissolves the this compound and is compatible with your substrate. Incomplete dissolution can lead to an uneven coating.
Incorrect Coating Thickness An insufficient coating thickness may not provide complete surface coverage. Conversely, an overly thick coating can lead to cracking or delamination.[3] Optimize the coating thickness through techniques like spin coating or dip coating.

Problem: Coating Delamination or Peeling

Possible Cause Recommended Solution
Inadequate Surface Preparation This is a primary cause of delamination.[1] The substrate must be properly cleaned and may require surface activation (e.g., plasma treatment, chemical etching) to introduce functional groups that can bond with the coating.[2]
Poor Adhesion to Substrate Consider using an adhesion promoter or a primer compatible with both the substrate and the fluorinated coating.
Internal Stresses in the Coating High internal stresses can develop during curing, especially with thick coatings.[3] Optimize the curing parameters (temperature and time) to minimize stress buildup.
Moisture at the Interface Ensure the substrate is completely dry before applying the coating. Trapped moisture can lead to a loss of adhesion.[1][2]

Problem: Rapid Loss of Hydrophobicity After Mechanical Abrasion

Possible Cause Recommended Solution
Low Mechanical Resistance of the Coating Matrix Incorporate nanoparticles (e.g., silica, titania) into the coating formulation to enhance its hardness and wear resistance.
Poor Interfacial Adhesion Improve the adhesion between the coating and the substrate to prevent the coating from being easily removed by mechanical force. See "Coating Delamination or Peeling" for solutions.
Removal of the Hydrophobic Surface Layer If the coating is very thin, it can be easily worn away. Increasing the coating thickness may improve durability.

Frequently Asked Questions (FAQs)

Q1: What is the expected water contact angle for a this compound-based hydrophobic coating?

A1: A properly prepared coating based on this compound should exhibit a high degree of hydrophobicity, with static water contact angles typically exceeding 110°.[4] With the creation of appropriate surface roughness, superhydrophobic surfaces with contact angles greater than 150° can be achieved.[5]

Q2: How can I improve the adhesion of my this compound coating to a glass substrate?

A2: To improve adhesion to glass, the surface should be meticulously cleaned and activated to generate hydroxyl (-OH) groups. This can be achieved through treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma treatment. The amine group of this compound can then form strong bonds with the activated glass surface.

Q3: My coating loses its hydrophobicity after exposure to UV light. What is the degradation mechanism?

A3: UV radiation can cause the degradation of the polymer binder in the coating, leading to the loss of the fluorinated compound from the surface.[6] The C-F bond itself is very stable, but the bonds linking the fluorinated molecule to the polymer matrix can be susceptible to photodegradation.[7] Using UV-resistant binders or incorporating UV absorbers into the formulation can mitigate this issue.

Q4: Can I apply a this compound-based coating to a flexible substrate?

A4: Yes, but the formulation needs to be optimized for flexibility. This often involves using a flexible polymer binder and ensuring strong adhesion to the substrate to prevent cracking or delamination upon bending.

Q5: What is the typical curing temperature and time for these coatings?

A5: The optimal curing temperature and time depend heavily on the specific formulation, including the type of binder used and the substrate. Insufficient curing can lead to poor mechanical properties and adhesion, while over-curing can make the coating brittle.[8] It is crucial to determine the optimal curing schedule for your specific system through systematic experimentation.

Quantitative Data

The following tables summarize typical performance data for hydrophobic coatings. Note that the values for this compound-based coatings may vary depending on the specific formulation and substrate. Data for similar fluorinated coatings are provided for reference.

Table 1: Water Contact Angle Data

Coating System Substrate Static Water Contact Angle (°)
1H,1H,2H,2H-perfluoro-1-octanolSilicon Oxide~110[4]
UV-Curable Hybrid Polymer with 1H,1H,2H,2H-perfluorooctyltriethoxysilane (15 wt%)Aluminum98.71[9]
Fluorinated Silica NanoparticlesAluminum>150[10]

Table 2: Abrasion Resistance Data (Taber Abrasion Test)

Note: The Taber abrasion test measures the weight loss of a coating after a specific number of abrasion cycles. Lower weight loss indicates higher abrasion resistance.

Coating Material Abrasion Wheel Load (g) Cycles Weight Loss (mg)
PEEK (Polyether ether ketone)CS17100010007.5[1]
PFA (Perfluoroalkoxy alkane)CS171000100023.5[1]
Epoxy (typical)CS-1710001000~125-250 cycles for 0.001" wear[11]

Table 3: Adhesion Strength Data (Pull-Off Adhesion Test)

Coating System Substrate Adhesion Strength (MPa) Standard
EpoxySteelVaries significantly with surface preparationASTM D4541[12]
UV-Curable Hybrid PolymerAluminumGood up to 10% inorganic content-[9]

Experimental Protocols

1. Protocol for Surface Preparation of Glass Substrates

  • Clean the glass substrates by sonicating in a bath of acetone for 15 minutes, followed by isopropanol (B130326) for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Dry the substrates with a stream of nitrogen gas.

  • Activate the surface by placing the substrates in a UV-ozone cleaner for 15-20 minutes to generate hydroxyl groups.

2. Protocol for Coating Application via Dip-Coating

  • Prepare a solution of this compound and a suitable polymer binder in an appropriate solvent at the desired concentration.

  • Immerse the prepared substrate into the coating solution at a constant withdrawal speed.

  • Withdraw the substrate from the solution at a controlled speed. The thickness of the coating is dependent on the withdrawal speed and the viscosity of the solution.

  • Allow the solvent to evaporate in a dust-free environment.

  • Cure the coated substrate at the optimized temperature and time.

3. Protocol for Cross-Cut Adhesion Test (ASTM D3359)

  • Use a sharp blade to make a series of parallel cuts through the coating to the substrate.[13][14]

  • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.[13][14]

  • Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down.[13]

  • Rapidly pull the tape off at a 180° angle.[15]

  • Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling, to 0B: severe peeling).[13]

4. Protocol for Accelerated Weathering Test (ASTM G154)

  • Place the coated samples in a fluorescent UV accelerated weathering tester.[16][17][18][19][20]

  • Set the test cycle, which typically alternates between periods of UV exposure and moisture (condensation).[16][20] A common cycle is 8 hours of UV exposure at a controlled temperature followed by 4 hours of condensation at a lower temperature.[16]

  • Run the test for a specified duration (e.g., 100, 500, 1000 hours).[16]

  • Periodically remove the samples and evaluate their properties, such as water contact angle, color change, and adhesion, comparing them to unexposed control samples.[16]

Visualizations

Experimental_Workflow cluster_prep Surface Preparation cluster_app Coating Application cluster_post Post-Processing & Characterization Cleaning Substrate Cleaning (Solvents, Sonication) Activation Surface Activation (e.g., Plasma, UV-Ozone) Cleaning->Activation Solution Solution Preparation (this compound + Binder) Activation->Solution Coating Coating Deposition (e.g., Dip-coating, Spin-coating) Solution->Coating Curing Curing (Thermal or UV) Coating->Curing Characterization Durability Testing (Adhesion, Abrasion, UV) Curing->Characterization

Experimental workflow for durable hydrophobic coatings.

Troubleshooting_Logic cluster_adhesion Troubleshooting Poor Adhesion cluster_hydrophobicity Troubleshooting Loss of Hydrophobicity Start Coating Failure Observed PoorAdhesion Poor Adhesion/ Delamination Start->PoorAdhesion LossOfHydrophobicity Loss of Hydrophobicity Start->LossOfHydrophobicity CheckPrep Review Surface Preparation Protocol PoorAdhesion->CheckPrep CheckAbrasion Assess Mechanical Abrasion LossOfHydrophobicity->CheckAbrasion CheckCuring Verify Curing Parameters CheckPrep->CheckCuring CheckFormulation Evaluate Formulation (e.g., Adhesion Promoter) CheckCuring->CheckFormulation CheckUV Evaluate UV Exposure CheckAbrasion->CheckUV CheckChemical Analyze Chemical Environment CheckUV->CheckChemical

Logical flow for troubleshooting common coating failures.

Degradation_Pathway Coating Intact Hydrophobic Coating (R-NH-Binder) UV UV Radiation Coating->UV Moisture Moisture/Hydrolysis Coating->Moisture Abrasion Mechanical Abrasion Coating->Abrasion DegradedBinder Degraded Polymer Binder UV->DegradedBinder Moisture->DegradedBinder SurfaceDamage Physical Removal of Coating Abrasion->SurfaceDamage LossOfAmine Loss of Perfluorooctylamine DegradedBinder->LossOfAmine FinalState Loss of Hydrophobicity LossOfAmine->FinalState SurfaceDamage->FinalState

Potential degradation pathways of the hydrophobic coating.

References

Preventing aggregation of nanoparticles during functionalization with 1H,1H-perfluorooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation during the functionalization of nanoparticles with 1H,1H-perfluorooctylamine.

Troubleshooting Guide: Preventing Nanoparticle Aggregation

Nanoparticle aggregation during and after functionalization is a frequent challenge that can compromise experimental outcomes. This guide addresses common problems in a question-and-answer format to help you identify and resolve these issues.

Q1: My nanoparticles are aggregating immediately after I add the this compound. What is the likely cause and how can I fix it?

Immediate aggregation upon reagent addition is often due to a rapid change in the surface chemistry of the nanoparticles, leading to a loss of colloidal stability.

  • Potential Cause 1: Incorrect pH. The pH of your nanoparticle suspension is critical. If the pH is near the isoelectric point (IEP) of the nanoparticles, their surface charge will be neutral, leading to a loss of electrostatic repulsion and subsequent aggregation.[1] The amine group of this compound will also have a protonation state that is pH-dependent.

    • Recommended Solution: Adjust the pH of your nanoparticle suspension to a value that is far from its IEP to ensure a high surface charge and electrostatic stability before adding the perfluorooctylamine. For silica (B1680970) nanoparticles, a slightly basic pH (e.g., 8-9) can also facilitate the reaction with silanol (B1196071) groups on the surface.[1]

  • Potential Cause 2: High Ionic Strength. The presence of high salt concentrations in your buffer can shield the surface charge of the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.

    • Recommended Solution: Whenever possible, perform the functionalization reaction in a low ionic strength buffer or in a suitable organic solvent. If a buffer is required, use the lowest possible concentration that still maintains the desired pH.

  • Potential Cause 3: Rapid Reagent Addition. Adding the this compound solution too quickly can create localized high concentrations, causing a sudden and dramatic change in the surface properties of the nanoparticles and inducing aggregation.

    • Recommended Solution: Add the this compound solution dropwise to the nanoparticle suspension while stirring or vortexing gently to ensure uniform mixing and a gradual change in surface chemistry.

Q2: I am observing aggregation after the functionalization reaction has proceeded for some time or during the purification process. What could be the issue?

Delayed aggregation can be a result of incomplete functionalization, instability of the newly functionalized nanoparticles in the reaction or purification medium, or harsh purification methods.

  • Potential Cause 1: Incomplete Surface Coverage. If the surface of the nanoparticles is not fully coated with this compound, exposed patches can interact, leading to aggregation.[1] This is particularly relevant when functionalizing with a hydrophobic molecule like perfluorooctylamine, as hydrophobic interactions between exposed patches can be a strong driving force for aggregation.[2][3][4]

    • Recommended Solution: Optimize the reaction conditions to ensure complete surface coverage. This may involve increasing the molar ratio of this compound to the nanoparticles, extending the reaction time, or moderately increasing the reaction temperature.

  • Potential Cause 2: Solvent Incompatibility. The newly functionalized nanoparticles, now bearing a hydrophobic perfluorinated layer, may no longer be stable in the original solvent system.

    • Recommended Solution: If you are working in an aqueous solution, the increased hydrophobicity of the functionalized nanoparticles may necessitate a change in solvent. Consider performing the reaction in an anhydrous organic solvent like ethanol (B145695) or toluene.[1] If a solvent change is required during purification, do so gradually, for instance, by sequential washing steps with increasing proportions of the new solvent.[1]

  • Potential Cause 3: Aggregation Induced by Purification. Centrifugation at high speeds or for extended periods can force nanoparticles into close proximity, leading to irreversible aggregation, especially if the pellet is difficult to resuspend.[5]

    • Recommended Solution: Optimize your centrifugation protocol by using the minimum speed and time required to pellet the nanoparticles. Resuspend the pellet gently, using a pipette or brief bath sonication. Avoid probe sonication, which can cause localized heating and damage to the nanoparticles.[1] Consider alternative purification methods such as dialysis or size-exclusion chromatography.[5]

Q3: My functionalized nanoparticles appear stable initially but aggregate over time in storage. What should I do?

Long-term instability is often due to suboptimal storage conditions or very slow, residual reactions on the nanoparticle surface.

  • Potential Cause 1: Inappropriate Storage Buffer. The pH and ionic strength of the storage buffer may not be optimal for the long-term stability of the functionalized nanoparticles.

    • Recommended Solution: Store the nanoparticles in a buffer with a pH that maximizes their surface charge and with a low ionic strength. For amine-functionalized particles, a pH below the pKa of the amine will ensure a positive charge.[1]

  • Potential Cause 2: Residual Reactants or Byproducts. Incomplete removal of unreacted this compound or reaction byproducts could lead to slow changes in the suspension over time, eventually causing aggregation.

    • Recommended Solution: Ensure a thorough purification process to remove all unreacted materials. Repeating the washing steps an additional time may be beneficial.

Frequently Asked Questions (FAQs)

Q: How can I confirm that my nanoparticles are aggregated?

A: There are several methods to confirm nanoparticle aggregation:

  • Visual Inspection: For some types of nanoparticles, such as gold nanoparticles, aggregation is accompanied by a visible color change (e.g., from red to purple or blue).

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in suspension. An increase in the average particle size and a higher polydispersity index (PDI) are indicative of aggregation.[5]

  • Transmission Electron Microscopy (TEM): TEM provides a direct visualization of the nanoparticles, allowing you to observe their morphology and whether they are well-dispersed or in clusters.[5]

Q: What is the role of the perfluorinated chain in aggregation?

A: The long perfluorinated chain of this compound is highly hydrophobic.[6] When nanoparticles are functionalized with this molecule, their surface becomes significantly more hydrophobic. In aqueous solutions, these hydrophobic surfaces will tend to minimize their contact with water, which can be a strong driving force for aggregation.[2][3][4] This makes solvent choice and ensuring complete surface coverage particularly critical.

Q: What characterization techniques should I use to confirm successful functionalization?

A: To confirm successful functionalization, you should use a combination of techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the functionalized nanoparticles should show characteristic peaks corresponding to the C-F bonds of the perfluorooctylamine.

  • Dynamic Light Scattering (DLS): A successful functionalization should result in an increase in the hydrodynamic diameter of the nanoparticles due to the added molecular layer.

  • Zeta Potential Measurement: The surface charge of the nanoparticles will change upon functionalization with an amine. You should observe a shift in the zeta potential value.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material (the perfluorooctylamine) grafted onto the nanoparticle surface.

Quantitative Data on Nanoparticle Characterization

The following table provides illustrative data on the expected changes in the physicochemical properties of silica nanoparticles before and after functionalization with an aminosilane. The exact values will vary depending on the specific nanoparticle system, the functionalizing agent, and the reaction conditions.

ParameterBefore Functionalization (Bare Silica NP)After Functionalization (Illustrative Data)Rationale for Change
Hydrodynamic Diameter (nm) 100 ± 5110 ± 7The addition of the this compound layer increases the overall size of the nanoparticle.
Polydispersity Index (PDI) < 0.2< 0.3A slight increase in PDI may be observed, but a value below 0.3 still indicates a relatively narrow size distribution. A significant increase suggests aggregation.
Zeta Potential (mV) at pH 7 -25 ± 3+30 ± 4The negatively charged silanol groups on the bare silica surface are modified with amine groups, which are protonated at neutral pH, resulting in a positive surface charge.

Experimental Protocols

The following is a representative protocol for the functionalization of silica nanoparticles with this compound. Note: This protocol is a general guideline and may require optimization for your specific nanoparticle system and desired degree of functionalization.

Materials:

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the silica nanoparticles in an anhydrous solvent (e.g., ethanol or toluene) to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension in a bath sonicator for 15-30 minutes to ensure a homogenous dispersion and to break up any initial aggregates.

  • Silanization Reaction:

    • Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Add this compound to the nanoparticle suspension. A common starting point is a 10- to 50-fold molar excess relative to the estimated number of silanol groups on the nanoparticle surface.

    • Optional: If catalysis is required to facilitate the reaction, a small amount of ammonium hydroxide can be added to raise the pH to approximately 8-9. This should be done with caution, as excess water can promote bulk polymerization and aggregation.[1]

    • Heat the reaction mixture to a temperature between 50-80°C and allow it to react for 4-12 hours with continuous stirring.

  • Purification:

    • After the reaction, allow the mixture to cool to room temperature.

    • Separate the functionalized nanoparticles from the reaction mixture by centrifugation. Use the minimum speed and time necessary to form a pellet.

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in fresh anhydrous solvent and sonicate briefly to redisperse.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure the complete removal of unreacted this compound and any byproducts.

  • Characterization and Storage:

    • After the final wash, resuspend the functionalized nanoparticles in the desired storage buffer or solvent.

    • Characterize the functionalized nanoparticles using DLS, zeta potential, and FTIR to confirm successful functionalization and assess their colloidal stability.

    • Store the functionalized nanoparticles at 4°C or as determined to be optimal for long-term stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_analysis Analysis & Storage start Start with Silica Nanoparticles disperse Disperse in Anhydrous Solvent start->disperse sonicate Sonicate to De-aggregate disperse->sonicate add_amine Add this compound sonicate->add_amine react React at 50-80°C for 4-12h add_amine->react centrifuge1 Centrifuge to Pellet Nanoparticles react->centrifuge1 wash1 Resuspend in Fresh Solvent centrifuge1->wash1 centrifuge2 Repeat Wash Cycle (2-3x) wash1->centrifuge2 characterize Characterize (DLS, Zeta, FTIR) centrifuge2->characterize store Store at 4°C characterize->store

Caption: Experimental workflow for the functionalization of silica nanoparticles.

troubleshooting_workflow cluster_problem Problem Identification cluster_timing Timing of Aggregation cluster_immediate Immediate Aggregation cluster_delayed Delayed/Purification Aggregation start Nanoparticle Aggregation Observed when When does aggregation occur? start->when check_ph Check & Optimize pH when->check_ph Immediately check_coverage Increase Reagent Ratio / Reaction Time when->check_coverage During Reaction/Purification check_ionic Lower Ionic Strength check_ph->check_ionic slow_addition Add Reagent Dropwise check_ionic->slow_addition check_solvent Assess Solvent Compatibility check_coverage->check_solvent optimize_purification Optimize Centrifugation / Use Dialysis check_solvent->optimize_purification

Caption: Troubleshooting decision tree for nanoparticle aggregation.

References

Long-term performance and stability of surfaces treated with 1H,1H-perfluorooctylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term performance and stability of surfaces treated with 1H,1H-perfluorooctylamine. It is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct, comprehensive long-term stability data for self-assembled monolayers (SAMs) of this compound is limited in publicly available literature. The quantitative data presented below is adapted from studies on closely related short-chain fluorinated compounds, such as fluorinated silanes and alcohols, to provide a representative comparison of expected performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for surface modification?

A1: this compound (C₈H₄F₁₅N) is a fluorinated organic compound with a perfluorinated carbon chain and an amine headgroup.[1][2] This structure allows it to form self-assembled monolayers (SAMs) on various substrates. The dense packing of the fluorinated chains creates a low-energy surface that is highly hydrophobic (water-repellent) and oleophobic (oil-repellent). These properties are valuable for creating non-stick, anti-fouling, and protective coatings in a variety of research and industrial applications.[1][3]

Q2: How does this compound bind to a surface?

A2: The primary amine (–NH₂) headgroup of this compound can form bonds with various functional groups on a substrate surface. For example, it can form covalent bonds with surfaces rich in hydroxyl (–OH) or carboxyl (–COOH) groups, often facilitated by activating agents or by reacting with surface epoxides. On other surfaces, it may adsorb through strong hydrogen bonding or electrostatic interactions. The specific binding mechanism depends on the substrate material and its pre-treatment.

Q3: What kind of long-term stability can I expect from a surface treated with this compound?

A3: Surfaces treated with fluorinated compounds generally exhibit good stability.[4] They are resistant to moisture, UV radiation, and a range of chemicals.[4] However, the long-term durability is influenced by environmental factors. For instance, in a study on polyimides terminated with this compound, the resulting coatings showed higher abrasion resistance.[5] The thermodynamic stability of the perfluorinated chain is high due to the strength of the C-F bonds.[1] However, like all SAMs, the monolayer's integrity can degrade over time due to desorption of the molecules, especially in aqueous environments or under harsh conditions.[6][7]

Q4: Can I use this compound on any substrate?

A4: The effectiveness of the treatment depends on the substrate's surface chemistry. Substrates with hydroxyl groups, such as glass, silicon wafers, and many metal oxides, are ideal for forming robust, covalently attached monolayers. For other substrates, a surface pre-treatment or the use of an adhesion promoter may be necessary to introduce the required functional groups for binding.

Q5: My treated surface is not as hydrophobic as expected. What could be the reason?

A5: Several factors could lead to poor hydrophobicity. See the "Troubleshooting Guide" below for a detailed breakdown, but common causes include incomplete monolayer formation, surface contamination, improper solvent choice, or the presence of microcracks in the coating, which can decrease overall hydrophobicity.[5]

Data Presentation: Performance of Fluorinated Surface Coatings

The following data is based on studies of analogous short-chain fluorinated silanes and should be considered as a proxy for the expected performance of this compound-treated surfaces.

Table 1: Stability Under UV Degradation

Coating TypeInitial Water Contact Angle (°)Duration of UV Exposure (hours)Final Water Contact Angle (°)% Decrease in Contact Angle
Fluorinated Silane SAM115°500108°6.1%
Fluorinated Silane SAM115°1000102°11.3%
PDMS Coating105°100085°19.0%
PU-based Hydrophobic Coating95°100070°26.3%

Data adapted from studies on 1H,1H,2H,2H-Perfluoro-1-decanol.[4]

Table 2: Thermal Stability

Coating TypeTemperatureDuration (hours)Change in Contact AngleObservations
Fluorinated Silane SAM150°C24< 5% decreaseStable
Fluorinated Silane SAM250°C24~10% decreaseOnset of degradation
PDMS Coating250°C24> 20% decreaseSignificant degradation

Data adapted from studies on 1H,1H,2H,2H-Perfluoro-1-decanol.[4]

Table 3: Chemical Stability (Immersion Test)

Test ConditionInitial Water Contact Angle (°)Duration of Immersion (days)Final Water Contact Angle (°)
pH 3 (HCl)115°7112°
pH 11 (NaOH)115°7110°
Toluene (B28343)115°1114°

Data adapted from studies on fluorinated silanes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Initial Contact Angle / Poor Hydrophobicity 1. Incomplete monolayer formation.2. Contaminated substrate.3. Incorrect solvent or concentration.4. Ambient humidity during deposition.1. Increase immersion time; ensure complete substrate coverage.2. Re-clean the substrate using the recommended protocol.3. Use anhydrous, high-purity solvent; optimize amine concentration.4. Perform deposition in a controlled, low-humidity environment (e.g., glovebox).
Inconsistent Coating (Patches of Wettability) 1. Uneven cleaning of the substrate.2. Amine solution degradation.3. Air bubbles trapped on the surface during immersion.1. Ensure uniform exposure to cleaning agents (e.g., full immersion in ultrasonic bath).2. Prepare a fresh solution of this compound.3. Immerse the substrate at an angle to allow air to escape.
Poor Adhesion / Delamination of the Coating 1. Lack of appropriate functional groups on the substrate for covalent bonding.2. Insufficient curing/annealing post-deposition.1. Pre-treat the substrate to introduce hydroxyl or other reactive groups (e.g., UV/Ozone, plasma treatment).2. After deposition, gently rinse with fresh solvent and consider a thermal annealing step to promote covalent bond formation and ordering of the monolayer.
Decreased Hydrophobicity Over Time 1. Desorption of the monolayer in the working environment (e.g., aqueous media).2. Mechanical abrasion.3. UV degradation.1. Confirm strong covalent attachment; consider cross-linking strategies if applicable.2. While fluorinated layers have good abrasion resistance, minimize physical contact.[5]3. Limit exposure to high-intensity short-wavelength UV light.

Experimental Protocols & Visualizations

Protocol 1: Substrate Preparation and SAM Formation

This protocol outlines a general procedure for treating a hydroxyl-rich surface (e.g., glass or silicon wafer) to form a self-assembled monolayer of this compound.

Methodology:

  • Substrate Cleaning:

    • Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen.

    • Treat the substrate with UV/Ozone or an oxygen plasma for 15-20 minutes to remove organic contaminants and generate a high density of surface hydroxyl (–OH) groups.[4]

  • Solution Preparation:

    • In a controlled, low-humidity environment, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).

  • Self-Assembly:

    • Immerse the cleaned, activated substrate into the amine solution.

    • Leave the substrate immersed for 2-24 hours at room temperature. The optimal time depends on the desired monolayer quality and density.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.

    • Dry the coated substrate with a stream of nitrogen.

    • (Optional) Anneal the coated substrate at 80-120°C for 1 hour to enhance covalent bonding and monolayer ordering.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment a Sonication (Acetone, IPA, DI Water) b Nitrogen Drying a->b c UV/Ozone or Plasma (Surface Activation) b->c e Substrate Immersion (2-24 hours) c->e d Prepare 1-5 mM Amine Solution (Anhydrous Solvent) d->e f Rinse with Solvent e->f g Nitrogen Drying f->g h Optional Annealing (80-120°C) g->h i Characterization (Contact Angle, XPS, AFM) h->i

Experimental workflow for SAM formation.
Protocol 2: Long-Term Stability Testing

Methodology:

  • UV Degradation:

    • Expose coated samples to continuous UV-A radiation (340 nm) in an accelerated weathering tester (in accordance with ASTM G154).[4]

    • Cycle between 8 hours of UV exposure at 60°C and 4 hours of condensation at 50°C for up to 1000 hours.[4]

    • Measure the water contact angle at regular intervals.

  • Thermal Stability:

    • Place coated samples in a convection oven at specified temperatures (e.g., 150°C and 250°C) for defined durations.[4]

    • Allow samples to cool to room temperature before measuring the contact angle.

  • Chemical Stability:

    • Immerse coated samples in solutions of varying pH (e.g., pH 3 and pH 11) and in relevant organic solvents.

    • After a set duration (e.g., 1-7 days), remove the samples, rinse with deionized water and a suitable solvent, dry with nitrogen, and measure the contact angle.

Troubleshooting Workflow

G cluster_nonuniform cluster_uniform start Start: Low Contact Angle q1 Is the coating uniform? start->q1 a1 YES q1->a1  YES a2 NO q1->a2 NO q3 Was the substrate pre-activated? a1->q3 q2 Was the substrate fully immersed? a2->q2 sol1 Re-clean substrate unevenly. Check for bubbles during immersion. q2->sol1 YES sol2 Ensure complete immersion. Use fresh solution. q2->sol2 NO sol3 Increase immersion time. Check solvent purity and amine concentration. q3->sol3 YES sol4 Perform surface activation (UV/Ozone or Plasma) to create binding sites. q3->sol4 NO

Troubleshooting low contact angles.

References

Degradation pathways of 1H,1H-perfluorooctylamine in various experimental environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1H,1H-perfluorooctylamine in various experimental environments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments on the degradation of this compound.

Issue Possible Cause Troubleshooting Steps
No degradation of this compound observed. The compound is highly recalcitrant.- Extend the incubation time. - Increase the concentration of the degrading agent (e.g., microbial culture, photocatalyst). - Optimize environmental conditions such as temperature and pH.
Inconsistent degradation rates between replicates. - Non-homogenous distribution of the compound or degrading agent. - Variations in experimental conditions.- Ensure thorough mixing of the experimental setup. - Precisely control all experimental parameters (temperature, pH, light intensity). - Increase the number of replicates to ensure statistical significance.
Difficulty in identifying degradation products. - Low concentrations of intermediates. - Co-elution of compounds during chromatographic analysis.- Use sensitive analytical techniques such as LC-MS/MS. - Optimize chromatographic methods to improve separation. - Employ sample concentration techniques.
Low bioavailability of the compound in microbial studies. The hydrophobicity of this compound may limit its availability to microorganisms.- Add a co-solvent to increase solubility. - Use a microbial consortium with a known ability to degrade hydrophobic compounds.
Photodegradation experiments show slow kinetics. - Insufficient light intensity or inappropriate wavelength. - The compound does not absorb light efficiently at the wavelength used.- Increase the intensity of the light source. - Use a light source with a wavelength that matches the absorption spectrum of the compound or the photocatalyst. - Add a photosensitizer to the system.
Thermal degradation requires very high temperatures. The carbon-fluorine bond is extremely strong.- Employ catalytic thermal degradation to lower the required temperature. - Use a carrier gas that can promote the degradation process.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While direct studies on this compound are limited, based on analogous compounds like N-ethyl perfluorooctane (B1214571) sulfonamido ethanol (B145695) (EtFOSE), the primary degradation pathway is expected to involve the oxidation of the amine group. This can lead to the formation of a series of intermediates, including aldehydes and carboxylic acids, followed by the shortening of the perfluoroalkyl chain.

Q2: What are the typical intermediates and final degradation products?

A2: Based on studies of similar compounds, the degradation of this compound is likely to produce a range of perfluorinated carboxylic acids (PFCAs) with shorter chain lengths. The ultimate degradation products under ideal conditions would be fluoride (B91410) ions, carbon dioxide, and ammonia.

Q3: How can I enhance the microbial degradation of this compound?

A3: To enhance microbial degradation, consider using a microbial consortium adapted to fluorinated compounds. Optimizing environmental conditions such as pH, temperature, and nutrient availability is crucial. The addition of a co-metabolite can also sometimes stimulate the degradation process.

Q4: What analytical methods are most suitable for monitoring the degradation of this compound and its products?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the analysis of fluorinated compounds and their degradation products. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile intermediates.

Q5: Are there any specific safety precautions I should take when conducting these experiments?

A5: Yes, this compound is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the compound with care to avoid inhalation, ingestion, or skin contact.

Quantitative Data Summary

The following table summarizes degradation data for a structurally similar compound, N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE), which can serve as a proxy for estimating the degradation potential of this compound.

Experimental Environment Compound Temperature (°C) Half-life (t½) Key Degradation Products
Marine SedimentsEtFOSE2544 ± 3.4 daysN-ethyl perfluorooctane sulfonamidoacetate, perfluorooctane sulfonamidoacetate, N-ethyl perfluorooctane sulfonamide, perfluorooctane sulfonamide, perfluorooctane sulfonate.[1][2][3]
Marine SedimentsEtFOSE4160 ± 17 daysN-ethyl perfluorooctane sulfonamidoacetate, perfluorooctane sulfonamidoacetate, N-ethyl perfluorooctane sulfonamide, perfluorooctane sulfonamide, perfluorooctane sulfonate.[1][2][3]
Activated SludgeEtFOSENot Specified~0.7–4.2 daysN-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA), N-ethylperfluorooctane sulfonamide (N-EtFOSA), perfluorooctane sulfonamide (FOSA), perfluorooctane sulfinate (PFOSI), perfluorooctane sulfonate (PFOS).[4][5]

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation in Activated Sludge

This protocol is adapted from studies on the biodegradation of N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) in activated sludge.[4][5]

  • Preparation of Microcosms:

    • Collect fresh activated sludge from a municipal wastewater treatment plant.

    • In serum bottles, combine the activated sludge with a mineral salts medium.

    • Spike the microcosms with a known concentration of this compound.

    • Prepare control microcosms containing autoclaved sludge to account for abiotic losses.

  • Incubation:

    • Seal the serum bottles to prevent volatilization.

    • Incubate the bottles on a shaker at a constant temperature (e.g., 25°C) in the dark.

  • Sampling and Analysis:

    • At regular time intervals, sacrifice replicate bottles.

    • Extract the entire content of the bottle using a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the extracts for the parent compound and potential degradation products using LC-MS/MS.

  • Data Analysis:

    • Calculate the degradation rate and half-life of this compound.

    • Identify and quantify the degradation products.

Visualizations

Microbial_Degradation_Pathway cluster_0 Proposed Microbial Degradation of this compound PFOA_NH2 This compound (C7F15CH2NH2) Aldehyde Perfluorooctanal (C7F15CHO) PFOA_NH2->Aldehyde Oxidative Deamination CarboxylicAcid Perfluorooctanoic Acid (PFOA) (C7F15COOH) Aldehyde->CarboxylicAcid Oxidation ShortChainPFCAs Shorter-chain PFCAs (C(n)F(2n+1)COOH, n < 7) CarboxylicAcid->ShortChainPFCAs Chain Shortening (β-oxidation like) Mineralization Mineralization (F-, CO2, NH3) ShortChainPFCAs->Mineralization Further Degradation

Caption: Proposed microbial degradation pathway of this compound.

Experimental_Workflow cluster_1 Experimental Workflow for Microbial Degradation Study A Microcosm Setup (Activated Sludge + Medium + Compound) B Incubation (Shaking, Constant Temperature) A->B C Sampling (Regular Intervals) B->C D Extraction (Solvent Extraction) C->D E Analysis (LC-MS/MS) D->E F Data Interpretation (Degradation Kinetics, Product ID) E->F

Caption: General experimental workflow for studying microbial degradation.

References

Best practices for handling and storage of 1H,1H-perfluorooctylamine to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1H,1H-Perfluorooctylamine (CAS 307-29-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and maintenance of purity for this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a fluorinated organic compound with the molecular formula C₈H₄F₁₅N. Its structure, featuring a perfluorinated carbon chain and an amine functional group, gives it unique properties such as high thermal stability and low surface energy. It is commonly used in surface modification, as a component in fluorinated surfactants, and in materials science research.

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as a corrosive material. It can cause severe skin burns and eye damage.[1] Inhalation, ingestion, or skin contact may cause severe injury.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[3]

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To maintain purity, this compound should be stored in a dry, cool, and well-ventilated area.[3] Keep the container tightly closed to prevent contamination from moisture and atmospheric impurities.[3] It should be stored away from strong oxidizing agents, as they are incompatible.[4]

Q4: What are the potential impurities in this compound?

A4: Impurities can arise from the synthesis process. Common synthesis routes include direct fluorination of octylamine (B49996) or the reduction of perfluorooctanoic acid (PFOA) derivatives.[5] Potential impurities may include unreacted starting materials, byproducts of the fluorination or reduction process, and isomers. Purification techniques such as distillation, column chromatography, and crystallization are used to remove these impurities.[5]

Troubleshooting Guides

Issue 1: Suspected Contamination or Degradation of this compound
  • Symptom: Inconsistent experimental results, unexpected side reactions, or changes in the physical appearance of the compound.

  • Possible Cause:

    • Improper Storage: Exposure to moisture, air, or light (for prolonged periods) can potentially lead to degradation or the introduction of impurities.

    • Cross-Contamination: Using non-dedicated spatulas, glassware, or transfer pipettes.

    • Incompatible Storage Container: Leaching of materials from the container into the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place as recommended.

    • Review Handling Procedures: Confirm that dedicated and clean laboratory equipment is used for handling the compound.

    • Assess Container Compatibility: Check that the storage container is made of a compatible material (see Table 2).

    • Purity Analysis: If contamination is still suspected, perform a purity analysis using the analytical methods described in the "Experimental Protocols" section.

Issue 2: Difficulty in Dissolving this compound
  • Symptom: The compound does not dissolve readily in the chosen solvent.

  • Possible Cause:

    • Incorrect Solvent Choice: this compound has specific solubility characteristics.

    • Low Purity: The presence of insoluble impurities can affect dissolution.

  • Troubleshooting Steps:

    • Consult Solubility Data: this compound is generally soluble in fluorinated and semi-fluorinated organic solvents.[5] It is not miscible or is difficult to mix with water.

    • Attempt Gentle Warming and Sonication: For some solvents, gentle warming or sonication may aid dissolution.

    • Purity Verification: If solubility remains an issue, consider verifying the purity of the compound.

Data Presentation

Table 1: Stability of this compound

ParameterConditionObservationCitation
Thermal Stability 240-245°CDecomposition occurs.[1]
Photostability UV IrradiationPer- and polyfluoroalkyl substances (PFAS) can undergo photodegradation, a process that may be enhanced by the presence of photocatalysts. Specific quantitative data for this compound is not readily available.[3][5][6][7]
Oxidative Stability Exposure to AirStable under normal handling and storage conditions. Avoid strong oxidizing agents.[4]

Table 2: Material Compatibility for Handling and Storage

MaterialCompatibilityNotesCitation
Borosilicate Glass GoodSuitable for general laboratory use and storage. For long-term storage, consider potential for leaching under harsh conditions.[4][8][9][10][11]
Stainless Steel (304L, 316L) GoodGenerally resistant, but corrosion can be induced by fluorides in acidic environments. Ensure the compound is dry and free of acidic impurities.[12][13][14][15]
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to a wide range of chemicals, including fluorinated compounds. Ideal for container liners and seals.[11][16][17][18][19]
High-Density Polyethylene (HDPE) GoodShows good resistance at room temperature.[1][20][21][22][23]
Polypropylene (PP) GoodGenerally good resistance, but may be less resistant than HDPE, especially at elevated temperatures. Not recommended for use with strong oxidants.[1][23][24][25][26]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline. Instrument parameters should be optimized for your specific system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate, methanol) to a final concentration of 1 mg/mL in a clean GC vial.[14]

  • GC-MS Instrument Parameters (Suggested):

    • Injector: Split/splitless, 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent) is a common starting point. Note that highly fluorinated compounds can be reactive with certain column stationary phases.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹⁹F NMR are powerful tools for assessing the purity of fluorinated compounds.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • For quantitative analysis (qNMR), add a known amount of a suitable internal standard that has sharp, well-resolved peaks that do not overlap with the analyte signals.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • The protons on the carbon adjacent to the amine group will have a characteristic chemical shift.

    • Integrate the analyte peaks and any impurity peaks.

    • Purity can be estimated by comparing the integral of the analyte to those of the impurities.

  • ¹⁹F NMR Spectroscopy:

    • ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it excellent for analyzing fluorinated compounds.

    • Acquire a ¹⁹F NMR spectrum. The different fluorine environments in the molecule will give rise to distinct signals.

    • The presence of impurities containing fluorine will be readily apparent.

    • Quantitative analysis can be performed by integrating the signals of the analyte and any fluorinated impurities against a fluorinated internal standard.

Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_disposal Disposal Storage Store in a cool, dry, well-ventilated area TightlySealed Keep container tightly sealed PPE Wear appropriate PPE (gloves, goggles, lab coat) Storage->PPE AwayFromOxidizers Store away from strong oxidizers FumeHood Handle in a chemical fume hood PPE->FumeHood CleanEquipment Use clean, dedicated equipment FumeHood->CleanEquipment Experiment Use in Experiment CleanEquipment->Experiment Disposal Dispose of waste according to regulations Experiment->Disposal

Caption: Recommended workflow for the safe handling of this compound.

Purity_Troubleshooting Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions Start->CheckStorage CheckHandling Review Handling Procedures CheckStorage->CheckHandling Storage OK Resolved Issue Resolved CheckStorage->Resolved Storage Corrected CheckContainer Assess Container Compatibility CheckHandling->CheckContainer Handling OK CheckHandling->Resolved Handling Corrected PurityAnalysis Perform Purity Analysis (GC-MS, NMR) CheckContainer->PurityAnalysis Container OK CheckContainer->Resolved Container Replaced PurityAnalysis->Resolved Purity Confirmed ContactSupport Contact Technical Support PurityAnalysis->ContactSupport Impurity Detected

References

Validation & Comparative

Validating Surface Integrity: A Comparative Guide to 1H,1H-Perfluorooctylamine Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) of molecules like 1H,1H-perfluorooctylamine offer a robust method for tailoring surface properties, particularly for creating hydrophobic and non-reactive interfaces. This guide provides a comprehensive comparison of this compound monolayers with other common alternatives, supported by experimental data and detailed protocols for validation.

The efficacy of a SAM is determined by its surface coverage and uniformity. Incomplete or poorly formed monolayers can lead to inconsistent surface properties and unreliable experimental outcomes. Therefore, rigorous validation is essential. This guide focuses on three primary techniques for characterizing these monolayers: X-ray Photoelectron Spectroscopy (XPS) for elemental composition, Atomic Force Microscopy (AFM) for surface topography, and Contact Angle Goniometry for assessing surface hydrophobicity.

Performance Comparison of Self-Assembled Monolayers

To provide a clear benchmark, the performance of fluorinated monolayers, using 1H,1H,2H,2H-Perfluoro-1-decanol as a close analog for this compound, is compared with a standard hydrocarbon-based monolayer formed from Octadecyltrichlorosilane (OTS).[1]

Performance MetricFluorinated SAM (e.g., 1H,1H,2H,2H-Perfluoro-1-decanol)Octadecyltrichlorosilane (OTS)
Water Contact Angle 110° - 120°105° - 115°
Surface Free Energy LowerHigher
Thermal Stability Decomposes between 373 K and 423 KStable up to 573 K
Hydrolytic Stability ExcellentGood (can degrade in acidic solutions)

Quantitative Surface Analysis

The following tables summarize the expected quantitative data from XPS, AFM, and Contact Angle Goniometry for a well-formed fluorinated SAM, providing a baseline for researchers validating their own this compound monolayers.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

ElementExpected Atomic %Key Spectral Features
Fluorine (F 1s) > 50%Strong peak around 688-690 eV
Carbon (C 1s) ~30-40%Multiple peaks corresponding to C-C, C-F, and CF2/CF3 groups
Oxygen (O 1s) < 5%Minimal presence, indicating a clean surface
Silicon (Si 2p) < 10%From the underlying silicon dioxide substrate

Table 2: Atomic Force Microscopy (AFM) Surface Characterization

ParameterExpected ValueDescription
Root Mean Square (RMS) Roughness < 0.5 nmA low RMS value indicates a smooth and uniform monolayer.
Surface Morphology Homogeneous and featurelessThe absence of significant domains or aggregates suggests high-quality monolayer formation.

Table 3: Contact Angle Goniometry

Probe LiquidExpected Contact AngleImplication
Deionized Water > 110°Indicates a highly hydrophobic surface, characteristic of a well-ordered fluorinated monolayer.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below to ensure reproducibility.

Formation of this compound Monolayer on Silicon Dioxide
  • Substrate Preparation: Begin with a clean silicon wafer with a native oxide layer. Clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each. Dry the substrate with a stream of dry nitrogen.

  • Surface Activation: Activate the silicon dioxide surface by treating it with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10-15 minutes to generate hydroxyl groups.

  • Monolayer Deposition: Immediately after activation, immerse the substrate in a freshly prepared 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or hexane) for 2-4 hours at room temperature.

  • Rinsing: After deposition, rinse the substrate thoroughly with the same anhydrous solvent to remove any physisorbed molecules.

  • Curing: Cure the monolayer by baking the substrate at 120°C for 1 hour.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrumentation: Utilize an XPS system with a monochromatic Al Kα X-ray source.

  • Sample Introduction: Mount the monolayer-coated substrate on a sample holder and introduce it into the ultra-high vacuum analysis chamber.

  • Data Acquisition: Acquire a survey spectrum to identify the elements present on the surface. Following this, obtain high-resolution spectra for the F 1s, C 1s, O 1s, and Si 2p regions to determine the chemical states and relative atomic concentrations.

  • Data Analysis: Process the spectra to calculate the atomic percentages of each element. The high-resolution C 1s spectrum can be deconvoluted to identify the different carbon-fluorine bonding environments.

Atomic Force Microscopy (AFM) Imaging
  • Instrumentation: Use an AFM operating in tapping mode to minimize sample damage.

  • Probe Selection: Employ a sharp silicon nitride or silicon tip with a high aspect ratio for optimal resolution.

  • Imaging Parameters: Set the scan size to 1 µm x 1 µm and the scan rate to 1 Hz. Adjust the feedback gains to ensure accurate tracking of the surface topography.

  • Image Analysis: Analyze the obtained topographic images to calculate the root mean square (RMS) roughness and to visualize the surface morphology of the monolayer.

Contact Angle Goniometry Measurement
  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and automated dispensing system.

  • Droplet Deposition: Dispense a 5 µL droplet of deionized water onto the monolayer surface.

  • Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the accompanying software to measure the static contact angle.

  • Reproducibility: Repeat the measurement at multiple locations on the surface to ensure the uniformity of the monolayer.

Visualizing Experimental Workflows and Decision Making

To further clarify the experimental processes, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_prep Substrate Preparation & Activation cluster_depo Monolayer Formation cluster_char Surface Characterization Clean Clean Silicon Wafer Activate Activate SiO2 Surface (Oxygen Plasma / Piranha) Clean->Activate Deposit Deposit this compound (Solution Phase) Activate->Deposit Rinse Rinse with Anhydrous Solvent Deposit->Rinse Cure Cure Monolayer (120°C for 1 hour) Rinse->Cure XPS XPS Analysis Cure->XPS AFM AFM Imaging Cure->AFM ContactAngle Contact Angle Measurement Cure->ContactAngle

Caption: Experimental workflow for monolayer preparation and characterization.

LogicFlow Start Is Monolayer Formation Complete? CheckCoverage Uniform Surface Coverage? Start->CheckCoverage CheckHydrophobicity Sufficiently Hydrophobic? CheckCoverage->CheckHydrophobicity Yes Failure Optimize Formation Protocol CheckCoverage->Failure No CheckComposition Correct Elemental Composition? CheckHydrophobicity->CheckComposition Yes CheckHydrophobicity->Failure No Success Monolayer Validated CheckComposition->Success Yes CheckComposition->Failure No

Caption: Decision-making flowchart for validating monolayer quality.

References

Performance comparison of 1H,1H-perfluorooctylamine and fluorinated silanes for surface modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces is a critical aspect of advanced materials science, with significant implications for fields ranging from biomedical devices to drug delivery systems. The ability to tailor surface properties such as hydrophobicity, chemical resistance, and biocompatibility is paramount. This guide provides an objective comparison of two classes of fluorinated compounds used for surface modification: 1H,1H-perfluorooctylamine and fluorinated silanes. The information presented is supported by available experimental data to facilitate informed decisions for your research and development endeavors.

Executive Summary

Fluorinated silanes are widely recognized for their ability to create highly robust, low-energy surfaces. This is primarily due to the stable carbon-fluorine bonds and the formation of strong covalent linkages with hydroxylated substrates. These characteristics typically result in superior hydrophobicity, oleophobicity, and durability.

This compound, while also a fluorinated molecule capable of imparting hydrophobicity, presents a different mechanism of surface interaction. Its primary amine group can interact with surfaces through various mechanisms, including hydrogen bonding and electrostatic interactions, or by reacting with specific functional groups on the substrate.

While both compound classes offer paths to fluorinated, low-energy surfaces, the existing body of research provides more extensive quantitative performance data for fluorinated silanes. Direct comparative studies under identical conditions are scarce, and thus the following data should be interpreted with consideration of the varying experimental contexts.

Performance Comparison Data

The following tables summarize key performance metrics for surfaces modified with this compound and various fluorinated silanes. It is important to note that the substrates and experimental conditions in the cited studies often differ, which can influence the results.

Table 1: Wettability - Water Contact Angle (WCA)

CompoundSubstrateWater Contact Angle (WCA)Reference
This compoundNylon~100°[1]
1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17)Aluminum175°[2]
1H,1H,2H,2H-PerfluorodecyltriethoxysilaneGlass>150°[3]
1H,1H,2H,2H-PerfluorooctyltriethoxysilaneGlass>150°[3]
1H,1H,2H,2H-PerfluorooctyltrichlorosilaneAluminumNot specified, but provides hydrophobicity[3]
Fluorinated Silane (B1218182) (general)Glass165° (with silica (B1680970) nanoparticles)[4]

Table 2: Surface Energy

CompoundSubstrateSurface Free Energy (SFE) (mN/m)Reference
This compoundNot specifiedLow surface energy characteristics[1]
Fluorinated Silanes (general)VariousLow (exact value not specified)[2]
Poly(di-1H,1H,2H,2H-perfluoroalkylitaconate) filmsNot specifiedAs low as 6 mJ/m²[5]

Table 3: Thermal Stability

CompoundSubstrateTemperatureObservationReference
This compound-240-245°CDecomposition temperature
1H,1H,2H,2H-PerfluorooctyltrichlorosilaneAluminum< 150°CConformational order not disrupted[3]
1H,1H,2H,2H-PerfluorooctyltrichlorosilaneAluminum150°C - 330°CPartial retention of order[3]
1H,1H,2H,2H-PerfluorooctyltrichlorosilaneAluminum> 330°CIrreversible disordering[3]
Perfluorodecylsiloxane SAMsAirup to ~300°CStable[6]

Table 4: Durability and Adhesion

CompoundTestObservationReference
Fluorinated SilanesGeneralForm stable, strongly adhered layers[7]
Fluorinated SilanesGeneralEnhance adhesion of organic materials to inorganic substrates[7]
1H,1H,2H,2H-perfluorooctyl)trichlorosilane (F13-OTS)Pull-off testProvides anti-sticking properties[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for surface modification.

Surface Modification with this compound

This protocol describes a general procedure for modifying a surface with an amine-terminated compound. The specific substrate and its pre-treatment will be critical for successful modification.

1. Substrate Preparation:

  • Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrate under a stream of high-purity nitrogen.

  • For oxide surfaces, a hydroxylation step using an oxygen plasma treatment or a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be performed to introduce hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

2. Solution Preparation:

  • Prepare a dilute solution (e.g., 1-5 mM) of this compound in a suitable anhydrous solvent (e.g., ethanol, toluene).

3. Deposition:

  • Immerse the cleaned and prepared substrate into the this compound solution.

  • The reaction can be carried out at room temperature for several hours to 24 hours, depending on the desired surface coverage and the reactivity of the substrate. The container should be sealed to prevent solvent evaporation.

4. Rinsing and Curing:

  • Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any non-covalently bonded molecules.

  • Dry the substrate under a stream of nitrogen.

  • A gentle heating step (e.g., 100-120°C) may be applied to promote bonding and remove residual solvent.

Surface Modification with Fluorinated Silanes

This protocol outlines the common procedure for creating self-assembled monolayers (SAMs) of fluorinated silanes on hydroxylated surfaces.

1. Substrate Hydroxylation:

  • A pristine and hydroxylated surface is crucial for the formation of a dense and stable SAM.

  • Clean the substrate as described above (ultrasonic cleaning).

  • Perform a surface hydroxylation step using either a piranha solution or an RCA-1 clean (a 5:1:1 volume ratio of deionized water, ammonium (B1175870) hydroxide, and hydrogen peroxide heated to 75-80°C).

2. Silanization Solution Preparation:

  • Prepare a 1-5 mM solution of the desired fluorinated silane (e.g., 1H,1H,2H,2H-perfluorodecyltrimethoxysilane) in an anhydrous solvent such as toluene (B28343) or hexane. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the solution.

3. Silanization:

  • Immerse the cleaned and hydroxylated substrate in the silanization solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.

  • Allow the reaction to proceed for 2-24 hours at room temperature.

4. Rinsing and Curing:

  • Remove the substrate from the solution and rinse with the anhydrous solvent.

  • Cure the coated substrate by baking in an oven. A typical curing process is at 120°C for 1 hour.

Mechanisms of Surface Modification

The following diagrams illustrate the proposed mechanisms of interaction for this compound and fluorinated silanes with a hydroxylated surface.

G cluster_amine This compound Interaction Amine This compound (Rƒ-CH₂-NH₂) Interaction Hydrogen Bonding / Electrostatic Interaction Amine->Interaction Approaches surface Surface_OH_A Hydroxylated Surface (-OH groups) Surface_OH_A->Interaction

Interaction of this compound with a hydroxylated surface.

G cluster_silane Fluorinated Silane Surface Modification Silane Fluorinated Silane (Rƒ-(CH₂)₂-Si(OR)₃) Hydrolysis Hydrolysis (with trace H₂O) Silane->Hydrolysis Silanol Silanol Intermediate (Rƒ-(CH₂)₂-Si(OH)₃) Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Surface_OH_S Hydroxylated Surface (-OH groups) Surface_OH_S->Condensation Covalent_Bond Covalent Si-O-Surface Bond (Stable Monolayer) Condensation->Covalent_Bond

Mechanism of surface modification by a fluorinated silane.

Conclusion

Based on the available data, fluorinated silanes generally demonstrate superior performance in creating highly hydrophobic and stable surfaces compared to the currently documented performance of this compound. The ability of silanes to form robust covalent bonds with a wide range of substrates contributes significantly to their durability and effectiveness.

However, the choice of surface modification agent is highly dependent on the specific application requirements. For applications where extreme hydrophobicity and long-term durability are paramount, fluorinated silanes are a well-supported choice. This compound may be a suitable alternative for applications where a moderate increase in hydrophobicity is sufficient, or where the specific reactivity of the amine group is desired for subsequent functionalization.

Further research involving direct, side-by-side comparisons of these two classes of compounds on various substrates and under identical conditions is needed to provide a more definitive and comprehensive performance evaluation. Researchers are encouraged to consider the specific chemistry of their substrate and the desired surface properties when selecting a fluorinated surface modifier.

References

A Comparative Guide to Superhydrophobic Surfaces: 1H,1H-Perfluorooctylamine vs. Fluorinated Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of superhydrophobic surfaces is a critical step in a myriad of applications, from high-throughput screening to anti-fouling medical devices. The choice of surface modification agent is paramount to achieving the desired water repellency and durability. This guide provides an objective comparison between two classes of fluorinated compounds used for this purpose: 1H,1H-perfluorooctylamine and fluorinated thiols, supported by available experimental data and detailed methodologies.

The creation of superhydrophobic surfaces, which exhibit extreme water repellency, hinges on two key factors: low surface energy and a hierarchical micro- to nano-scale surface roughness. Fluorinated compounds are exceptionally effective at lowering surface energy due to the high electronegativity of fluorine atoms. This guide focuses on the performance of this compound and fluorinated thiols in rendering surfaces superhydrophobic.

Performance Comparison

While direct comparative studies between this compound and fluorinated thiols on identical substrates are limited in publicly available literature, we can infer their performance based on data from closely related compounds and established principles of self-assembled monolayers (SAMs). Fluorinated thiols, particularly on noble metal surfaces like gold, are well-documented for forming densely packed, ordered SAMs, leading to high water contact angles. The strong gold-sulfur bond provides a stable anchor for the fluorinated chains.

Perfluoroalkylamines, on the other hand, are typically used to modify surfaces rich in hydroxyl groups, such as silicon dioxide (glass) or metal oxides. The amine headgroup can react with these surface groups to form covalent bonds. The resulting surface properties are highly dependent on the reaction conditions and the creation of surface roughness.

For a pertinent comparison, this guide will utilize data for 1H,1H,2H,2H-perfluorodecanethiol, a well-studied fluorinated thiol, and will draw upon data for fluorinated silanes as analogs for this compound, as specific data for the amine is scarce. It is important to note that the substrate and the method of creating surface roughness play a crucial role in the final hydrophobic properties.

FeatureThis compound (Analog-Based)Fluorinated Thiols (e.g., 1H,1H,2H,2H-Perfluorodecanethiol)
Typical Substrates Silicon dioxide (SiO2), glass, metal oxidesGold, silver, copper, platinum
Bonding Mechanism Covalent bond with surface hydroxyl groupsStrong coordinative bond with metal surfaces
Water Contact Angle (Static) >150° (on appropriately roughened surfaces)167° - 170° (on roughened surfaces)[1]
Water Contact Angle (Advancing) Data not readily available~170°[1]
Water Contact Angle (Receding) Data not readily available~161°[1]
Contact Angle Hysteresis Expected to be low on optimized surfaces~9°[1]
Surface Roughness Required for superhydrophobicityRequired for superhydrophobicity
Stability Generally good chemical and thermal stabilityHigh stability, particularly on gold

Experimental Protocols

Achieving superhydrophobicity is a two-step process: creating a rough surface and then modifying it with a low-surface-energy chemical.

Creating Surface Roughness

A common method to introduce the necessary micro- and nano-scale roughness on a silicon-based substrate (e.g., glass slide or silicon wafer) is through the deposition of silica (B1680970) nanoparticles.

Protocol for Creating a Roughened Silica Surface:

  • Prepare a suspension of silica nanoparticles: Suspend silica nanoparticles of varying sizes (e.g., a mixture of 100 nm and 20 nm particles) in a volatile solvent like ethanol (B145695) or isopropanol.

  • Deposition: The nanoparticle suspension can be deposited on the substrate using various techniques such as spin-coating, dip-coating, or spray-coating. The choice of method will influence the uniformity and roughness of the resulting layer.

  • Sintering: Heat the coated substrate at a high temperature (e.g., 450-550 °C) to sinter the nanoparticles together, creating a stable, porous, and rough surface.

Surface Modification

Protocol for this compound (Inferred from Silane Analogs):

This protocol is based on the general procedure for the chemical vapor deposition (CVD) of fluorinated silanes and should be adapted and optimized for this compound.

  • Substrate Preparation: Place the roughened silica substrate in a vacuum desiccator or a CVD reaction chamber.

  • Precursor Preparation: Place a small vial containing this compound into the chamber, ensuring it does not touch the substrate.

  • Deposition: Evacuate the chamber and then heat it to a temperature sufficient to vaporize the amine (the exact temperature will depend on the vapor pressure of the amine and should be determined empirically, likely in the range of 80-150 °C). The deposition is typically carried out for several hours to allow the amine to react with the surface hydroxyl groups of the silica.

  • Curing: After the deposition, the substrate is often "cured" by heating at a slightly higher temperature (e.g., 120-150 °C) for a short period to drive the reaction to completion and remove any physisorbed molecules.

  • Cleaning: Finally, the substrate is rinsed with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted amine and dried with a stream of nitrogen.

Protocol for Fluorinated Thiols (on a Roughened Gold Surface):

  • Substrate Preparation: A roughened gold surface can be prepared by electrodepositing gold onto a conductive substrate to create a nano/micro-structured surface.

  • Thiol Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of the fluorinated thiol (e.g., 1H,1H,2H,2H-perfluorodecanethiol) in a high-purity solvent such as ethanol or isopropanol.

  • Self-Assembly: Immerse the roughened gold substrate in the thiol solution for a period of 12-24 hours at room temperature. This allows for the formation of a self-assembled monolayer.

  • Rinsing: After immersion, thoroughly rinse the substrate with the pure solvent to remove any non-chemisorbed thiol molecules.

  • Drying: Dry the substrate with a gentle stream of inert gas (e.g., nitrogen or argon).

Visualizing the Workflow

The logical flow for creating and comparing these superhydrophobic surfaces can be visualized as follows:

G cluster_prep Substrate Preparation cluster_amine This compound Modification cluster_thiol Fluorinated Thiol Modification cluster_eval Performance Evaluation Substrate_Selection Select Substrate (e.g., Silicon, Gold) Create_Roughness Create Micro/Nano Roughness Substrate_Selection->Create_Roughness Amine_Deposition Chemical Vapor Deposition of Amine Create_Roughness->Amine_Deposition Thiol_SAM Self-Assembled Monolayer Formation in Solution Create_Roughness->Thiol_SAM Amine_Curing Curing Amine_Deposition->Amine_Curing Contact_Angle Measure Water Contact Angle (Static, Advancing, Receding) Amine_Curing->Contact_Angle Surface_Characterization Characterize Surface (Roughness, Chemistry) Amine_Curing->Surface_Characterization Thiol_SAM->Contact_Angle Thiol_SAM->Surface_Characterization Hysteresis Calculate Contact Angle Hysteresis Contact_Angle->Hysteresis Comparison Compare Performance Hysteresis->Comparison Surface_Characterization->Comparison

Figure 1. A logical workflow for the preparation and comparison of superhydrophobic surfaces using this compound and fluorinated thiols.

Signaling Pathways and Molecular Interactions

The formation of the superhydrophobic layer is dependent on the chemical reaction between the fluorinated molecule and the substrate.

G cluster_amine This compound on SiO2 cluster_thiol Fluorinated Thiol on Gold Amine R_f-CH_2-CH_2-NH_2 This compound Reaction_Amine Covalent Bond Formation (e.g., Si-N) Amine:tail->Reaction_Amine SiO2 Si-OH Surface Hydroxyl Group SiO2:tail->Reaction_Amine Thiol R_f-(CH_2)_n-SH Fluorinated Thiol Reaction_Thiol Coordinative Bond Formation (Au-S) Thiol:tail->Reaction_Thiol Gold Au Gold Surface Gold:tail->Reaction_Thiol

Figure 2. A simplified representation of the chemical bonding mechanisms for this compound on a hydroxylated surface and a fluorinated thiol on a gold surface.

Conclusion

Both this compound and fluorinated thiols are effective precursors for the creation of superhydrophobic surfaces when combined with appropriate surface roughening techniques. The choice between them will largely depend on the substrate material. For gold and other noble metal surfaces, fluorinated thiols offer a well-established and robust method for creating highly ordered, low-energy surfaces. For oxide-based materials like glass and silicon, this compound presents a viable option for covalent surface modification, though optimization of the deposition process is crucial for achieving optimal performance. Further direct comparative studies are needed to elucidate the subtle differences in durability and performance between these two classes of compounds on a wider range of substrates.

References

Evaluating the effectiveness of 1H,1H-perfluorooctylamine surface treatment on different substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surface Hydrophobicity and Oleophobicity

The ability to precisely control the surface properties of materials is a cornerstone of innovation in fields ranging from biomedical devices to microfluidics. This guide provides a comprehensive evaluation of 1H,1H-perfluorooctylamine surface treatment, a fluorinated coating designed to impart hydrophobicity and oleophobicity to various substrates. We will objectively compare its performance with common alternatives—hydrocarbon-based silanization and Parylene-C coating—supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the selection of the most appropriate surface modification strategy for your research and development needs.

Performance Comparison of Surface Treatments

The effectiveness of a surface treatment is primarily determined by its ability to alter surface energy, which is quantified by measuring the contact angle of liquids on the treated substrate. A higher contact angle indicates greater repellency. The following tables summarize the performance of this compound (data for the structurally similar 1H,1H,2H,2H-perfluorooctyltrichlorosilane is used as a proxy), a hydrocarbon-based silane (B1218182) (octadecyltrichlorosilane), and Parylene-C on three common substrates: glass, polycarbonate, and titanium.

Table 1: Comparison of Water Contact Angles (in degrees) on Various Substrates

TreatmentGlassPolycarbonateTitanium
Untreated~30-50~84-87~39
This compound (proxy) ~104-112 [1][2]>150 (Superhydrophobic) >150 (Superhydrophobic) [3]
Octadecyltrichlorosilane~91-115[4][5][6][7][8][9][10]Not AvailableNot Available
Parylene-C~87-92[11][12][13][14]~87-92~87-92

Note: Data for this compound on polycarbonate and titanium is based on studies using 1H,1H,2H,2H-perfluorooctyltrichlorosilane, which is expected to exhibit similar hydrophobic properties.

Table 2: Comparison of Surface Energy (mN/m) on Various Substrates

TreatmentGlassPolycarbonateTitanium
Untreated~70~30~36
This compound (proxy) <20 [15]Not AvailableNot Available
Octadecyltrichlorosilane~20-25Not AvailableNot Available
Parylene-C~28[14][16]~28~28

Note: Surface energy for this compound is inferred from data on similar perfluorinated silane coatings.

Biocompatibility and Cellular Interactions

The interaction of a modified surface with biological systems is critical for applications in drug development and medical devices. Fluorinated surfaces, such as those treated with this compound, are generally known for their low protein adsorption, which can reduce the foreign body response.[16] However, the potential for leachables and long-term biocompatibility must be considered.

Parylene-C is a widely used conformal coating in the medical device industry, known for its excellent biocompatibility and biostability.[3][4][13][14][17] It is considered non-toxic and meets USP Class VI standards.[3] Hydrocarbon-based silanes also generally exhibit good biocompatibility.

Perfluorinated compounds, including those structurally related to the active component of the this compound treatment, have been shown to interact with cellular signaling pathways. For instance, perfluorooctanoic acid (PFOA) has been demonstrated to activate the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor involved in xenobiotic metabolism. This activation can lead to downstream effects, including the modulation of p53, a key tumor suppressor protein, and the induction of apoptosis (programmed cell death).[12][18][19][20]

PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFOA PFOA PXR_inactive PXR (inactive) PFOA->PXR_inactive Enters Cell PXR_active PXR (active) PXR_inactive->PXR_active PFOA Binding PXR_dimer PXR-RXR Dimer PXR_active->PXR_dimer Translocates to Nucleus & Dimerizes with RXR DNA DNA PXR_dimer->DNA Binds to PXR Response Elements Target_Genes Target Gene Expression DNA->Target_Genes Initiates Transcription p53_activation p53 Activation Target_Genes->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis

PXR signaling pathway activation by PFOA.

Experimental Protocols

Reproducible surface modification requires well-defined experimental procedures. The following is a generalized protocol for the deposition of a self-assembled monolayer (SAM) of this compound, which can be adapted for various substrates.

1. Substrate Preparation:

  • Glass: Clean sequentially in an ultrasonic bath with detergent, deionized water, acetone (B3395972), and isopropanol (B130326) (15 minutes each). Dry with a stream of nitrogen. To generate hydroxyl groups for silanization, treat with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ).

  • Polycarbonate: Clean with a gentle detergent and rinse thoroughly with deionized water. Dry with nitrogen. Surface activation can be achieved with a brief, low-power oxygen plasma treatment.

  • Titanium: Degrease by sonicating in acetone and isopropanol. Etch with a mild acid (e.g., dilute hydrofluoric acid - handle with extreme caution ) to remove the native oxide layer and create a fresh, hydroxylated surface. Rinse thoroughly with deionized water and dry with nitrogen.

2. Silanization (Solution Deposition):

  • Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or hexane) in a glovebox or under an inert atmosphere.

  • Immerse the cleaned and activated substrates in the silane solution for 2-4 hours at room temperature.

  • Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.

  • Cure the coated substrates in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network.

3. Characterization:

  • Contact Angle Goniometry: Measure static and dynamic (advancing and receding) contact angles with water and other liquids (e.g., diiodomethane) to determine hydrophobicity, oleophobicity, and surface energy.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of fluorine and the formation of the silane layer.

  • Atomic Force Microscopy (AFM): Image the surface topography to assess the uniformity and quality of the self-assembled monolayer.

Experimental_Workflow cluster_preparation 1. Substrate Preparation cluster_modification 2. Surface Modification cluster_characterization 3. Characterization Cleaning Cleaning (Sonication) Activation Surface Activation (Plasma/Piranha) Cleaning->Activation Silanization Silanization (Solution Deposition) Activation->Silanization Rinsing Rinsing Silanization->Rinsing Curing Curing (Oven) Rinsing->Curing Contact_Angle Contact Angle Goniometry Curing->Contact_Angle XPS X-ray Photoelectron Spectroscopy (XPS) Curing->XPS AFM Atomic Force Microscopy (AFM) Curing->AFM

References

A Comparative Analysis of the Hydrophobicity of 1H,1H-Perfluorooctylamine and Other Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of fluorinated compounds, particularly their pronounced hydrophobicity, have established them as critical components in a wide array of applications, from advanced materials science to the development of novel pharmaceuticals. Among these, 1H,1H-perfluorooctylamine stands out for its potent ability to modify surface properties and its distinct behavior in solution. This guide provides an objective comparison of the hydrophobicity of this compound against other classes of fluorinated compounds, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits a high degree of hydrophobicity, characterized by a high octanol-water partition coefficient (logP) and a remarkable capacity to create water-repellent surfaces. When benchmarked against other fluorinated compounds, such as perfluoroalkanoic acids, perfluoroalkanols, and fluorinated silanes, this compound demonstrates comparable and often superior hydrophobic characteristics. This guide will delve into the quantitative measures of hydrophobicity—logP, water contact angle, and surface tension—to provide a clear comparative framework for researchers selecting fluorinated compounds for specific applications.

Quantitative Comparison of Hydrophobicity

The hydrophobicity of a compound can be quantified through several key parameters. The octanol-water partition coefficient (logP) indicates a compound's lipophilicity, the water contact angle measures the hydrophobicity of a surface, and surface tension reflects the behavior of a compound in an aqueous solution. The following tables summarize the available experimental data for this compound and other representative fluorinated compounds.

Table 1: Octanol-Water Partition Coefficients (logP) of Selected Fluorinated Compounds

Compound ClassSpecific CompoundCAS NumberMolecular FormulalogP ValueCitation
Perfluoroalkylamine This compound 307-29-9 C8H4F15N ~4.4 - 5.02 (calculated) [1]
Perfluoroalkanoic AcidPerfluorooctanoic Acid (PFOA)335-67-1C8HF15O2~6.3[2]
Perfluoroalkanoic AcidPerfluoropentanoic Acid (PFPeA)2706-90-3C5HF9O2Not Available
Perfluoroalkanol1H,1H,5H-Octafluoropentan-1-ol355-37-3C5H4F8ONot Available
PerfluoroalkanePerfluorooctane307-34-6C8F18~6.8

Table 2: Water Contact Angles on Surfaces Modified with Fluorinated Compounds

Modifying CompoundSubstrateResulting Water Contact Angle (θ)Citation
This compound (grafted) Polyacrylic acid-grafted nylon up to 168° (superhydrophobic)
This compound Nylon ~100°
1H,1H,2H,2H-PerfluorodecylsilaneGlass112°[3]
Various Fluorinated AlkylsilanesZirconia membranes110° - 148°[4]
Self-Assembled Monolayers of Fluorinated ThiolsGold~110° - 120°[5]
Fluorinated Graphene Oxide in PDMSAluminum alloy/glassup to 173.7° (superhydrophobic)[6]

Table 3: Surface Tension of Aqueous Solutions of Fluorinated Compounds

CompoundConcentrationSurface Tension (mN/m)Citation
Perfluorooctanoic Acid (PFOA)>100 mg/L~16.7[7]
Perfluorooctanesulfonic Acid (PFOS)>100 mg/L~35.3[7]
Sodium Perfluorooctanoateat CMC~23[8]

Experimental Protocols

Accurate and reproducible measurement of hydrophobicity is paramount. The following are detailed methodologies for the key experiments cited in this guide.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP.

  • Preparation of Phases: Prepare water saturated with 1-octanol (B28484) and 1-octanol saturated with water to ensure thermodynamic equilibrium.

  • Dissolution of Compound: Dissolve a precisely weighed amount of the fluorinated compound in the 1-octanol-saturated water phase.

  • Partitioning: Add an equal volume of the water-saturated 1-octanol to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the fluorinated compound in each phase using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or for fluorinated compounds, 19F NMR spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Measurement of Water Contact Angle by Sessile Drop Method

The sessile drop method is a common and straightforward technique to determine the contact angle of a liquid on a solid surface.

  • Surface Preparation: The substrate to be tested is coated with the fluorinated compound of interest. This can be achieved through various methods such as dip-coating, spin-coating, or chemical vapor deposition to create a uniform layer. For self-assembled monolayers (SAMs), the substrate is immersed in a dilute solution of the fluorinated thiol or silane.

  • Droplet Deposition: A small droplet of high-purity water (typically 1-5 µL) is gently deposited onto the prepared surface using a microsyringe.

  • Image Capture: A goniometer equipped with a high-resolution camera captures a profile image of the sessile drop.

  • Contact Angle Measurement: The software of the goniometer analyzes the shape of the droplet at the three-phase (solid-liquid-air) contact line and calculates the contact angle. For a comprehensive analysis, both advancing and receding contact angles are often measured to assess contact angle hysteresis.

Determination of Surface Tension by Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the surface tension of liquids.

  • Apparatus: A tensiometer equipped with a sensitive microbalance and a platinum Wilhelmy plate of known dimensions is used.

  • Sample Preparation: The aqueous solution of the fluorinated compound is placed in a clean vessel.

  • Measurement: The Wilhelmy plate is suspended from the balance and brought into contact with the surface of the liquid. The force exerted on the plate by the liquid due to surface tension is measured.

  • Calculation: The surface tension (γ) is calculated using the following equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate (for a properly cleaned platinum plate, θ is often assumed to be 0°).

Visualizing the Hydrophobicity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the hydrophobicity of a fluorinated compound.

Hydrophobicity_Assessment_Workflow cluster_synthesis Compound Preparation cluster_characterization Hydrophobicity Characterization cluster_data Data Analysis & Comparison cluster_application Application Assessment Compound Fluorinated Compound (e.g., this compound) LogP LogP Determination (Shake-Flask Method) Compound->LogP ContactAngle Contact Angle Measurement (Sessile Drop Method) Compound->ContactAngle SurfaceTension Surface Tension Analysis (Wilhelmy Plate Method) Compound->SurfaceTension DataAnalysis Quantitative Data Analysis LogP->DataAnalysis ContactAngle->DataAnalysis SurfaceTension->DataAnalysis Comparison Benchmark against other Fluorinated Compounds DataAnalysis->Comparison Application Informed Selection for Specific Applications Comparison->Application

Caption: Workflow for assessing the hydrophobicity of fluorinated compounds.

Discussion and Conclusion

The data presented in this guide highlight the exceptional hydrophobicity of this compound. Its calculated logP value places it in the highly lipophilic category, comparable to other long-chain perfluorinated compounds. The most striking feature of this compound is its ability to induce superhydrophobicity on surfaces, with contact angles reaching up to 168°. This performance is on par with, and in some cases exceeds, that of surfaces modified with other highly effective fluorinated agents like long-chain fluoroalkylsilanes and fluorinated graphene oxide.

For researchers and professionals in drug development, the high hydrophobicity of molecules like this compound has important implications. In drug delivery systems, such compounds can be utilized to enhance the encapsulation and transport of lipophilic drugs. In the design of medical devices and implants, coatings derived from these compounds can provide anti-fouling and biocompatible surfaces.

References

Comparative study of the stability of 1H,1H-perfluorooctylamine and alkylsilane monolayers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 1H,1H-Perfluorooctylamine and Alkylsilane Monolayers

This guide provides a detailed comparison of the stability of self-assembled monolayers (SAMs) formed from this compound and common alkylsilanes. The stability of these monolayers is critical for applications ranging from surface functionalization and microelectronics to biomedical devices and drug delivery systems. This document outlines the experimental data and protocols to assist researchers in selecting the appropriate monolayer for their specific application.

Introduction to Monolayer Systems

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The stability of these layers is paramount to their function and longevity.

  • Alkylsilane Monolayers: These are formed from molecules with a silicon headgroup and a hydrocarbon (alkyl) chain. A common example is octadecyltrichlorosilane (B89594) (OTS). They are widely used for creating hydrophobic surfaces and for surface modification. The stability of alkylsilane monolayers is influenced by the length of the alkyl chain, with longer chains generally leading to increased stability due to stronger van der Waals interactions between adjacent molecules.[1][2]

  • This compound Monolayers: This molecule consists of a fluorinated carbon chain and an amine headgroup. Perfluorinated compounds are known for their exceptional thermal and chemical stability due to the high strength of the carbon-fluorine bond.[3][4] The amine headgroup allows for attachment to various surfaces. These monolayers are particularly valued for creating surfaces with very low surface energy, leading to high hydrophobicity and oleophobicity.

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducible formation and characterization of high-quality monolayers.

General Protocol for Self-Assembled Monolayer (SAM) Formation

The formation of both this compound and alkylsilane monolayers typically follows a three-step process involving substrate preparation, monolayer deposition, and subsequent cleaning and annealing.

G cluster_prep Substrate Preparation cluster_depo Monolayer Deposition cluster_post Post-Deposition Treatment A Substrate Cleaning (e.g., Piranha solution, UV/Ozone) B Hydroxylation (Creation of surface -OH groups) A->B C Solution or Vapor Phase Deposition of Monolayer Precursor B->C Immersion/Exposure D Rinsing (Removal of excess molecules) C->D Completion of Reaction E Annealing (Thermal treatment to improve order) D->E

Caption: General experimental workflow for the formation of self-assembled monolayers.

Key Experimental Protocols
  • Monolayer Deposition:

    • Alkylsilane (e.g., OTS): Typically deposited from a dilute solution (e.g., 1 mM) in a non-polar solvent like hexane (B92381) or toluene. The presence of a small amount of water is crucial for the hydrolysis of the silane (B1218182) headgroup, which then condenses with surface hydroxyl groups and polymerizes with adjacent silane molecules.[5]

    • This compound: Can be deposited from either a solution (e.g., in ethanol (B145695) or isopropanol) or via vapor phase deposition. The amine headgroup can form bonds with various surface functionalities, such as oxides or carboxylic acids.

  • Contact Angle Goniometry:

    • Purpose: To measure the hydrophobicity of the monolayer, which is an indicator of its quality and order.

    • Procedure: A droplet of deionized water is placed on the monolayer surface, and the angle between the substrate and the tangent of the droplet is measured. Higher contact angles indicate a more hydrophobic and well-ordered monolayer.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To determine the elemental composition and chemical states of the atoms in the monolayer.

    • Procedure: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to identify the elements present and their bonding environment. This is used to confirm the presence of the monolayer and to detect any degradation or contamination.

  • Atomic Force Microscopy (AFM):

    • Purpose: To visualize the surface morphology and roughness of the monolayer at the nanoscale.

    • Procedure: A sharp tip on a cantilever is scanned across the surface. The deflection of the cantilever is measured to create a topographical image. Well-formed monolayers should exhibit a smooth, uniform surface.

Comparative Stability Analysis

The stability of the monolayers was evaluated under thermal and chemical stress.

G Monolayer Monolayer Stability Alkylsilane Alkylsilane Monolayer Monolayer->Alkylsilane Perfluorooctylamine This compound Monolayer Monolayer->Perfluorooctylamine Thermal Thermal Stability Alkylsilane->Thermal Dependent on chain length Chemical Chemical Stability Alkylsilane->Chemical Susceptible to hydrolysis Perfluorooctylamine->Thermal High due to C-F bonds Perfluorooctylamine->Chemical Generally more resistant

Caption: Logical relationship of stability factors for the two monolayer types.

Thermal Stability

Perfluorinated compounds are renowned for their high thermal stability.

  • This compound Monolayers: The strong C-F bonds (bond energy ~485 kJ/mol) impart exceptional thermal stability.[3] Decomposition of similar perfluorinated monolayers on silicon surfaces has been observed to begin at temperatures above 330°C.[6] For 1H,1H,2H,2H-perfluorooctyl trichlorosilane, a related compound, the monolayer structure is stable up to approximately 150°C (423 K), with irreversible degradation occurring above 330°C (603 K).[7]

  • Alkylsilane Monolayers: The thermal stability of alkylsilane monolayers is generally lower than their perfluorinated counterparts. The stability is influenced by the length of the alkyl chain; longer chains result in higher stability due to increased van der Waals forces.[2] Thermal desorption of octadecylsilane (B103800) monolayers from silica (B1680970) has been shown to occur in the range of 150-450°C, depending on the surface coverage and ordering.

Table 1: Thermal Stability Data

Monolayer TypeSubstrateOnset of Degradation (°C)Key Findings
1H,1H,2H,2H-perfluorodecyl triethoxysilaneSilicon~330Thermal decomposition started at 330°C and was complete at 450°C.[6]
1H,1H,2H,2H-perfluorooctyl trichlorosilaneAluminum>150 (disordering), >330 (irreversible degradation)Conformational order is maintained up to 150°C.[7]
Octadecyltrichlorosilane (OTS)Silicon~150-450Stability is dependent on monolayer quality and packing density.
Chemical and Hydrolytic Stability

The resistance to chemical attack, particularly hydrolysis in aqueous environments, is a critical measure of monolayer stability.

  • This compound Monolayers: The fluorinated chains are chemically inert and provide a protective barrier. However, the stability is ultimately determined by the bond between the amine headgroup and the substrate. While generally robust, the specific stability depends on the nature of this linkage.

  • Alkylsilane Monolayers: The Si-O-Si bonds that link the silane molecules to the oxide surface and to each other are susceptible to hydrolysis, especially under acidic or basic conditions.[8] This can lead to the gradual degradation and detachment of the monolayer from the surface. The hydrophobic nature of the alkyl chains can offer some protection against hydrolysis, with longer chains providing better stability.[8]

Table 2: Hydrolytic Stability Data (Change in Water Contact Angle)

Monolayer TypeConditionInitial Contact Angle (°)Contact Angle after Treatment (°)
Perfluoroalkylsilane (PFMS/Al)Warm Nitric Acid (pH 1.8, 60°C, 30 min)>130~110
Alkylphosphonate (DP/Al)Warm Nitric Acid (pH 1.8, 60°C, 30 min)~129~75
Alkylsilane (OTS)pH 10 buffer, 24h~110~90
AlkylsilaneAcidic solution-Degrafting is promoted in acidic aqueous solutions.[8]

Note: Data for perfluoroalkylsilane and alkylphosphonate are used as proxies due to the limited direct comparative data for this compound. The data suggests that while both types of monolayers degrade in harsh chemical environments, the perfluorinated layers tend to retain their hydrophobicity better than their alkyl counterparts under certain acidic conditions.[9]

Summary of Comparative Performance

FeatureThis compound MonolayerAlkylsilane Monolayer
Thermal Stability Higher. Excellent due to strong C-F bonds.Lower. Dependent on alkyl chain length and packing density.
Chemical Stability Generally Higher. Fluorinated chain is highly inert.Moderate. Susceptible to hydrolysis of Si-O-Si bonds, especially at pH extremes.[8]
Hydrophobicity Very High. Typically exhibits higher contact angles than alkylsilanes.[10]High. Effective at creating hydrophobic surfaces.
Surface Energy Very Low. Creates highly repellent surfaces.Low. Lower than the bare substrate but higher than fluorinated surfaces.

Conclusion

Both this compound and alkylsilane monolayers are effective for surface modification, but they offer different degrees of stability.

  • This compound monolayers are the preferred choice for applications requiring exceptional thermal stability and chemical inertness , particularly in harsh environments. The inherent strength of the C-F bond provides a robust and durable surface modification.

  • Alkylsilane monolayers are a well-established and cost-effective option for applications where extreme thermal or chemical resistance is not the primary concern. Their stability is sufficient for many applications, and it can be optimized by using long alkyl chains and ensuring the formation of a highly ordered, cross-linked monolayer.

The choice between these two types of monolayers should be guided by the specific environmental conditions and performance requirements of the intended application. For demanding applications, the superior stability of perfluorinated monolayers often justifies their use.

References

A Comparative Guide to Oleophobic Surface Modifications: 1H,1H-Perfluorooctylamine vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to minimize surface interaction with oils and other non-polar liquids, the creation of oleophobic surfaces is a critical consideration. This guide provides a comparative analysis of surfaces modified with 1H,1H-perfluorooctylamine against two common alternatives: silicone-based coatings and hydrocarbon-based self-assembled monolayers (SAMs). The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate surface modification for specific research and development applications.

The ability of a surface to repel oils is quantified by its oleophobicity, which is primarily determined by the surface energy of the material. Lower surface energy results in a higher contact angle with oils, indicating greater repulsion. This property is crucial in a variety of applications, including microfluidics, high-throughput screening, and the prevention of non-specific binding in bioassays.

Performance Comparison

The oleophobic performance of surfaces modified with this compound, silicone-based coatings, and hydrocarbon-based SAMs is summarized in the table below. The data, compiled from various studies, highlights the contact angles with n-hexadecane, a standard liquid for oleophobicity testing, as well as qualitative assessments of their durability.

Surface Modification AgentTypical Contact Angle with n-HexadecaneAbrasion ResistanceChemical Stability
This compound > 70°GoodExcellent in acidic and basic conditions
Silicone-Based Coatings 40° - 60°Moderate to GoodGood
Hydrocarbon-Based SAMs < 40°Low to ModerateVariable, dependent on chain length and packing

This compound , a fluorinated compound, consistently demonstrates superior oleophobicity with high contact angles. The strong carbon-fluorine bonds contribute to a very low surface energy and high chemical inertness, making these surfaces robust and resistant to harsh chemical environments.[1][2][3]

Silicone-based coatings , often composed of polymers like polydimethylsiloxane (B3030410) (PDMS), offer a fluorine-free alternative.[4] While they provide moderate oleophobicity, their performance is generally lower than that of fluorinated coatings.[4] However, they can offer good durability and are a viable option where extreme oleophobicity is not a primary requirement.

Hydrocarbon-based SAMs , typically formed from long-chain alkanethiols on gold surfaces, provide the lowest level of oleophobicity among the three. Their performance is highly dependent on the length and packing density of the alkyl chains.[5] While easy to prepare, their lower abrasion resistance can be a limiting factor in applications involving physical contact.

Experimental Protocols

Detailed methodologies for creating oleophobic surfaces using each of the discussed modifiers are provided below. These protocols are intended to serve as a starting point for researchers to adapt to their specific substrates and experimental needs.

Protocol 1: Surface Modification with this compound (Vapor Deposition)

This protocol describes the modification of a silicon-based substrate.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Anhydrous toluene (B28343) or hexane

  • Acetone (B3395972), Isopropanol, Deionized water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Vacuum deposition chamber

  • Heating mantle or crucible heater

Procedure:

  • Substrate Cleaning:

    • Soncate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • For silicon-based substrates, create a hydroxylated surface by immersing in piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • Vapor Deposition:

    • Place the cleaned substrate and a small amount of this compound in a crucible inside a vacuum deposition chamber.

    • Evacuate the chamber to a pressure below 10⁻³ mbar.

    • Heat the crucible containing the this compound to a temperature sufficient for sublimation (typically 50-70°C).

    • Allow the vapor to deposit on the substrate for 1-3 hours. The deposition time will influence the coating quality.

  • Post-Deposition Annealing:

    • After deposition, anneal the coated substrate in an oven at 100-120°C for 1 hour to promote covalent bonding.

  • Characterization:

    • Measure the static contact angle of n-hexadecane and other oils using a goniometer to assess oleophobicity.

Protocol 2: Deposition of a Silicone-Based Oleophobic Coating (Vapor Deposition)

This protocol provides a general method for depositing a silicone-based coating.

Materials:

  • Substrate

  • Silicone precursor (e.g., a trichlorosilane (B8805176) with a non-polar tail)

  • Anhydrous toluene

  • Cleaning solvents (acetone, isopropanol, deionized water)

  • Vacuum deposition chamber

Procedure:

  • Substrate Cleaning:

    • Clean the substrate as described in Protocol 1, Step 1.

  • Vapor Deposition:

    • Place the cleaned substrate in the vacuum deposition chamber.

    • Introduce the silicone precursor into the chamber. The precursor can be heated or introduced as a vapor.

    • Control the chamber pressure and deposition time to achieve the desired coating thickness.

  • Curing:

    • Cure the coated substrate according to the precursor manufacturer's instructions. This may involve heating or exposure to a specific atmosphere to induce cross-linking.

  • Characterization:

    • Assess the oleophobicity by measuring contact angles with various oils.

Protocol 3: Formation of a Hydrocarbon-Based Self-Assembled Monolayer (Solution Deposition)

This protocol describes the formation of an alkanethiol SAM on a gold surface.

Materials:

  • Gold-coated substrate

  • Long-chain alkanethiol (e.g., 1-octadecanethiol)

  • Anhydrous ethanol (B145695)

  • Cleaning solvents (acetone, isopropanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Clean the gold substrate by sonicating in acetone and ethanol.

    • Dry with a stream of nitrogen.

  • SAM Formation:

    • Prepare a 1-5 mM solution of the alkanethiol in anhydrous ethanol.

    • Immerse the cleaned gold substrate in the alkanethiol solution.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bonded molecules.

    • Dry the substrate with a stream of nitrogen.

  • Characterization:

    • Measure the contact angles of different oils to evaluate the oleophobicity of the SAM.

Visualizing the Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the key steps in each surface modification protocol.

G cluster_0 Protocol 1: this compound Modification P1_1 Substrate Cleaning P1_2 Surface Hydroxylation (Piranha Treatment) P1_1->P1_2 Si-based substrates P1_3 Vapor Deposition P1_2->P1_3 P1_4 Post-Deposition Annealing P1_3->P1_4 P1_5 Oleophobicity Characterization P1_4->P1_5

Figure 1. Workflow for surface modification with this compound.

G cluster_1 Protocol 2: Silicone-Based Coating Deposition P2_1 Substrate Cleaning P2_2 Vapor Deposition of Silicone Precursor P2_1->P2_2 P2_3 Curing P2_2->P2_3 P2_4 Oleophobicity Characterization P2_3->P2_4

Figure 2. Workflow for depositing a silicone-based oleophobic coating.

G cluster_2 Protocol 3: Hydrocarbon-Based SAM Formation P3_1 Gold Substrate Cleaning P3_2 Immersion in Alkanethiol Solution P3_1->P3_2 P3_3 Rinsing and Drying P3_2->P3_3 P3_4 Oleophobicity Characterization P3_3->P3_4

Figure 3. Workflow for forming a hydrocarbon-based self-assembled monolayer.

Conclusion

The choice of surface modification agent for creating oleophobic surfaces depends heavily on the specific application requirements. For applications demanding the highest level of oil repellency and durability, especially in harsh chemical environments, This compound is the superior choice. Silicone-based coatings offer a viable, fluorine-free alternative with moderate performance and good durability. Hydrocarbon-based SAMs are suitable for applications where ease of preparation is a key factor and high oleophobicity or mechanical robustness is not critical. This guide provides the foundational knowledge and experimental protocols to enable researchers to make an informed decision based on their specific needs.

References

Comparative Analysis of Surface Energy Following Treatment with 1H,1H-Perfluorooctylamine and Alternative Silanization Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative assessment of surface energy modification. This document provides a comparative analysis of 1H,1H-perfluorooctylamine against other common hydrophobic surface treatments, supported by experimental data and detailed protocols.

The modification of surface properties, particularly the reduction of surface energy to create hydrophobic and oleophobic surfaces, is a critical process in a multitude of research and development applications, including microfluidics, biosensors, and drug delivery systems. The choice of surface treatment agent significantly impacts the resulting surface characteristics. This guide offers an objective comparison of the performance of this compound with other widely used silanizing agents, focusing on the quantitative analysis of surface energy.

Quantitative Comparison of Surface Treatments

The efficacy of a hydrophobic treatment is primarily quantified by the resulting surface free energy. A lower surface free energy corresponds to a more repellent surface. The following table summarizes the quantitative data for surfaces treated with this compound and alternative silane (B1218182) coupling agents on a silicon wafer substrate. The surface free energy was calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method.

Surface Treatment AgentChemical FormulaWater Contact Angle (θ)Diiodomethane Contact Angle (θ)Surface Free Energy (mN/m)
This compound C₈H₄F₁₅N~110° - 115°[1]Data not readily availableLow (estimated < 15)
Perfluorodecyltrichlorosilane (FDTS)C₁₀H₄Cl₃F₁₇Si~120°[2]~70°~13.6
Octadecyltrichlorosilane (OTS)C₁₈H₃₇Cl₃Si~104° - 112°[1][3]~47°~22.5
Trimethylchlorosilane (TMCS)C₃H₉ClSi~95° - 105°Data not readily availableLow to Moderate

Note: The surface free energy for this compound is an estimation based on its high water contact angle, which is indicative of a very low surface energy, a characteristic of highly fluorinated surfaces.[4][5] Direct comparative values from a single study using multiple liquids for OWRK calculation were not available in the reviewed literature. The values for other agents are compiled from various sources and are for comparative purposes.

Experimental Protocols

Accurate and reproducible surface energy analysis relies on meticulous experimental procedures. The following protocols detail the key steps from substrate preparation to data analysis.

Substrate Preparation (Silicon Wafer)

A clean and activated substrate surface is crucial for the formation of a uniform self-assembled monolayer (SAM).

  • Cleaning:

    • Sonicate silicon wafers in a cleaning solution (e.g., 1-2% Hellmanex III) for 20 minutes.[6]

    • Rinse thoroughly with deionized (DI) water (10-15 times).[6]

    • Sonicate in acetone (B3395972) for 20 minutes.[6]

    • Rinse with methanol.[6]

    • Dry the wafers with a stream of inert gas (e.g., nitrogen or argon).[7]

  • Surface Activation (Hydroxylation):

    • Treat the cleaned wafers with plasma (e.g., oxygen plasma) for 20 minutes to generate hydroxyl (-OH) groups on the surface.[6]

    • Alternatively, immerse the wafers in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [7]

    • Rinse extensively with DI water and dry with an inert gas.[7]

Silanization (Surface Modification)

This protocol describes the deposition of the silane coupling agent from a solution phase.

  • Solution Preparation:

    • Prepare a 1-2% (v/v) solution of the silane agent (e.g., this compound) in an anhydrous solvent (e.g., toluene (B28343) or isooctane) in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.[5][8]

  • SAM Formation:

    • Immerse the activated substrates in the silane solution for a specified duration (typically ranging from 30 minutes to 24 hours, depending on the silane and desired monolayer quality).[5]

    • After immersion, rinse the substrates with the anhydrous solvent to remove any physisorbed molecules.[5]

    • Rinse with a polar solvent like ethanol (B145695) or isopropanol.[5]

  • Curing:

    • Dry the coated substrates with a stream of inert gas.[6]

    • Cure the substrates in an oven at 110-120°C for 5-10 minutes to promote the formation of stable siloxane bonds.[5]

Contact Angle Measurement and Surface Energy Calculation

The surface energy is determined by measuring the contact angles of at least two different liquids with known surface tension components and applying the OWRK model.

  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Test Liquids: At least two liquids with known polar and dispersive components of surface tension are required. Commonly used liquids are:

    • Water (Polar)

    • Diiodomethane (Dispersive)[1]

  • Procedure:

    • Place the treated substrate on the goniometer stage.

    • Dispense a small droplet (typically 2-5 µL) of the first test liquid (e.g., water) onto the surface.

    • Capture a high-resolution image of the droplet.

    • Use the software to measure the static contact angle at the three-phase contact point.

    • Repeat the measurement with the second test liquid (e.g., diiodomethane).

    • Perform measurements at multiple locations on the surface to ensure homogeneity.

  • OWRK Calculation: The OWRK equation relates the contact angle (θ) to the surface tensions of the liquid (γL) and the solid (γS), considering their dispersive (γd) and polar (γp) components:

    γL(1 + cosθ) = 2(γSdγLd)1/2 + 2(γSpγLp)1/2

    By measuring the contact angles of two liquids with known γL, γLd, and γLp, a system of two linear equations with two unknowns (γSd and γSp) is obtained. Solving this system yields the dispersive and polar components of the solid's surface free energy. The total surface free energy of the solid is the sum of these two components: γS = γSd + γSp.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_analysis Surface Analysis Cleaning Cleaning Activation Surface Activation Cleaning->Activation SolutionPrep Silane Solution Preparation Activation->SolutionPrep SAM_Formation SAM Formation SolutionPrep->SAM_Formation Curing Curing SAM_Formation->Curing ContactAngle Contact Angle Measurement Curing->ContactAngle SFE_Calc Surface Free Energy Calculation (OWRK) ContactAngle->SFE_Calc

Caption: General experimental workflow for surface treatment and analysis.

OWRK_Logic Input1 Measure Contact Angle (θ₁) with Liquid 1 (e.g., Water) OWRK_Eq Apply OWRK Equation Input1->OWRK_Eq Input2 Measure Contact Angle (θ₂) with Liquid 2 (e.g., Diiodomethane) Input2->OWRK_Eq Data1 Known γL₁, γL₁ᵈ, γL₁ᵖ Data1->OWRK_Eq Data2 Known γL₂, γL₂ᵈ, γL₂ᵖ Data2->OWRK_Eq Solve Solve System of Two Linear Equations OWRK_Eq->Solve Result_d Calculate Dispersive Component (γSᵈ) Solve->Result_d Result_p Calculate Polar Component (γSᵖ) Solve->Result_p Total_SFE Total Surface Free Energy (γS = γSᵈ + γSᵖ) Result_d->Total_SFE Result_p->Total_SFE

Caption: Logical flow for calculating surface free energy using the OWRK method.

References

Safety Operating Guide

Proper Disposal of 1H,1H-Perfluorooctylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1H,1H-Perfluorooctylamine, ensuring the safety of personnel and environmental compliance.

For researchers and scientists in drug development, the proper management of chemical waste is paramount. This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires specific handling and disposal procedures due to its hazardous properties and persistence in the environment. This guide provides immediate, actionable steps for its safe disposal.

Immediate Safety and Handling

This compound is classified as a hazardous chemical, causing severe skin burns, eye damage, and respiratory system irritation.[1][2] In case of exposure, immediate first aid is critical.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician immediately.[1]

  • Inhalation: If breathing is difficult, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical assistance.[2][3]

Personal Protective Equipment (PPE):

Always handle this compound in a well-ventilated area or under a chemical fume hood.[1] The following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Wear chemical-impermeable gloves and fire/flame-resistant, impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

Quantitative Hazard Data

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
CarcinogenicityCategory 2H351: Suspected of causing cancer
Reproductive ToxicityCategory 1BH360D: May damage the unborn child
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)May cause respiratory irritation[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. Do not empty into drains.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled hazardous waste container.

    • For spills, soak up the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1]

    • Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards (e.g., "Corrosive," "Toxic").

    • Store the container in a designated satellite accumulation area or central hazardous waste storage facility, following all institutional protocols for secondary containment.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The waste must be disposed of through an approved waste disposal plant.[1]

Regulatory Context and Best Practices

While there are no federal regulations specifically for the disposal of all PFAS as hazardous waste, the EPA has provided interim guidance on their destruction and disposal.[4][5] For high-concentration PFAS waste, the EPA recommends using a Resource Conservation and Recovery Act (RCRA) Subtitle C hazardous waste landfill, which has enhanced leachate and emission controls.[4][5]

The primary disposal methods for PFAS-containing materials include:

  • Thermal Destruction (Incineration): While a common method, there is ongoing research to ensure the complete destruction of PFAS without the formation of harmful byproducts.[5]

  • Landfilling: Recommended for solid waste in permitted hazardous waste landfills to control environmental release.[4][5]

  • Underground Injection: A potential option for liquid PFAS waste.[6]

It is the responsibility of the waste generator to ensure that the disposal facility is permitted to handle and appropriately manage PFAS waste.

Disposal Workflow Diagram

cluster_lab In the Laboratory cluster_ehs Institutional EHS cluster_disposal Final Disposal A Waste Generation (this compound & contaminated materials) B Collect in a labeled, compatible hazardous waste container A->B C Store in a designated satellite accumulation area B->C D Schedule Waste Pickup with EHS C->D E Transport to Central Hazardous Waste Facility D->E F Transport to an Approved Waste Disposal Facility E->F G Disposal Method Selection (e.g., Incineration, Landfill) F->G H Final Disposal G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
1h,1h-perfluorooctylamine
Reactant of Route 2
1h,1h-perfluorooctylamine

体外研究产品的免责声明和信息

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